molecular formula C11H11NO3 B1275644 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetic acid CAS No. 603097-44-5

3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetic acid

Cat. No.: B1275644
CAS No.: 603097-44-5
M. Wt: 205.21 g/mol
InChI Key: ZMNZNDCBLFJOSX-UHFFFAOYSA-N
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Description

3,4-Dihydroisoquinolin-2(1H)-yl(oxo)acetic acid (CAS 603097-44-5) is a high-purity chemical compound with the molecular formula C 11 H 11 NO 3 and a molecular weight of 205.21 g/mol. This dihydroisoquinoline derivative serves as a versatile synthetic intermediate and privileged scaffold in medicinal chemistry and organic synthesis, particularly for the development of novel therapeutic agents. In scientific research, this compound is primarily valued as a key building block for the synthesis of more complex molecules. Its structure, featuring both a dihydroisoquinoline moiety and an α-ketoacetic acid group, enables diverse chemical transformations including amidation of the carboxylic acid group to generate bioactive analogs, N-alkylation at the dihydroisoquinoline nitrogen, and participation in cyclization reactions to form polycyclic systems. The α-ketoacetic acid group also undergoes specific oxidation under controlled conditions . Researchers are investigating derivatives of this scaffold for their potential antimicrobial properties , with studies showing effectiveness against pathogens like methicillin-resistant Staphylococcus aureus (MRSA). The compound's framework is also being explored in antioxidant and anti-inflammatory applications, where related dihydroisoquinoline compounds have demonstrated modulation of inflammatory pathways through interactions with receptors such as the N-formyl peptide receptor-like 1 (FPRL-1) . Furthermore, the 3,4-dihydroisoquinolinone scaffold has shown significant promise in plant disease management, exhibiting potent antioomycete activity against pathogens like Pythium recalcitrans . In neuroscience, structurally similar 3,4-dihydroisoquinoline compounds have displayed neuroprotective effects and potential antidepressant activity in preclinical models, acting through mechanisms that may involve up-regulation of BDNF and reduction of oxidative stress in neuronal cells . The mechanism of action for derivatives of this compound varies by application but may involve disruption of biological membrane systems in microorganisms , modulation of G protein-coupled receptors (GPCRs) in inflammatory pathways, and reduction of oxidative stress in cellular models. The compound's versatility makes it particularly valuable for generating diverse chemical libraries in drug discovery and agrochemical research. Handling Precautions: This product is classified with the signal word 'Danger' and carries specific hazard statements. Please refer to the Safety Data Sheet for comprehensive handling and safety information. This product is intended for research purposes only and is not recommended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c13-10(11(14)15)12-6-5-8-3-1-2-4-9(8)7-12/h1-4H,5-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMNZNDCBLFJOSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60396855
Record name 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

603097-44-5
Record name 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the currently available chemical and physical properties of 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetic acid. Due to the limited publicly accessible data, this document highlights the existing information while underscoring significant gaps in the experimental data for this specific compound. The guide is intended to serve as a foundational resource for researchers and professionals in drug development, acknowledging that further experimental investigation is necessary to fully characterize this molecule.

Chemical Identity and Physical Properties

This compound, also known by its IUPAC name 2-(1-oxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid, is a derivative of the 1,2,3,4-tetrahydroisoquinoline scaffold.[1][2] This class of compounds is of interest in medicinal chemistry due to the diverse biological activities exhibited by related structures.

Table 1: Chemical Identifiers and Basic Properties

PropertyValueSource
Molecular Formula C₁₁H₁₁NO₃[1][2]
Molecular Weight 205.21 g/mol [2]
CAS Number 603097-44-5[2]
PubChem CID 3818907[1]

Table 2: Predicted and Unverified Physical Properties

PropertyValueNotes
Melting Point Not availableExperimental data is lacking.
Boiling Point Not availableExperimental data is lacking.
Solubility Not availableExperimental data is lacking.
pKa Not availableExperimental data is lacking.

Spectroscopic Data

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not described in the currently available literature. However, general synthetic strategies for related 3,4-dihydroisoquinolin-1(2H)-one derivatives often involve multi-step reactions. One common approach is the Castagnoli–Cushman reaction, which has been used to synthesize a variety of derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold.

Further research is needed to develop and validate a synthetic route and purification protocol for this specific compound.

Biological Activity and Signaling Pathways

There is currently no publicly available information regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound. The "Protein Degrader Building Blocks" product family designation from one supplier suggests a potential application in the field of targeted protein degradation, but this is not substantiated by published research.[2]

The lack of biological data represents a significant knowledge gap and an area for future research.

Logical Relationships and Workflows

Given the absence of experimental data on synthesis and biological testing, it is not possible to create meaningful diagrams for experimental workflows or signaling pathways at this time. A generalized workflow for the characterization of a novel chemical entity is presented below as a logical framework for future studies.

G General Workflow for Novel Compound Characterization cluster_synthesis Synthesis and Purification cluster_characterization Structural Characterization cluster_biological Biological Evaluation Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Purity Purity Assessment (e.g., HPLC) NMR->Purity MS->Purity IR->Purity Screening Initial Biological Screening Purity->Screening DoseResponse Dose-Response Studies Screening->DoseResponse Mechanism Mechanism of Action Studies DoseResponse->Mechanism

Caption: Generalized workflow for the synthesis and evaluation of a novel chemical compound.

Conclusion and Future Directions

This technical guide consolidates the limited available information on this compound. While its basic chemical identity is established, there is a notable absence of comprehensive experimental data regarding its physicochemical properties, spectroscopic characterization, synthesis, and biological activity.

For researchers and drug development professionals, this compound represents an under-explored area with potential for novel discoveries. Future work should focus on:

  • Developing a robust and scalable synthetic protocol.

  • Thoroughly characterizing the compound using modern analytical techniques.

  • Investigating its biological activity through in vitro and in vivo screening.

  • Elucidating its mechanism of action and potential signaling pathway interactions.

The generation of this fundamental data is critical to unlocking the potential of this compound in medicinal chemistry and drug discovery.

References

Elucidation of the Structure of 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, proposed synthesis, and spectroscopic characterization of 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetic acid. The information presented herein is intended to support research and development activities in medicinal chemistry and drug discovery.

Chemical Structure and Properties

This compound is a derivative of 1,2,3,4-tetrahydroisoquinoline, a core scaffold found in numerous biologically active compounds. The structure features an oxoacetic acid moiety attached to the nitrogen atom of the tetrahydroisoquinoline ring.

PubChem Compound Identification:

  • CID: 3818907[1]

  • Molecular Formula: C₁₁H₁₁NO₃[1]

  • Molecular Weight: 205.21 g/mol

While specific experimental data on the physical properties of this compound are not widely published, it is expected to be a solid at room temperature.

Proposed Synthetic Pathway

A plausible two-step synthesis for this compound is proposed, starting from the commercially available 1,2,3,4-tetrahydroisoquinoline. The pathway involves an initial formylation of the secondary amine, followed by oxidation of the resulting aldehyde to the corresponding carboxylic acid.

Synthesis_Pathway cluster_0 Step 1: Formylation cluster_1 Step 2: Oxidation 1,2,3,4-Tetrahydroisoquinoline 1,2,3,4-Tetrahydroisoquinoline 2-Formyl-1,2,3,4-tetrahydroisoquinoline 2-Formyl-1,2,3,4-tetrahydroisoquinoline 1,2,3,4-Tetrahydroisoquinoline->2-Formyl-1,2,3,4-tetrahydroisoquinoline Formylating Agent (e.g., Ethyl Formate) This compound This compound 2-Formyl-1,2,3,4-tetrahydroisoquinoline->this compound Oxidizing Agent (e.g., Jones or Pinnick Oxidation)

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Detailed experimental procedures for the proposed synthetic steps are outlined below. These protocols are based on standard and well-established organic chemistry methodologies.

Synthesis of 2-Formyl-1,2,3,4-tetrahydroisoquinoline (Intermediate)

Reaction: Formylation of 1,2,3,4-tetrahydroisoquinoline.

Protocol:

  • To a solution of 1,2,3,4-tetrahydroisoquinoline (1 equivalent) in a suitable solvent such as ethanol, add ethyl formate (1.5 equivalents).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield 2-formyl-1,2,3,4-tetrahydroisoquinoline.

Synthesis of this compound (Final Product)

Reaction: Oxidation of 2-formyl-1,2,3,4-tetrahydroisoquinoline. Two potential oxidation methods are presented.

The Jones oxidation utilizes a solution of chromium trioxide in sulfuric acid and acetone. This method is effective for oxidizing primary alcohols and aldehydes to carboxylic acids.[2][3]

Protocol:

  • Prepare the Jones reagent by dissolving chromium trioxide in aqueous sulfuric acid.[4][5]

  • Dissolve 2-formyl-1,2,3,4-tetrahydroisoquinoline (1 equivalent) in acetone and cool the solution in an ice bath.

  • Slowly add the Jones reagent dropwise to the aldehyde solution, maintaining the temperature below 20°C.

  • Continue the addition until a persistent orange color is observed.

  • Stir the reaction mixture for an additional 30 minutes at room temperature.

  • Quench the reaction by adding isopropanol until the orange color disappears, and a green precipitate forms.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

Jones_Oxidation_Workflow Start Start Dissolve Aldehyde in Acetone Dissolve Aldehyde in Acetone Start->Dissolve Aldehyde in Acetone Cool to 0-5°C Cool to 0-5°C Dissolve Aldehyde in Acetone->Cool to 0-5°C Add Jones Reagent Add Jones Reagent Cool to 0-5°C->Add Jones Reagent Stir at Room Temperature Stir at Room Temperature Add Jones Reagent->Stir at Room Temperature Quench with Isopropanol Quench with Isopropanol Stir at Room Temperature->Quench with Isopropanol Filter and Concentrate Filter and Concentrate Quench with Isopropanol->Filter and Concentrate Extract with Organic Solvent Extract with Organic Solvent Filter and Concentrate->Extract with Organic Solvent Purify Product Purify Product Extract with Organic Solvent->Purify Product End End Purify Product->End

Caption: Workflow for the Jones Oxidation of 2-formyl-1,2,3,4-tetrahydroisoquinoline.

The Pinnick oxidation employs sodium chlorite under mild acidic conditions and is known for its tolerance of various functional groups.[6][7]

Protocol:

  • Dissolve 2-formyl-1,2,3,4-tetrahydroisoquinoline (1 equivalent) in a mixture of tert-butanol and water.

  • Add 2-methyl-2-butene (a chlorine scavenger) to the solution.

  • Add sodium dihydrogen phosphate followed by sodium chlorite.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with an aqueous solution of sodium sulfite.

  • Acidify the mixture with dilute HCl to a pH of approximately 3-4.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify by recrystallization or column chromatography.

Spectroscopic Data and Structural Elucidation

The following tables summarize the expected spectroscopic data for the key compounds in the proposed synthetic pathway. These predictions are based on the analysis of structurally related molecules.

1,2,3,4-Tetrahydroisoquinoline (Starting Material)
Spectroscopic Data Expected Values
¹H NMR (CDCl₃, δ ppm) 7.10-7.00 (m, 4H, Ar-H), 4.05 (s, 2H, CH₂-N), 3.10 (t, 2H, CH₂), 2.80 (t, 2H, CH₂), 2.10 (br s, 1H, NH)
¹³C NMR (CDCl₃, δ ppm) 134.5, 133.8, 128.8, 126.5, 126.0, 125.5 (Ar-C), 47.5 (CH₂-N), 43.0 (CH₂-N), 29.0 (CH₂)
IR (cm⁻¹) 3300 (N-H stretch), 3050-3000 (Ar C-H stretch), 2950-2800 (Aliphatic C-H stretch)
Mass Spec (EI, m/z) 133 (M⁺), 132 (M-H)⁺, 104 (M-C₂H₅)⁺[8][9][10]
2-Formyl-1,2,3,4-tetrahydroisoquinoline (Intermediate)
Spectroscopic Data Expected Values
¹H NMR (CDCl₃, δ ppm) 8.20 (s, 1H, CHO), 7.20-7.10 (m, 4H, Ar-H), 4.70 (s, 2H, CH₂-N), 3.70 (t, 2H, CH₂), 2.85 (t, 2H, CH₂)
¹³C NMR (CDCl₃, δ ppm) 162.0 (C=O), 134.0, 133.0, 128.5, 126.5, 126.0, 125.8 (Ar-C), 45.0 (CH₂-N), 40.0 (CH₂-N), 28.5 (CH₂)
IR (cm⁻¹) 3050-3000 (Ar C-H stretch), 2950-2800 (Aliphatic C-H stretch), 1660 (C=O stretch, amide)
Mass Spec (EI, m/z) 161 (M⁺), 132 (M-CHO)⁺, 104
This compound (Final Product)
Spectroscopic Data Expected Values
¹H NMR (DMSO-d₆, δ ppm) 13.0 (br s, 1H, COOH), 7.30-7.15 (m, 4H, Ar-H), 4.80 (s, 2H, CH₂-N), 3.80 (t, 2H, CH₂), 2.90 (t, 2H, CH₂)
¹³C NMR (DMSO-d₆, δ ppm) 168.0 (COOH), 165.0 (C=O), 134.0, 133.5, 128.7, 127.0, 126.5, 126.2 (Ar-C), 46.0 (CH₂-N), 42.0 (CH₂-N), 28.0 (CH₂)
IR (cm⁻¹) 3300-2500 (O-H stretch, carboxylic acid), 1730 (C=O stretch, carboxylic acid), 1640 (C=O stretch, amide)
Mass Spec (ESI, m/z) 206 (M+H)⁺, 228 (M+Na)⁺

Signaling Pathways and Biological Relevance

While the specific biological activity of this compound has not been extensively reported, the 1,2,3,4-tetrahydroisoquinoline scaffold is a well-known privileged structure in medicinal chemistry. Derivatives have shown a wide range of pharmacological activities, including acting as inhibitors of various enzymes and modulators of receptors. Further research into the biological effects of this compound is warranted.

Biological_Relevance Target_Compound This compound Core_Scaffold 1,2,3,4-Tetrahydroisoquinoline Scaffold Target_Compound->Core_Scaffold Biological_Activity Potential Biological Activities Core_Scaffold->Biological_Activity Enzyme_Inhibition Enzyme Inhibition Biological_Activity->Enzyme_Inhibition Receptor_Modulation Receptor Modulation Biological_Activity->Receptor_Modulation

Caption: Relationship between the target compound and its potential biological relevance.

This guide provides a foundational framework for the synthesis and structural characterization of this compound. The presented protocols and expected data will be valuable for researchers engaged in the synthesis and evaluation of novel tetrahydroisoquinoline derivatives for drug discovery and development.

References

An In-depth Technical Guide to 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoacetic Acid (CAS Number 603097-44-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoacetic acid, identified by CAS number 603097-44-5, is a key chemical intermediate with significant applications in contemporary drug discovery and development. Its structural motif, featuring a dihydroisoquinoline core coupled to an oxoacetic acid moiety, renders it a valuable building block, particularly in the burgeoning field of targeted protein degradation. This technical guide provides a comprehensive overview of its properties, synthesis, and primary applications, with a focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties

A summary of the available physicochemical data for 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoacetic acid is presented in the table below. It is important to note that while some experimental data is available, other values may be predicted and should be treated as such.

PropertyValueSource
CAS Number 603097-44-5N/A
Molecular Formula C₁₁H₁₁NO₃N/A
Molecular Weight 205.21 g/mol N/A
IUPAC Name 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoacetic acidN/A
Boiling Point 395.3 °C at 760 mmHg[1]
Flash Point 192.9 °C[1]
Density 1.339 g/cm³[1]
Refractive Index 1.604[1]
Melting Point Not availableN/A
pKa Not availableN/A
Solubility Not availableN/A

Synthesis

A general representation of this synthetic approach is depicted below:

Synthesis_Pathway Tetrahydroisoquinoline 1,2,3,4-Tetrahydroisoquinoline Target_Molecule 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoacetic Acid Ester Tetrahydroisoquinoline->Target_Molecule Oxoacetic_Acid_Derivative Oxoacetic Acid Derivative (e.g., ethyl oxalyl chloride) Oxoacetic_Acid_Derivative->Target_Molecule Solvent_Base Solvent (e.g., Dichloromethane) + Base (e.g., Triethylamine) Final_Product 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoacetic Acid (CAS: 603097-44-5) Target_Molecule->Final_Product Hydrolysis Hydrolysis (e.g., LiOH, H₂O/THF)

Caption: Plausible synthetic route to 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoacetic acid.

Applications in Drug Discovery

The primary and most significant application of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoacetic acid is as a molecular building block in the synthesis of more complex, biologically active molecules. Its structure is particularly suited for incorporation into PROTACs.

Role in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules designed to recruit a specific E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. A PROTAC molecule generally consists of three components: a ligand for the POI, a ligand for an E3 ligase, and a linker connecting the two.

2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoacetic acid serves as a precursor to the E3 ligase ligand portion of a PROTAC. Specifically, it is often used in the synthesis of ligands that bind to the Cereblon (CRBN) E3 ligase, a key component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.

The carboxylic acid group of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoacetic acid provides a convenient handle for covalent attachment to a linker, which is then connected to the POI-binding ligand.

Mechanism of Action in the Context of PROTACs

The compound itself does not have a direct mechanism of action on a signaling pathway. Instead, its significance lies in the mechanism of the larger PROTAC molecule it helps to create.

The general mechanism of action for a PROTAC incorporating a derivative of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoacetic acid is as follows:

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target Protein of Interest (POI) and the E3 ubiquitin ligase (e.g., Cereblon). This brings the POI and the E3 ligase into close proximity, forming a ternary complex.

  • Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the surface of the POI.

  • Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, a cellular machinery responsible for degrading unwanted proteins.

  • Recycling: The proteasome degrades the POI into small peptides, and the PROTAC molecule is released to engage in another cycle of POI degradation.

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) PROTAC->E3_Ligase Binds Ubiquitinated_POI Polyubiquitinated POI Ubiquitin Ubiquitin Ubiquitin->Ubiquitinated_POI Transfer Proteasome 26S Proteasome Ubiquitinated_POI->Proteasome Recognized by Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades PROTAC_released PROTAC (recycled) Proteasome->PROTAC_released Releases

Caption: The catalytic mechanism of action for a Proteolysis Targeting Chimera (PROTAC).

Experimental Protocols

As a key building block, 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoacetic acid is primarily utilized in amide coupling reactions to connect it to a linker or a POI-binding ligand. Below is a representative experimental protocol for such a coupling reaction.

Objective: To couple 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoacetic acid with a generic amine-containing linker.

Materials:

  • 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoacetic acid

  • Amine-terminated linker (Linker-NH₂)

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

  • Organic base (e.g., Diisopropylethylamine - DIPEA)

  • Anhydrous solvent (e.g., Dimethylformamide - DMF or Dichloromethane - DCM)

  • Standard laboratory glassware and stirring apparatus

  • Purification supplies (e.g., silica gel for chromatography)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoacetic acid (1.0 equivalent) in the chosen anhydrous solvent.

  • Addition of Reagents: To the stirred solution, add the amine-terminated linker (1.0-1.2 equivalents), followed by the organic base (2.0-3.0 equivalents).

  • Activation: Add the coupling agent (1.1-1.5 equivalents) portion-wise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM). Wash the combined organic layers sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the desired amide product.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Experimental_Workflow Start Dissolve Reactants (Acid, Amine, Base in Solvent) Add_Coupling_Agent Add Coupling Agent (e.g., HATU) Start->Add_Coupling_Agent Stir Stir at Room Temperature Add_Coupling_Agent->Stir Monitor Monitor Reaction (TLC or LC-MS) Stir->Monitor Workup Aqueous Work-up and Extraction Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Characterize Characterization (NMR, MS) Purify->Characterize

Caption: General experimental workflow for an amide coupling reaction.

Safety and Handling

While a specific safety data sheet (SDS) for 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoacetic acid is not widely available, standard laboratory safety precautions should be observed when handling this compound. It is advisable to treat it as a potentially hazardous chemical.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

In case of exposure, seek immediate medical attention and consult the available safety information for similar chemical compounds.

Conclusion

2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoacetic acid is a valuable and versatile building block in modern medicinal chemistry. Its primary utility lies in its role as a precursor for E3 ligase ligands, particularly for Cereblon, in the synthesis of PROTACs. The continued exploration of targeted protein degradation as a therapeutic modality ensures that this compound and its derivatives will remain of significant interest to researchers in drug discovery and development. While some physicochemical data and specific experimental protocols are not yet publicly available, the information provided in this guide offers a solid foundation for its use in the laboratory.

References

The Multifaceted Biological Activities of Tetrahydroisoquinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif found in a wide array of natural products and synthetic compounds, exhibiting a remarkable diversity of biological activities.[1][2] This has rendered THIQ derivatives a subject of intense research in medicinal chemistry and drug discovery. Their pharmacological spectrum is broad, encompassing anticancer, antimicrobial, antiviral, and neuroprotective properties, among others.[1][3] This technical guide provides an in-depth overview of the core biological activities of THIQ derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to aid researchers and drug development professionals in this dynamic field.

Anticancer Activity

Tetrahydroisoquinoline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of critical signaling pathways and the induction of apoptosis.[4][5] A notable target for some THIQ derivatives is the KRas protein, a key player in cell proliferation and survival.[3][6]

Quantitative Anticancer Data

The in vitro cytotoxic and anti-angiogenesis activities of various THIQ derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of these compounds.

Compound IDCancer Cell LineCancer TypeIC50 (µM)Reference
GM-3-18 Colo320Colon Cancer0.9 - 10.7[6]
DLD-1Colon Cancer0.9 - 10.7[6]
HCT116Colon Cancer0.9 - 10.7[6]
SNU-C1Colon Cancer0.9 - 10.7[6]
SW480Colon Cancer0.9 - 10.7[6]
GM-3-121 -Angiogenesis1.72[6]
Compound 8d -DHFR Inhibition0.199 ± 0.016[7]
Methotrexate (Control) -DHFR Inhibition0.131 ± 0.007[7]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[8][9]

Materials:

  • 96-well sterile microplates

  • Cancer cell lines (e.g., HCT116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Tetrahydroisoquinoline derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the THIQ derivative in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[8]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway: KRas Inhibition

Mutations in the KRAS gene are prevalent in many cancers, leading to constitutive activation of downstream signaling pathways that promote cell proliferation and survival, such as the RAF-MEK-ERK and PI3K-AKT pathways.[10] Some THIQ derivatives have been shown to inhibit KRas activity.[3]

KRas_Signaling_Pathway EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS KRas_GDP KRas-GDP (Inactive) GRB2_SOS->KRas_GDP GDP->GTP KRas_GTP KRas-GTP (Active) KRas_GDP->KRas_GTP RAF RAF KRas_GTP->RAF PI3K PI3K KRas_GTP->PI3K THIQ THIQ Derivative THIQ->KRas_GTP Inhibition MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: KRas signaling pathway and the inhibitory action of a THIQ derivative.

Antimicrobial Activity

THIQ derivatives have also been investigated for their antimicrobial properties, demonstrating activity against a range of bacteria and fungi.[2][11]

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 145 Saccharomyces cerevisiae1[11]
Compound 146 Yarrowia lipolytica2.5[11]
Compound 8d Staphylococcus aureus16[12]
Compound 8f Staphylococcus aureus32[12]
Compound 8f Streptococcus pneumoniae32[12]
Compound 8d Enterococcus faecium128[12]
Compound 8f Enterococcus faecium64[12]
HSN584 Methicillin-resistant S. aureus (MRSA)4-8[13]
HSN739 Methicillin-resistant S. aureus (MRSA)4-8[13]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.[4][14]

Materials:

  • 96-well sterile microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Tetrahydroisoquinoline derivative stock solution

  • Sterile saline or PBS

  • McFarland 0.5 turbidity standard

  • Spectrophotometer or nephelometer

  • Microplate reader

Procedure:

  • Inoculum Preparation: From a fresh culture, pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.[15]

  • Compound Dilution: Prepare a two-fold serial dilution of the THIQ derivative in the broth medium directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the total volume to 100 µL. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density using a microplate reader.[14]

Experimental Workflow: Antimicrobial Susceptibility Testing

Antimicrobial_Workflow Start Start: Pure Microbial Culture Inoculum Prepare Inoculum (0.5 McFarland) Start->Inoculum Inoculation Inoculate 96-well Plate Inoculum->Inoculation Serial_Dilution Serial Dilution of THIQ Derivative Serial_Dilution->Inoculation Incubation Incubate (16-20h, 37°C) Inoculation->Incubation Read_MIC Determine MIC (Visual/OD) Incubation->Read_MIC End End: MIC Value Read_MIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Antiviral Activity

Certain THIQ derivatives have shown promise as antiviral agents, particularly against Human Immunodeficiency Virus (HIV) by targeting the reverse transcriptase enzyme.[2]

Experimental Protocol: Plaque Reduction Neutralization Test (PRNT)

The PRNT is a functional assay that measures the ability of a compound to neutralize a virus and prevent it from infecting cells.[1][10]

Materials:

  • Susceptible host cell line (e.g., Vero cells)

  • Virus stock of known titer

  • 96-well or 24-well tissue culture plates

  • Cell culture medium

  • Tetrahydroisoquinoline derivative

  • Semi-solid overlay (e.g., containing methylcellulose or agarose)

  • Staining solution (e.g., crystal violet)

Procedure:

  • Cell Seeding: Seed the host cells in culture plates and incubate until a confluent monolayer is formed.

  • Compound-Virus Incubation: Prepare serial dilutions of the THIQ derivative. Mix each dilution with a constant amount of virus and incubate for 1 hour at 37°C to allow the compound to bind to the virus.

  • Infection: Remove the culture medium from the cell monolayers and inoculate with the compound-virus mixtures. Incubate for 1 hour to allow for viral adsorption.

  • Overlay: After adsorption, remove the inoculum and add a semi-solid overlay to each well. This restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates for several days until visible plaques are formed in the virus control wells (no compound).

  • Staining and Plaque Counting: Remove the overlay and stain the cell monolayer with a staining solution (e.g., crystal violet). Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC50 (50% effective concentration) is the concentration of the compound that reduces the number of plaques by 50%.[16]

Signaling Pathway: HIV Reverse Transcriptase Inhibition

HIV reverse transcriptase is a crucial enzyme for the replication of the virus, converting the viral RNA genome into DNA. Some THIQ derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to an allosteric site on the enzyme and inducing a conformational change that inhibits its activity.[17][18]

HIV_RT_Inhibition Viral_RNA Viral RNA Genome RT Reverse Transcriptase (RT) Viral_RNA->RT Template Viral_DNA Viral DNA RT->Viral_DNA Reverse Transcription THIQ THIQ Derivative (NNRTI) THIQ->RT Allosteric Inhibition Integration Integration into Host Genome Viral_DNA->Integration

Caption: Inhibition of HIV reverse transcriptase by a THIQ derivative.

Neuroprotective Activity

Select THIQ derivatives, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), have demonstrated neuroprotective effects, suggesting their potential in the treatment of neurodegenerative diseases.[19][20] The mechanisms underlying this protection are multifaceted and include antioxidant properties and modulation of the glutamatergic system.[9]

Experimental Protocol: Assessing Neuroprotection in SH-SY5Y Cells

The SH-SY5Y human neuroblastoma cell line is a common in vitro model to study neuroprotection.[21]

Materials:

  • SH-SY5Y cells

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • 96-well plates

  • Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP+)

  • 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ)

  • MTT assay reagents (as described previously)

Procedure:

  • Cell Culture and Differentiation (Optional): Culture SH-SY5Y cells. For some studies, cells can be differentiated into a more mature neuronal phenotype using agents like retinoic acid.

  • Pre-treatment: Seed the cells in a 96-well plate. Pre-treat the cells with various concentrations of 1MeTIQ for 24 hours.

  • Neurotoxin Exposure: After pre-treatment, expose the cells to a neurotoxin (e.g., 6-OHDA) for another 24 hours to induce cell death. Include control wells (cells only), neurotoxin-only wells, and 1MeTIQ-only wells.

  • Cell Viability Assessment: Assess cell viability using the MTT assay as described in the anticancer section.

  • Data Analysis: Calculate the percentage of cell viability in the 1MeTIQ-treated groups relative to the neurotoxin-only group. An increase in cell viability indicates a neuroprotective effect.

Signaling Pathway: Neuroprotection by 1-MeTIQ

1-MeTIQ is believed to exert its neuroprotective effects through a combination of mechanisms, including scavenging of free radicals and antagonism of the NMDA receptor, which reduces glutamate-induced excitotoxicity.[9]

Neuroprotection_Pathway cluster_neuroprotection Oxidative_Stress Oxidative Stress (e.g., from Neurotoxins) ROS Reactive Oxygen Species (ROS) Oxidative_Stress->ROS Neuronal_Damage Neuronal Damage & Apoptosis ROS->Neuronal_Damage Glutamate Excessive Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Calcium_Influx Ca2+ Influx NMDA_Receptor->Calcium_Influx Calcium_Influx->Neuronal_Damage OneMeTIQ 1-MeTIQ OneMeTIQ->ROS Scavenging OneMeTIQ->NMDA_Receptor Antagonism Neuroprotection Neuroprotection OneMeTIQ->Neuroprotection

Caption: Proposed neuroprotective mechanisms of 1-MeTIQ.

Conclusion

Tetrahydroisoquinoline derivatives represent a versatile and promising class of compounds with a wide range of biological activities. Their potential as anticancer, antimicrobial, antiviral, and neuroprotective agents is well-documented in the scientific literature. This technical guide has provided a consolidated resource for researchers, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the underlying mechanisms of action. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of THIQ derivatives will undoubtedly lead to the development of novel and effective therapeutic agents for a variety of diseases. The methodologies and pathway diagrams presented herein are intended to serve as a valuable tool to facilitate and guide future research in this exciting and impactful area of drug discovery.

References

Unraveling the Mechanism of Action: 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the available scientific literature reveals a significant gap in the understanding of the specific mechanism of action for 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetic acid. Currently, there is no publicly available research detailing its biological targets, associated signaling pathways, or quantitative data from experimental assays.

While the core chemical structure, 3,4-dihydroisoquinoline, is a recurring motif in various biologically active compounds, the specific functionalization with an oxoacetic acid group at the 2-position defines the molecule . Searches for this exact compound, identified by its CAS number 603097-44-5 and PubChem CID 3818907, yield basic chemical information but lack any description of its bioactivity.

This technical guide, therefore, serves to highlight the absence of data on the primary topic and to summarize the known mechanisms of action for structurally related 3,4-dihydroisoquinoline derivatives, providing a potential starting point for future research endeavors. It is crucial to emphasize that the activities of these related compounds cannot be directly extrapolated to this compound.

Insights from Structurally Related Compounds

Research into derivatives of 3,4-dihydroisoquinoline has revealed a diverse range of biological activities, targeting various cellular components and pathways. These findings underscore the potential of this chemical scaffold in drug discovery.

STING Inhibition by 3,4-dihydroisoquinoline-2(1H)-carboxamide Derivatives

A notable study has identified derivatives of 3,4-dihydroisoquinoline-2(1H)-carboxamide as potent inhibitors of the STimulator of INterferon Genes (STING) protein.[1] Overactivation of the STING pathway is implicated in autoimmune and autoinflammatory diseases.

Mechanism of Action: These carboxamide derivatives are proposed to act as anti-inflammatory agents by inhibiting aberrant STING signaling. The lead compound, 5c, demonstrated low nanomolar inhibitory concentrations against both human and mouse STING.[1] It is suggested that these compounds may covalently bind to the transmembrane domain of the STING protein, thereby blocking its activation and downstream signaling that leads to the production of interferons and other pro-inflammatory cytokines.[1]

Signaling Pathway:

STING_Inhibition cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS activates STING STING cGAMP->STING binds & activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3->pIRF3 Interferons Type I Interferons (IFN-α, IFN-β) pIRF3->Interferons translocates to nucleus & induces transcription Inhibitor 3,4-dihydroisoquinoline- 2(1H)-carboxamide Derivative Inhibitor->STING inhibits

Caption: Proposed inhibition of the STING signaling pathway.
Histamine H3 Receptor Antagonism by 2-(pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one Derivatives

Another class of derivatives, specifically 2-(pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-ones, has been synthesized and evaluated as potent and selective antagonists for the histamine H3 receptor.[2] This receptor is a target for treating neurological and cognitive disorders.

Mechanism of Action: These compounds exhibit high binding affinity and functional antagonism at the H3 receptor. By blocking the receptor, they modulate the release of various neurotransmitters in the central nervous system. The research highlights a specific compound (compound 39) with a favorable pharmacokinetic profile and in vivo efficacy.[2]

Antioomycete Activity of 3,4-dihydroisoquinolin-1(2H)-one Derivatives

Derivatives of 3,4-dihydroisoquinolin-1(2H)-one have been synthesized and shown to possess antioomycete activity against the plant pathogen Pythium recalcitrans.[3] This indicates a potential application in agriculture. The specific molecular mechanism underlying this activity has not been fully elucidated but is distinct from the previously mentioned examples.

Future Directions

The diverse biological activities of various 3,4-dihydroisoquinoline derivatives suggest that this compound could also possess interesting pharmacological properties. To elucidate its mechanism of action, a systematic investigation is required.

Proposed Experimental Workflow:

experimental_workflow cluster_screening Initial Screening & Target Identification cluster_validation Target Validation & Mechanistic Studies cluster_invivo In Vivo Evaluation phenotypic_screening Phenotypic Screening (e.g., cell viability, reporter assays) target_deconvolution Target Deconvolution (e.g., affinity chromatography, proteomics) phenotypic_screening->target_deconvolution Identifies potential targets biochemical_assays Biochemical Assays (e.g., enzyme kinetics, binding assays) target_deconvolution->biochemical_assays Validates direct interaction cell_based_assays Cell-based Assays (e.g., signaling pathway analysis, gene expression) biochemical_assays->cell_based_assays Confirms cellular activity animal_models Disease Animal Models cell_based_assays->animal_models Tests in vivo efficacy

References

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and History of Dihydroisoquinoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dihydroisoquinoline core is a cornerstone in medicinal chemistry and natural product synthesis, forming the backbone of numerous biologically active compounds. This technical guide provides an in-depth exploration of the discovery, historical development, and key experimental methodologies related to this pivotal heterocyclic system. It is designed to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.

A Historical Perspective: The Dawn of Isoquinoline Chemistry

The story of dihydroisoquinolines is intrinsically linked to the broader class of isoquinoline alkaloids, which have been utilized in traditional medicine for centuries. The first isoquinoline alkaloid, the potent analgesic morphine, was isolated from the opium poppy (Papaver somniferum) in the early 19th century.[1] This seminal discovery spurred intense scientific inquiry into the rich chemical diversity of plant-derived alkaloids.

The parent compound, isoquinoline, was first isolated from coal tar in 1885 by Hoogewerf and van Dorp through fractional crystallization of its acid sulfate.[2][3] This discovery laid the groundwork for the systematic study of isoquinoline derivatives. The late 19th and early 20th centuries witnessed the development of foundational synthetic methods that are still in use today for constructing the isoquinoline and dihydroisoquinoline frameworks.

A brief timeline of these key synthetic discoveries is as follows:

  • 1893: The Bischler-Napieralski reaction was discovered by August Bischler and Bernard Napieralski, providing a method for the cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines.[4][5]

  • 1893: The Pomeranz-Fritsch reaction was independently described by Cäsar Pomeranz and Paul Fritsch, offering a route to isoquinolines from benzaldehydes and 2,2-dialkoxyethylamines.[6]

  • 1911: The Pictet-Spengler reaction was discovered by Amé Pictet and Theodor Spengler, involving the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure to yield a tetrahydroisoquinoline.[7]

These synthetic advancements were pivotal, enabling chemists to not only confirm the structures of naturally occurring isoquinoline alkaloids but also to synthesize novel derivatives for pharmacological evaluation.

Foundational Synthetic Methodologies

The construction of the dihydroisoquinoline core is primarily achieved through a few robust and versatile synthetic reactions. The following sections provide detailed experimental protocols for these key transformations.

The Bischler-Napieralski Reaction

Discovered in 1893, the Bischler-Napieralski reaction is a cornerstone for the synthesis of 3,4-dihydroisoquinolines.[4][5] It involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, typically a Lewis acid like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[8][9] The reaction is most effective when the aromatic ring is electron-rich.[8]

Experimental Protocol: Synthesis of a 3,4-Dihydroisoquinoline Derivative

  • Amide Formation: The starting β-phenylethylamine is acylated with an appropriate acid chloride or anhydride to form the corresponding amide.

  • Cyclization: To a solution of the β-arylethylamide (1.0 equiv) in an anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere, the dehydrating agent (e.g., POCl₃, 2.0-5.0 equiv) is added.

  • Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from 1 to 4 hours, with the progress monitored by thin-layer chromatography (TLC).[8]

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and the excess solvent and reagent are removed under reduced pressure.

  • Neutralization and Extraction: The residue is carefully quenched with ice and made basic with an aqueous solution of a base like ammonium hydroxide or sodium bicarbonate. The aqueous layer is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated in vacuo. The crude product is then purified by silica gel column chromatography to afford the desired 3,4-dihydroisoquinoline.

Quantitative Data for the Bischler-Napieralski Reaction

Starting Amide Substituent (on Aryl Ring)Dehydrating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)
6,7-DimethoxyPOCl₃TolueneReflux285-95
6,7-MethylenedioxyP₂O₅TolueneReflux380-90
UnsubstitutedP₂O₅ in POCl₃XyleneReflux640-60
6-MethoxyPOCl₃AcetonitrileReflux475-85

Note: Yields are approximate and can vary based on the specific substrate and reaction conditions.

Logical Workflow for the Bischler-Napieralski Reaction

Bischler_Napieralski_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification start1 β-Arylethylamine step1 Amide Formation start1->step1 Acylation start2 Acylating Agent start2->step1 Acylation step2 Cyclization (Dehydrating Agent) step1->step2 Intramolecular Cyclization workup Quenching, Extraction, Purification step2->workup product 3,4-Dihydroisoquinoline workup->product

Caption: Generalized workflow for the Bischler-Napieralski reaction.

The Pictet-Spengler Reaction

First described in 1911, the Pictet-Spengler reaction is a versatile method for the synthesis of tetrahydroisoquinolines, which are direct precursors to dihydroisoquinolines through oxidation.[7] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[10] The reaction proceeds under milder conditions when the aromatic ring is activated by electron-donating groups.[10]

Experimental Protocol: Synthesis of a Tetrahydroisoquinoline Derivative

  • Reactant Preparation: In a suitable flask, the β-arylethylamine (1.0 equivalent) is dissolved in an appropriate solvent (e.g., methanol, toluene, or dichloromethane).

  • Addition of Carbonyl Compound: The aldehyde or ketone (1.0-1.2 equivalents) is added to the solution.

  • Acid Catalysis: An acid catalyst (e.g., hydrochloric acid, sulfuric acid, or a Lewis acid) is added to the reaction mixture. In some cases, particularly with highly activated aromatic rings, the reaction can proceed without an acid catalyst.

  • Reaction Conditions: The mixture is stirred at a temperature ranging from room temperature to reflux for a period of 1 to 24 hours. The reaction progress is monitored by TLC.

  • Work-up: Upon completion, the reaction is quenched with a base (e.g., saturated aqueous sodium bicarbonate solution).

  • Extraction: The product is extracted into an organic solvent. The combined organic layers are washed with brine and dried over an anhydrous salt.

  • Purification: After filtration and concentration, the crude product is purified by column chromatography or recrystallization to yield the pure tetrahydroisoquinoline.

Quantitative Data for the Pictet-Spengler Reaction

β-ArylethylamineCarbonyl CompoundAcid CatalystSolventTemperature (°C)Yield (%)
TryptamineFormaldehydeTFACH₂Cl₂25>90
DopamineAcetaldehydeHClH₂O2585-95
PhenethylamineBenzaldehydeH₂SO₄Toluene11060-70
5-MethoxytryptamineAcetonep-TsOHBenzene8075-85

Note: Yields are approximate and can vary based on the specific substrates and reaction conditions.

Logical Workflow for the Pictet-Spengler Reaction

Pictet_Spengler_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification start1 β-Arylethylamine step1 Iminium Ion Formation (Acid Catalyst) start1->step1 Condensation start2 Aldehyde or Ketone start2->step1 Condensation step2 Intramolecular Cyclization step1->step2 Electrophilic Aromatic Substitution workup Quenching, Extraction, Purification step2->workup product Tetrahydroisoquinoline workup->product

Caption: Generalized workflow for the Pictet-Spengler reaction.

The Pomeranz-Fritsch Reaction

Also reported in 1893, the Pomeranz-Fritsch reaction provides a direct route to isoquinolines, which can be subsequently reduced to dihydroisoquinolines.[6] The reaction involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde and a 2,2-dialkoxyethylamine.[11][12]

Experimental Protocol: Synthesis of an Isoquinoline Derivative

  • Schiff Base Formation: A benzaldehyde (1.0 equivalent) and a 2,2-dialkoxyethylamine (1.0 equivalent) are condensed, typically with azeotropic removal of water, to form the benzalaminoacetal (Schiff base).

  • Cyclization: The benzalaminoacetal is treated with a strong acid, such as concentrated sulfuric acid, to induce cyclization.

  • Reaction Conditions: The reaction is typically heated to facilitate the cyclization.

  • Work-up and Purification: The reaction mixture is cooled, carefully diluted with water, and neutralized with a base. The isoquinoline product is then extracted with an organic solvent and purified by distillation or chromatography.

Quantitative Data for the Pomeranz-Fritsch Reaction

Benzaldehyde DerivativeAminoacetalAcid CatalystYield (%)
Benzaldehyde2,2-DiethoxyethylamineH₂SO₄50-60
3,4-Dimethoxybenzaldehyde2,2-DiethoxyethylamineH₂SO₄60-70
4-Chlorobenzaldehyde2,2-DimethoxyethylaminePPA40-50

Note: Yields can be variable and are sensitive to reaction conditions.

Pharmacological Significance and Biological Activity

Dihydroisoquinoline and its derivatives exhibit a wide range of pharmacological activities, making them attractive scaffolds for drug discovery. Their biological effects include antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[13]

A notable recent discovery is the identification of 3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives as potent inhibitors of the Stimulator of Interferon Genes (STING) signaling pathway.[14] The STING pathway is a crucial component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response.[15][16] Overactivation of this pathway is implicated in various autoimmune and autoinflammatory diseases.[14]

The STING Signaling Pathway

The cGAS-STING pathway is initiated by the recognition of cytosolic double-stranded DNA (dsDNA) by cyclic GMP-AMP synthase (cGAS).[16] Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP).[16] cGAMP then binds to and activates STING, an endoplasmic reticulum-resident protein.[15] This activation leads to the translocation of STING to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1).[17] TBK1, in turn, phosphorylates interferon regulatory factor 3 (IRF3), which then dimerizes and translocates to the nucleus to induce the expression of type I interferons and other inflammatory cytokines.[17]

Diagram of the STING Signaling Pathway

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP cGAMP cGAS->cGAMP synthesizes STING STING cGAMP->STING binds & activates TBK1 TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 IFN Type I Interferons & Inflammatory Cytokines pIRF3->IFN induces transcription STING_active Active STING STING->STING_active translocates STING_active->TBK1 recruits & activates

Caption: The cGAS-STING signaling pathway.

Quantitative Pharmacological Data of Dihydroisoquinoline Derivatives

Compound ClassTargetActivityIC₅₀ (µM)Reference
1-Phenyl-3,4-dihydroisoquinolinesTubulin PolymerizationInhibition0.1 - 10[7]
3,4-Dihydroisoquinoline-2(1H)-carboxamidesSTINGInhibition0.032 - 0.044[14]
Tetrahydroisoquinoline DerivativesKRasInhibition0.9 - 10.7[18]
Tetrahydroisoquinoline DerivativesLeishmania infantum amastigotesInhibition6.84 - 11.35[19]
Tetrahydroisoquinoline-triazine hybridsLeishmania donovani amastigotesInhibition7.62[19]

Evolution of Analytical Techniques

The structural elucidation and characterization of dihydroisoquinoline compounds have evolved significantly with advancements in analytical chemistry.

  • Early Stages: In the early days of isoquinoline alkaloid research, structure determination relied heavily on classical methods such as chemical degradation, elemental analysis, and the synthesis of derivatives for comparison.

  • Chromatography: The development of chromatographic techniques, including thin-layer chromatography (TLC), gas chromatography (GC), and high-performance liquid chromatography (HPLC), revolutionized the isolation and purification of these compounds from complex natural extracts.[14]

  • Spectroscopy: The advent of spectroscopic methods provided powerful tools for unambiguous structure determination.

    • UV-Visible Spectroscopy: Used for preliminary characterization based on the chromophoric isoquinoline system.

    • Infrared (IR) Spectroscopy: Provided information about functional groups present in the molecule.

    • Mass Spectrometry (MS): Enabled the determination of molecular weight and fragmentation patterns, offering clues about the structure.[20] Techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) coupled with HPLC (LC-MS) have become indispensable for the analysis of complex mixtures.[20]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are now the primary methods for the detailed structural elucidation of dihydroisoquinoline compounds, allowing for the determination of the connectivity of atoms and the stereochemistry of the molecule.[21][22][23]

Modern analytical workflows often involve a combination of these techniques, for instance, using LC-MS for initial identification and quantification, followed by isolation and comprehensive structural analysis by NMR spectroscopy.[24]

References

The Architectural Blueprint of a Privileged Scaffold: A Deep Dive into the Structure-Activity Relationship of 1,2,3,4-Tetrahydroisoquinoline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active natural products and synthetic compounds. This guide provides a comprehensive technical overview of the structure-activity relationships (SAR) of THIQ analogs, offering a valuable resource for the rational design of novel therapeutics. We will explore the nuanced ways in which structural modifications to the THIQ backbone influence its interaction with various biological targets, leading to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and receptor-specific modulation.

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative biological data for various 1,2,3,4-tetrahydroisoquinoline analogs across different therapeutic areas. This data is crucial for understanding how specific structural features correlate with potency and selectivity.

Anticancer Activity

The anticancer potential of THIQ derivatives has been extensively investigated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are a key metric in assessing the cytotoxic efficacy of these compounds.

Table 1: Anticancer Activity of 1,2,3,4-Tetrahydroisoquinoline Analogs

Compound IDR1R2R3R4Cancer Cell LineIC50 (µM)Reference
TQ9 HH3,4-dimethoxybenzoyl6,7-dimethoxyHuman Oral Squamous Carcinoma (HSC-2, HSC-3, HSC-4), Human Promyelocytic Leukemia (HL-60)Not explicitly stated in abstract, but identified as having high tumor-specific cytotoxicity.[1]
TD13 ethoxycarbonylbenzyloxycarbonylHHHuman Oral Squamous Carcinoma (HSC-2, HSC-3, HSC-4), Human Promyelocytic Leukemia (HL-60)Not explicitly stated in abstract, but identified as having high tumor-specific cytotoxicity.[1]

Note: The referenced study focused on tumor specificity, and while these compounds were highlighted for their high specificity, their precise IC50 values against each cell line were not detailed in the abstract.

Tubulin Polymerization Inhibition

A significant mechanism of action for several anticancer THIQ analogs is the inhibition of tubulin polymerization, a critical process in cell division.

Table 2: Tubulin Polymerization Inhibition by THIQ Analogs

Compound IDModificationsIC50 (µM)Reference
Compound 3b Quinoline derivative13.29[2]
Compound 3d Quinoline derivative13.58[2]
Compound 8 Quinoline derivative22.21[2]
Compound 13 Quinoline derivative24.73[2]
Colchicine (Reference) -9.21[2]
CXCR4 Antagonism

THIQ derivatives have emerged as potent antagonists of the CXCR4 receptor, a key player in cancer metastasis and HIV entry.

Table 3: CXCR4 Antagonist Activity of THIQ Analogs

Compound IDModificationsAssayIC50 (nM)Reference
TIQ-15 (S,R)-stereoisomerSDF-1 induced Ca2+ signalingPotent (exact value not in abstract)[3]
16a Unsubstituted pyridineSDF-1 induced Ca2+ signaling10-fold decrease vs. TIQ-15[3]
15 (R)-TIQ scaffoldInhibition of X4 HIV-1IIIB attachment in MAGI-CCR5/CXCR4 cells3-650 (range for series)[4][5]
15 (R)-TIQ scaffoldInhibition of calcium release in Chem-1 cells3-650 (range for series)[4][5]
15 (R)-TIQ scaffold125I-SDF-1 competitive binding112[4]
15 (R)-TIQ scaffoldForskolin/CXCL12 stimulated cAMP production19[4]
31 Aza-piperazine linkageCXCR4 calcium flux<20[6]
19a-c, 19e, 20, 24a, 24c Isoquinoline-basedAnti-HIV-1 and HIV-2<100[7]
Phosphodiesterase 4 (PDE4) Inhibition

Selective inhibition of PDE4 is a validated strategy for the treatment of inflammatory diseases. THIQ analogs have shown promise in this area.

Table 4: PDE4 Inhibitory Activity of THIQ Analogs

Compound IDModificationsTargetIC50 (µM)Reference
2 Tetrahydroisoquinoline scaffoldPDE4Potent hit (exact value not in abstract)[8]
16 Optimized tetrahydroisoquinolinePDE4High potency (exact value not in abstract)[8]
Antimicrobial Activity

The THIQ scaffold has also been explored for its antibacterial and antifungal properties, with minimum inhibitory concentration (MIC) being the standard measure of efficacy.

Table 5: Antimicrobial Activity of THIQ Analogs

Compound IDModificationsTarget OrganismMIC (µg/mL)Reference
131 (E)-2-benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinolineStaphylococcus epidermidis, Klebsiella pneumoniaeActive at 25 µg/mL[9]
145 N-substituted THIQSaccharomyces cerevisiae1[9]
146 N-substituted THIQYarrowia lipolytica2.5[9]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. This section outlines the key experimental protocols employed in the SAR studies of THIQ analogs.

Anticancer Activity Assays

1. MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that is soluble in dimethyl sulfoxide (DMSO). The absorbance of the formazan solution is directly proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Treat the cells with various concentrations of the THIQ analogs for a specified period (e.g., 48 or 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

    • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

2. SRB Assay (Sulphorhodamine B)

  • Principle: This assay is based on the ability of the SRB dye to bind to protein components of cells that have been fixed with trichloroacetic acid (TCA). The amount of bound dye is proportional to the total protein mass, and thus to the cell number.

  • Protocol:

    • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

    • Cell Fixation: After compound treatment, gently aspirate the medium and fix the adherent cells by adding cold 10% (w/v) TCA and incubating for 60 minutes at 4°C.

    • Washing: Wash the plates five times with deionized water to remove TCA.

    • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 10-30 minutes at room temperature.

    • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

    • Dye Solubilization: Add 10 mM Tris base solution to each well to dissolve the protein-bound dye.

    • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

    • Data Analysis: Calculate the IC50 value.

Tubulin Polymerization Inhibition Assay
  • Principle: The polymerization of tubulin into microtubules can be monitored by an increase in the turbidity of the solution, which is measured as an increase in absorbance at 340 nm. Inhibitors of tubulin polymerization will prevent or reduce this increase in absorbance.

  • Protocol:

    • Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin in a polymerization buffer (e.g., G-PEM buffer containing GTP).

    • Compound Addition: Add various concentrations of the THIQ analogs to the reaction mixture.

    • Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.

    • Absorbance Monitoring: Monitor the change in absorbance at 340 nm over time using a temperature-controlled spectrophotometer.

    • Data Analysis: Determine the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50% compared to a control without the inhibitor.

CXCR4 Antagonist Assays

1. Calcium Mobilization Assay

  • Principle: CXCR4 is a G-protein coupled receptor that, upon activation by its ligand CXCL12 (SDF-1), triggers an increase in intracellular calcium concentration. Antagonists will block this effect.

  • Protocol:

    • Cell Loading: Load CXCR4-expressing cells (e.g., Chem-1 cells) with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Compound Incubation: Incubate the loaded cells with various concentrations of the THIQ analogs.

    • Stimulation: Stimulate the cells with a specific concentration of CXCL12.

    • Fluorescence Measurement: Measure the change in intracellular calcium levels by monitoring the fluorescence of the dye using a fluorometric imaging plate reader (FLIPR) or a similar instrument.

    • Data Analysis: Calculate the IC50 value for the inhibition of the CXCL12-induced calcium flux.

2. Competitive Binding Assay

  • Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., 125I-SDF-1) for binding to the CXCR4 receptor.

  • Protocol:

    • Membrane Preparation: Prepare cell membranes from CXCR4-expressing cells.

    • Binding Reaction: Incubate the cell membranes with a fixed concentration of radiolabeled SDF-1 and varying concentrations of the THIQ analog.

    • Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand, typically by filtration.

    • Radioactivity Measurement: Quantify the amount of bound radioactivity using a scintillation counter.

    • Data Analysis: Determine the Ki or IC50 value, representing the concentration of the compound that displaces 50% of the radiolabeled ligand.

NF-κB Inhibition Assay

1. Reporter Gene Assay

  • Principle: This assay utilizes a cell line that has been engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB responsive promoter. Inhibition of the NF-κB pathway will result in a decrease in reporter gene expression.

  • Protocol:

    • Cell Seeding: Plate the NF-κB reporter cell line in a 96-well plate.

    • Compound Treatment: Treat the cells with various concentrations of the THIQ analogs.

    • NF-κB Activation: Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).

    • Cell Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).

    • Data Analysis: Calculate the IC50 value for the inhibition of NF-κB-dependent reporter gene expression.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)**
  • Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Protocol (Broth Microdilution):

    • Compound Dilution: Prepare a serial two-fold dilution of the THIQ analog in a 96-well microtiter plate containing a suitable broth medium.

    • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

    • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

    • MIC Determination: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

Visualizing the Molecular Landscape: Pathways and Workflows

To further elucidate the mechanisms and processes involved in the evaluation of THIQ analogs, the following diagrams, generated using the Graphviz DOT language, illustrate key signaling pathways and experimental workflows.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation, and is a key target for many anticancer THIQ derivatives.

NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR IKK Complex IKK Complex TNFR->IKK Complex Activation I-kappa-B I-kappa-B IKK Complex->I-kappa-B Phosphorylation NF-kB NF-kB I-kappa-B->NF-kB Inhibition Proteasome Proteasome I-kappa-B->Proteasome Ubiquitination & Degradation NF-kB_n NF-kB NF-kB->NF-kB_n Translocation Gene Transcription Gene Transcription NF-kB_n->Gene Transcription Activation

Caption: The canonical NF-κB signaling pathway initiated by TNF-α.

General Experimental Workflow for In Vitro Anticancer Screening

This workflow outlines the typical steps involved in the initial screening of THIQ analogs for their potential anticancer activity.

Anticancer_Screening_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Synthesis Synthesis of THIQ Analogs Compound_Treatment Treat with THIQ Analogs (Dose-Response) Compound_Synthesis->Compound_Treatment Cell_Culture Cancer Cell Line Culture Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Cell_Seeding->Compound_Treatment Incubation Incubate (e.g., 48-72h) Compound_Treatment->Incubation Viability_Assay Perform Viability Assay (MTT or SRB) Incubation->Viability_Assay Absorbance_Reading Read Absorbance Viability_Assay->Absorbance_Reading IC50_Calculation Calculate IC50 Values Absorbance_Reading->IC50_Calculation SAR_Analysis Structure-Activity Relationship Analysis IC50_Calculation->SAR_Analysis

Caption: A generalized workflow for the in vitro screening of anticancer compounds.

Logical Relationship of SAR Study

The overarching goal of a structure-activity relationship study is to establish a clear link between a compound's chemical structure and its biological effect.

SAR_Logic Chemical_Structure Chemical Structure (THIQ Analog) SAR Structure-Activity Relationship Chemical_Structure->SAR Biological_Target Biological Target (e.g., Enzyme, Receptor) Biological_Activity Biological Activity (e.g., IC50, MIC) Biological_Target->Biological_Activity Modulation Leads to Biological_Activity->SAR SAR->Biological_Target Informs Interaction

Caption: The logical flow of a structure-activity relationship investigation.

This guide serves as a foundational resource for understanding the intricate SAR of 1,2,3,4-tetrahydroisoquinoline analogs. The presented data, protocols, and visualizations are intended to empower researchers in their efforts to design and develop the next generation of therapeutics based on this versatile and privileged scaffold.

References

An In-Depth Technical Guide to 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetic acid as a Protein Degrader Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address previously "undruggable" targets. At the heart of this approach are heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), which co-opt the cellular ubiquitin-proteasome system to selectively eliminate proteins of interest. The modular nature of PROTACs, consisting of a target-binding ligand, an E3 ligase-recruiting ligand, and a connecting linker, allows for systematic optimization. This technical guide focuses on the application of 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetic acid as a novel building block for the synthesis of protein degraders. While specific data for PROTACs incorporating this particular moiety is not yet widely available in the public domain, this document provides a comprehensive framework for its evaluation and implementation in a drug discovery program. We will cover its chemical properties, proposed role in E3 ligase recruitment, synthetic strategies for PROTAC assembly, and a detailed overview of the requisite experimental protocols for characterization.

Introduction to this compound

This compound is a structurally rigid, bicyclic scaffold featuring a carboxylic acid functional group. This moiety is emerging as a potential building block in the design of novel protein degraders. Its chemical properties are summarized in Table 1. The carboxylic acid handle provides a convenient attachment point for a linker, which in turn is connected to a ligand for a protein of interest (POI). The core hypothesis is that the this compound fragment will function as a ligand for an E3 ubiquitin ligase, thereby enabling the formation of a ternary complex between the E3 ligase, the PROTAC, and the POI, leading to the ubiquitination and subsequent proteasomal degradation of the POI.

Table 1: Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₁₁NO₃
Molecular Weight 205.21 g/mol
CAS Number 603097-44-5
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, and methanol
Functional Group for Conjugation Carboxylic acid

Proposed Mechanism of Action and Signaling Pathway

The central paradigm of PROTAC action is the induced proximity of a target protein to an E3 ubiquitin ligase. The this compound moiety is postulated to bind to the substrate receptor of an E3 ligase complex. Upon formation of the ternary complex (POI-PROTAC-E3 Ligase), the E3 ligase facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. This polyubiquitination serves as a signal for the 26S proteasome to recognize and degrade the tagged protein. The PROTAC is then released and can catalytically induce the degradation of multiple POI molecules.

PROTAC_Mechanism cluster_ubiquitination Ubiquitination Cascade POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary PROTAC PROTAC (with this compound) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Catalytic Cycle polyUb_POI Polyubiquitinated POI Ternary->polyUb_POI Polyubiquitination E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 ATP E2->Ternary Ub Ub Ubiquitin Ub->E1 Proteasome 26S Proteasome polyUb_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation

PROTAC-mediated protein degradation pathway.

Experimental Protocols

Synthesis of a PROTAC using this compound

The synthesis of a PROTAC involves the conjugation of the E3 ligase ligand (this compound), a linker, and a POI-binding ligand. A common synthetic route is outlined below.

Materials:

  • This compound

  • Linker with two reactive functional groups (e.g., an amino-PEG-azide linker)

  • POI ligand with a compatible functional group (e.g., an alkyne)

  • Coupling agents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Copper(I) catalyst for click chemistry (e.g., CuSO₄ and sodium ascorbate)

  • Solvents (e.g., DMF, DCM)

  • Purification supplies (e.g., silica gel for column chromatography, HPLC system)

Procedure:

  • Amide Coupling of Linker to E3 Ligase Ligand:

    • Dissolve this compound (1.0 eq) in DMF.

    • Add HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq).

    • Stir for 15 minutes at room temperature.

    • Add the amino-PEG-azide linker (1.1 eq) and stir overnight at room temperature.

    • Monitor the reaction by LC-MS.

    • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

    • Purify the product by flash column chromatography.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry):

    • Dissolve the azide-functionalized E3 ligase ligand-linker conjugate (1.0 eq) and the alkyne-functionalized POI ligand (1.1 eq) in a mixture of t-BuOH and water.

    • Add a freshly prepared solution of copper(II) sulfate (0.1 eq) and sodium ascorbate (0.2 eq).

    • Stir the reaction at room temperature until completion, as monitored by LC-MS.

    • Purify the final PROTAC product by preparative HPLC.

    • Lyophilize the pure fractions to obtain the final product as a solid.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

PROTAC_Synthesis_Workflow start Starting Materials E3_ligand This compound start->E3_ligand Linker Amino-PEG-Azide Linker start->Linker POI_ligand Alkyne-functionalized POI Ligand start->POI_ligand Amide_coupling Amide Coupling (HATU, DIPEA) E3_ligand->Amide_coupling Linker->Amide_coupling Click_chemistry Click Chemistry (CuSO4, Na-Ascorbate) POI_ligand->Click_chemistry Intermediate Azide-functionalized E3 Ligand-Linker Amide_coupling->Intermediate Intermediate->Click_chemistry Purification Purification (HPLC) Click_chemistry->Purification Final_PROTAC Final PROTAC Purification->Final_PROTAC

General workflow for PROTAC synthesis.
Western Blotting for Protein Degradation

Western blotting is the standard method to quantify the degradation of the target protein.

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Protein Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody specific to the POI overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Image the blot using a digital imager.

    • Probe for a loading control (e.g., GAPDH or β-actin) to normalize the results.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control.

In Vitro Ubiquitination Assay

This assay biochemically confirms that the PROTAC facilitates the ubiquitination of the POI.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the following components in a reaction buffer:

    • Recombinant E1 activating enzyme

    • Recombinant E2 conjugating enzyme

    • Recombinant E3 ligase complex (the one targeted by the building block)

    • Recombinant POI

    • Ubiquitin

    • ATP

    • The PROTAC at various concentrations

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blotting using an antibody against the POI. A ladder of higher molecular weight bands corresponding to ubiquitinated POI will indicate a positive result.

Data Presentation and Interpretation

Quantitative data from protein degradation experiments should be presented in a clear and structured format to allow for easy comparison of different PROTAC molecules.

Dose-Response and Time-Course of Degradation

The potency and efficacy of a PROTAC are characterized by its DC₅₀ (the concentration at which 50% of the target protein is degraded) and Dₘₐₓ (the maximum percentage of degradation) values.

Table 2: Example Degradation Data for a Hypothetical PROTAC

PROTAC IDTarget ProteinCell LineDC₅₀ (nM)Dₘₐₓ (%)Time Point (h)
PROTAC-ABRD4HeLa15>9524
PROTAC-BBTKRamos509018
PROTAC-CARVCaP5>9824

Data are representative examples and do not correspond to PROTACs made with the specified building block.

Binding Affinity

The binding affinity of the this compound moiety to its target E3 ligase can be determined using biophysical techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR).

Table 3: Example Binding Affinity Data

LigandE3 LigaseTechniqueK_D_ (µM)
This compoundE3 Ligase XITCTo be determined
PomalidomideCRBNSPR0.18
VH298VHLITC0.08

Data for pomalidomide and VH298 are from the literature. Data for the title compound is hypothetical.

Conclusion

This compound presents an intriguing scaffold for the development of novel protein degraders. Its rigid structure and convenient functional handle for chemical elaboration make it an attractive starting point for the synthesis of PROTAC libraries. The comprehensive experimental workflows detailed in this guide provide a robust framework for the synthesis, characterization, and biological evaluation of PROTACs incorporating this building block. Future work should focus on identifying the specific E3 ligase(s) targeted by this moiety and generating quantitative data on the efficacy of the resulting degraders. Such studies will be crucial in validating the utility of this compound as a valuable tool in the expanding field of targeted protein degradation.

Dihydroisoquinolinone Scaffolds: A Comprehensive Technical Guide to Their Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dihydroisoquinolinone scaffold is a privileged structural motif in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological macromolecules implicated in various disease states. This technical guide provides an in-depth overview of the key therapeutic targets of dihydroisoquinolinone derivatives, presenting quantitative pharmacological data, detailed experimental protocols for target validation, and visual representations of relevant signaling pathways and workflows to facilitate further research and drug development efforts.

Key Therapeutic Targets and Pharmacological Activity

Dihydroisoquinolinone-based compounds have been extensively investigated as inhibitors of several key enzyme families and protein-protein interactions. The following sections summarize the significant therapeutic targets and the corresponding inhibitory activities of representative dihydroisoquinolinone derivatives.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Dihydroisoquinolinone scaffolds have emerged as potent inhibitors of Poly(ADP-ribose) Polymerase (PARP), a family of enzymes critical for DNA repair. Inhibition of PARP, particularly PARP-1 and PARP-2, is a clinically validated strategy for the treatment of cancers with deficiencies in homologous recombination repair, such as those harboring BRCA1/2 mutations.

Table 1: Inhibitory Activity of Dihydroisoquinolinone Derivatives against PARP Enzymes

Compound ClassTargetIC50 (µM)Selectivity Index (SI)Reference
1-Oxo-3,4-dihydroisoquinoline-4-carboxamidesPARP-11316.3[1]
PARP-20.8[1]
Isoquinolone DerivativePARP-19.060.0[1]
PARP-20.15[1]
Benzamido IsoquinolonePARP-113.99.3[1]
PARP-21.5[1]
Tubulin Polymerization Inhibition

Disruption of microtubule dynamics is a cornerstone of cancer chemotherapy. Dihydroisoquinolinone derivatives have been identified as inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. These compounds often bind to the colchicine-binding site on β-tubulin.

Table 2: Inhibitory Activity of Dihydroisoquinolinone Derivatives against Tubulin Polymerization

Compound ClassIC50 (µM)Reference
(+)-6-propyl-12-formyl-5,6-hydro-3,9-dihydroxyindolo[2,1-alpha]isoquinoline11 ± 0.4[2]
(+)-6-butyl-12-formyl-5,6-hydro-3,9-dihydroxyindolo[2,1-alpha]isoquinoline3.1 ± 0.4[2]
Colchicine (Reference)2.1 ± 0.1[2]
Phosphodiesterase (PDE) Inhibition

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP. Dihydroisoquinolinone-based structures have been explored as inhibitors of various PDE isoforms, with potential applications in inflammatory diseases and neurological disorders.

Table 3: Inhibitory Activity of Dihydroisoquinolinone Derivatives against Phosphodiesterases

Compound ClassTargetIC50 (nM)Reference CompoundReference IC50 (nM)
1-phenyl-3,4-dihydroisoquinoline amidesPDE4BData not specifiedRoflumilastData not specified
Other Notable Therapeutic Targets

Beyond the aforementioned targets, the dihydroisoquinolinone scaffold has shown promise in modulating the activity of several other key proteins involved in cancer and other diseases.

Table 4: Inhibitory and Binding Activities of Dihydroisoquinolinone Derivatives against Various Targets

Compound ClassTargetAssay TypeIC50 / KᵢReference
Dihydroisoquinolinone Derivativep53-MDM2 InteractionTR-FRET0.54 µM (IC50)[3]
Dihydroisoquinolinone Derivative (NVP-CGM097)MDM2TR-FRET1.7 nM (IC50)[4]
Tetrahydroisoquinoline DerivativesRho Kinase (ROCK-II)Enzyme AssaySub-nanomolar (IC50)[3]
Tetrahydroisoquinoline Derivative 7eCDK2Kinase Assay0.149 µM (IC50)[5]
Tetrahydroisoquinoline Derivative 8dDHFREnzyme Inhibition Assay0.199 µM (IC50)[5]
Tetrahydroisoquinoline DerivativesSigma-1 ReceptorRadioligand BindingNot Specified[6]
Tetrahydroisoquinoline DerivativesSigma-2 ReceptorRadioligand BindingNot Specified[6]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of novel compounds. The following sections provide methodologies for key assays relevant to the therapeutic targets of dihydroisoquinolinone scaffolds.

PARP Inhibition Assay (Chemiluminescent)

This assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.

Materials:

  • 96-well strip plate coated with histones

  • Activated DNA

  • Recombinant PARP enzyme

  • Biotinylated NAD+

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Dihydroisoquinolinone test compounds

Procedure:

  • Add 50 µL of assay buffer containing the test compound at various concentrations to the wells of the histone-coated plate.

  • Add 25 µL of a mixture containing activated DNA and recombinant PARP enzyme to each well.

  • Initiate the reaction by adding 25 µL of biotinylated NAD+ solution to each well.

  • Incubate the plate at room temperature for 1 hour.

  • Wash the plate three times with wash buffer to remove unincorporated reagents.

  • Add 100 µL of Streptavidin-HRP conjugate diluted in wash buffer to each well and incubate for 1 hour at room temperature.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of chemiluminescent HRP substrate to each well.

  • Immediately measure the luminescence using a plate reader.

  • Calculate the percent inhibition relative to a vehicle control and determine the IC50 value.

Tubulin Polymerization Assay (Turbidity-based)

This assay monitors the polymerization of tubulin into microtubules by measuring the increase in optical density.

Materials:

  • Purified tubulin (>99%)

  • GTP solution (100 mM)

  • Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl₂, 1 mM EGTA, 10% glycerol)

  • Dihydroisoquinolinone test compounds

  • 96-well clear bottom plate

  • Temperature-controlled spectrophotometer

Procedure:

  • Pre-warm the spectrophotometer to 37°C.

  • On ice, prepare a tubulin solution in polymerization buffer to a final concentration of 2-4 mg/mL.

  • Add GTP to the tubulin solution to a final concentration of 1 mM.

  • Add the test compound at various concentrations to the wells of the 96-well plate.

  • Add the tubulin/GTP mixture to each well to initiate polymerization.

  • Immediately place the plate in the pre-warmed spectrophotometer and begin recording the absorbance at 340 nm every 30 seconds for 60-90 minutes.

  • The rate of polymerization is determined from the slope of the linear phase of the absorbance curve.

  • Calculate the percent inhibition compared to a vehicle control and determine the IC50 value.

p53-MDM2 Interaction Assay (Fluorescence Polarization)

This assay measures the disruption of the p53-MDM2 interaction by a test compound.

Materials:

  • Recombinant human MDM2 protein

  • Fluorescently labeled p53-derived peptide (e.g., FAM-p53)

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20)

  • Dihydroisoquinolinone test compounds

  • Black, low-volume 384-well plate

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Add the test compound at various concentrations to the wells of the 384-well plate.

  • Add a solution of the FAM-p53 peptide to each well at a final concentration in the low nanomolar range.

  • Initiate the binding reaction by adding the MDM2 protein to each well. The final concentration should be optimized to give a stable and significant polarization signal.

  • Incubate the plate at room temperature for 10-30 minutes, protected from light.

  • Measure the fluorescence polarization of each well using the plate reader.

  • A decrease in polarization indicates inhibition of the p53-MDM2 interaction.

  • Calculate the percent inhibition relative to a vehicle control and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes targeted by dihydroisoquinolinone scaffolds can aid in understanding their mechanism of action and in designing experiments.

PARP Inhibition and Synthetic Lethality in BRCA-Deficient Cancer Cells

PARP_Inhibition cluster_DNA_Damage DNA Damage cluster_Normal_Cell Normal Cell (BRCA Proficient) cluster_Cancer_Cell Cancer Cell (BRCA Deficient) Single-Strand Break Single-Strand Break PARP1 PARP1 Single-Strand Break->PARP1 recruits PARP1_inhibited PARP1 Single-Strand Break->PARP1_inhibited Double-Strand Break Double-Strand Break Single-Strand Break->Double-Strand Break leads to BER Base Excision Repair PARP1->BER activates Cell Survival Cell Survival BER->Cell Survival HR Homologous Recombination HR->Cell Survival BER_inhibited Base Excision Repair (Inhibited) PARP1_inhibited->BER_inhibited Dihydroisoquinolinone Dihydroisoquinolinone (PARP Inhibitor) Dihydroisoquinolinone->PARP1_inhibited inhibits HR_deficient Homologous Recombination (Deficient) Apoptosis Apoptosis HR_deficient->Apoptosis leads to Double-Strand Break->HR repaired by Double-Strand Break->HR_deficient

General Workflow for Evaluating a Dihydroisoquinolinone-based Tubulin Polymerization Inhibitor

Tubulin_Inhibitor_Workflow start Start: Synthesized Dihydroisoquinolinone Derivative in_vitro_assay In Vitro Tubulin Polymerization Assay start->in_vitro_assay ic50 Determine IC50 in_vitro_assay->ic50 cell_based_assay Cell-Based Assays (e.g., Cytotoxicity, Cell Cycle Analysis) ic50->cell_based_assay Active end Lead Optimization ic50->end Inactive mechanism Mechanism of Action Studies (e.g., Colchicine Binding Assay) cell_based_assay->mechanism in_vivo In Vivo Efficacy Studies (Xenograft Models) mechanism->in_vivo in_vivo->end

p53-MDM2 Interaction and Its Inhibition

p53_MDM2_Inhibition cluster_Normal Normal Cell Regulation cluster_Inhibited Inhibition by Dihydroisoquinolinone p53 p53 MDM2 MDM2 p53->MDM2 binds to Proteasome Proteasome p53->Proteasome targeted to MDM2->p53 ubiquitinates Degradation p53 Degradation Proteasome->Degradation leads to p53_active p53 (stabilized) MDM2_inhibited MDM2 Dihydroisoquinolinone Dihydroisoquinolinone (MDM2 Inhibitor) p21 p21 Apoptosis_genes Apoptosis Genes (e.g., PUMA, BAX) CellCycleArrest Cell Cycle Arrest Apoptosis Apoptosis

This guide serves as a foundational resource for researchers interested in the therapeutic potential of dihydroisoquinolinone scaffolds. The provided data, protocols, and diagrams are intended to streamline the process of identifying and validating novel drug candidates based on this versatile chemical entity. Further exploration into the structure-activity relationships and optimization of pharmacokinetic properties will be critical for translating the promise of these compounds into clinical realities.

References

In silico modeling of 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetic acid binding

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Silico Modeling of 3,4-Dihydroisoquinolin-2(1H)-yl(oxo)acetic Acid and its Analogs as Potential Therapeutic Agents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3,4-dihydroisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. In silico modeling plays a pivotal role in the rational design and optimization of these molecules as therapeutic agents. This technical guide provides a comprehensive overview of the computational methodologies employed to study the binding of this compound and its derivatives to various biological targets. We will delve into the experimental protocols for key in silico techniques, present quantitative data from relevant studies in a structured format, and visualize complex workflows and pathways to facilitate understanding. This document is intended to serve as a valuable resource for researchers engaged in the computational assessment of 3,4-dihydroisoquinoline-based compounds.

Introduction to 3,4-Dihydroisoquinoline Derivatives

The 3,4-dihydroisoquinoline nucleus is a common feature in a wide array of natural products and synthetic molecules with significant pharmacological properties. These compounds have been investigated for a variety of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents[1][2]. The versatility of this scaffold allows for substitutions at various positions, leading to a vast chemical space for drug discovery. Computational modeling has become an indispensable tool for exploring this space, predicting binding affinities, and elucidating the molecular interactions that govern the biological activity of these compounds.

Core In Silico Methodologies

The computational investigation of how ligands like 3,4-dihydroisoquinoline derivatives bind to their protein targets typically involves a multi-step process. This process can be broadly categorized into molecular docking, molecular dynamics simulations, and binding free energy calculations.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is a critical step for understanding the binding mode and for virtual screening of compound libraries.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. This method allows for the assessment of complex stability and the identification of key conformational changes that may occur upon binding.

Binding Free Energy Calculations

These calculations provide a quantitative prediction of the binding affinity between a ligand and its target. A common method is the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in silico studies. The following protocols are generalized from studies on 3,4-dihydroisoquinoline derivatives[3][4][5][6].

Molecular Docking Protocol
  • Receptor Preparation :

    • Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states for titratable residues at a physiological pH.

    • Assign partial charges to all atoms using a force field (e.g., AMBER, CHARMM).

  • Ligand Preparation :

    • Generate the 3D structure of the this compound derivative.

    • Perform energy minimization of the ligand structure.

    • Assign partial charges to the ligand atoms.

  • Docking Simulation :

    • Define the binding site on the receptor, typically based on the location of a known ligand or predicted active site.

    • Utilize a docking program (e.g., AutoDock, Glide, GOLD) to systematically search for the optimal binding pose of the ligand within the defined binding site.

    • Score the generated poses based on a scoring function that estimates the binding affinity.

  • Analysis :

    • Analyze the top-ranked poses to identify key molecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Molecular Dynamics (MD) Simulation Protocol
  • System Preparation :

    • Use the best-ranked docked complex from the molecular docking step as the starting structure.

    • Solvate the complex in a periodic box of water molecules (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Simulation Parameters :

    • Employ a suitable force field (e.g., AMBER, GROMOS) for both the protein and the ligand.

    • Perform an initial energy minimization of the entire system to remove steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble).

  • Production Run :

    • Run the production simulation for a sufficient length of time (e.g., 100 ns) to allow for the system to reach a stable state.

  • Trajectory Analysis :

    • Analyze the trajectory to calculate root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and to observe the stability of ligand-protein interactions over time.

MM/GBSA Binding Free Energy Calculation Protocol
  • Snapshot Extraction :

    • Extract snapshots (frames) from the stable portion of the MD simulation trajectory.

  • Energy Calculations :

    • For each snapshot, calculate the following energy terms:

      • The free energy of the complex.

      • The free energy of the receptor.

      • The free energy of the ligand.

  • Binding Free Energy Calculation :

    • Calculate the binding free energy (ΔG_bind) using the following equation: ΔG_bind = G_complex - (G_receptor + G_ligand)

Quantitative Data Summary

The following tables summarize the types of computational studies performed on various 3,4-dihydroisoquinoline derivatives and their targets, as reported in the literature.

Derivative Class Biological Target In Silico Method(s) Employed Reference
3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acidsAKR1C3Molecular Docking, MD Simulations, Umbrella Sampling, MM/GBSA[3][4]
1,4-disubstituted-3,4-dihydroisoquinolinesTubulinMolecular Docking
1,3-disubstituted 3,4-dihydroisoquinolinesSmooth Muscle Receptors (Predicted)In Silico Simulation[7]
3,4-dihydroisoquinolin-1(2H)-one derivativesNot Specified3D-QSAR[8]
1,2,3,4-tetrahydroisoquinoline (THQ)-containing compoundsCD44Pharmacophore Modeling, Computational Docking, MD Simulations[5]

Visualizing In Silico Workflows and Pathways

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex processes and relationships in computational drug discovery.

In_Silico_Workflow cluster_prep Preparation Stage cluster_screening Screening & Simulation cluster_analysis Analysis & Refinement Target_ID Target Identification (e.g., AKR1C3, Tubulin) Structure_Prep 3D Structure Preparation (Protein & Ligand) Target_ID->Structure_Prep Docking Molecular Docking (Predict Binding Pose) Structure_Prep->Docking MD_Sim Molecular Dynamics (Assess Stability) Docking->MD_Sim Binding_Energy Binding Free Energy Calc. (e.g., MM/GBSA) MD_Sim->Binding_Energy SAR SAR & QSAR Analysis Binding_Energy->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: A generalized workflow for the in silico modeling of small molecule inhibitors.

Logical_Relationships cluster_derivatives Derivative Classes cluster_methods Computational Methods DHQ 3,4-Dihydroisoquinoline Core Sulfonyl Sulfonylbenzoic acids DHQ->Sulfonyl Disubstituted 1,4-Disubstituted DHQ->Disubstituted One_one 1(2H)-one derivatives DHQ->One_one THQ THQ-containing DHQ->THQ Docking Molecular Docking Sulfonyl->Docking MD MD Simulation Sulfonyl->MD Disubstituted->Docking QSAR 3D-QSAR One_one->QSAR THQ->Docking THQ->MD Pharmacophore Pharmacophore Modeling THQ->Pharmacophore

Caption: Logical relationships between 3,4-dihydroisoquinoline derivatives and applied in silico methods.

Signaling_Pathway Ligand 3,4-Dihydroisoquinoline Derivative Target Target Protein (e.g., AKR1C3) Ligand->Target Inhibition Product Metabolic Product Target->Product Substrate Endogenous Substrate Substrate->Target Downstream Downstream Signaling Product->Downstream Cellular_Response Cellular Response (e.g., Reduced Proliferation) Downstream->Cellular_Response

Caption: A simplified hypothetical signaling pathway inhibited by a 3,4-dihydroisoquinoline derivative.

Conclusion

In silico modeling provides a powerful and cost-effective approach to accelerate the discovery and development of novel drugs based on the 3,4-dihydroisoquinoline scaffold. By leveraging techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies, researchers can gain deep insights into the molecular basis of their biological activity. This guide has outlined the fundamental principles, experimental protocols, and data representation strategies for the computational study of this compound and its analogs. The continued application of these in silico methods will undoubtedly facilitate the design of next-generation therapeutic agents with improved potency and selectivity.

References

Physicochemical Characterization of Novel Isoquinoline Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential physicochemical characterization of novel isoquinoline derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their broad pharmacological activities.[1] This document outlines key experimental protocols, presents data for a representative set of novel isoquinoline derivatives, and visualizes relevant biological pathways and experimental workflows.

Introduction to Isoquinoline Derivatives

Isoquinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds, forming the structural core of many natural alkaloids and synthetic molecules with diverse biological activities.[2][3] These activities include anticancer, antimicrobial, anti-inflammatory, and antiviral properties, making them attractive scaffolds in drug discovery and development.[4][5] A thorough understanding of their physicochemical properties is paramount for optimizing their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, and for establishing robust structure-activity relationships (SAR).

Data Presentation: Physicochemical Properties of Novel Phenylaminoisoquinolinequinones

The following tables summarize the physicochemical and spectral data for a series of novel phenylaminoisoquinolinequinone derivatives, synthesized for their potential antiproliferative activity.

Table 1: Physicochemical and Spectral Data of Novel Phenylaminoisoquinolinequinone Derivatives

Compound IDMolecular FormulaMelting Point (°C)¹H-NMR (400 MHz, CDCl₃) δ (ppm)¹³C-NMR (100 MHz, CDCl₃) δ (ppm)HRMS (M⁺) m/z
2a C₁₈H₁₄N₂O₄197.4–199.32.65 (s, 3H, Me), 4.03 (s, 3H, CO₂Me), 6.39 (s, 1H, 6-H), 7.25 (m, 3H, arom), 7.43 (m, 2H, arom), 7.70 (br s, 1H, NH), 9.24 (s, 1H, 1-H)23.1, 53.0, 103.7, 121.9, 123.1 (2C), 126.2, 126.6, 130.0(2C), 135.8, 136.8, 144.9, 148.4, 163.3, 168.7, 180.9, 181.5calcd: 322.09534; found: 322.09529[6]
2b C₁₈H₁₄N₂O₄171.0–172.52.67 (s, 3H, Me), 4.09 (s, 3H, CO₂Me), 6.38 (s, 1H, 7-H), 7.25 (m, 3H, arom), 7.42 (m, 2H, arom), 7.45 (br s, 1H, NH), 9.29 (s, 1H, 1-H)22.8, 53.4, 103.7, 122.8, 123.2 (2C), 125.2, 126.6, 130.1 (2C), 132.4, 137.0, 144.9, 148.8, 160.6, 168.4, 181.7, 182.6calcd: 322.09534; found: 322.09485[6]
3b C₁₉H₁₆N₂O₅162.5–163.42.67 (s, 3H, Me), 3.83 (s, 3H, OMe), 4.07 (s, 3H, CO₂Me), 6.20 (s, 1H, 7-H), 6.94 (d, 2H, J = 8.8 Hz, 3'- and 5'-H), 7.18 (d, 2H, J =8.8 Hz, 2'- and 6'-H), 7.32 (br s, 1H, NH), 9.28 (s, 1H, 1-H)22.7, 53.7, 55.7, 102.8, 115.2 (2C), 122.9, 125.0, 125.2, 129.3, 129.5, 132.4, 145.7, 148.7, 158.2, 160.3, 171.3, 181.7, 182.3calcd: 352.10593; found: 352.10449[6]
5b C₁₈H₁₃BrN₂O₄175.4–176.62.67 (s, 3H, Me), 4.01 (s, 3H, CO₂Me), 7.01 (m, 2H, arom), 7.33 (m, 3H, arom), 7.62 (s, 1H, NH), 9.33 (s, 1H, 1-H)22.8, 53.4, 108.3, 122.2, 124.8 (2C), 126.3, 128.8 (2C), 131.8, 132.4, 137.1, 144.4, 149.3, 161.2, 167.8, 176.0, 179.4calcd: 400.00586; found: 400.00585[6]

Data obtained from "Synthesis and in Vitro Antiproliferative Activity of New Phenylaminoisoquinolinequinones against Cancer Cell Lines"[6].

Experimental Protocols

Detailed methodologies for key physicochemical characterization experiments are provided below.

General Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the physicochemical characterization of novel isoquinoline derivatives.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural & Physicochemical Characterization cluster_activity Biological Evaluation Synthesis Synthesis of Isoquinoline Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR IR Spectroscopy Purification->IR MP Melting Point Determination Purification->MP pKa pKa Determination MP->pKa logP logP Determination pKa->logP Solubility Aqueous Solubility logP->Solubility Activity In Vitro/In Vivo Assays Solubility->Activity

Physicochemical Characterization Workflow
Spectroscopic Analysis

  • Sample Preparation: Dissolve 5-10 mg of the isoquinoline derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H-NMR Spectroscopy: Acquire the proton NMR spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1 second, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C-NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. This may require a larger number of scans due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. The resulting spectra should be phased and baseline-corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.

  • Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid isoquinoline derivative with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Sample Preparation (Thin Film): If the sample is a non-volatile liquid or can be dissolved in a volatile solvent, a thin film can be prepared by depositing a drop of the liquid or solution onto a salt plate (e.g., NaCl or KBr) and allowing the solvent to evaporate.

  • Data Acquisition: Place the sample in the IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

  • Sample Preparation: Prepare a dilute solution of the isoquinoline derivative in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition: Acquire the mass spectrum in the desired mass range. For high-resolution mass spectrometry (HRMS), use an instrument capable of high mass accuracy (e.g., TOF or Orbitrap) to determine the exact mass and elemental composition.

Determination of Physicochemical Properties
  • Apparatus: A calibrated pH meter with a suitable electrode, a burette, and a magnetic stirrer.

  • Reagents: Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M), and a solution of potassium chloride to maintain constant ionic strength.

  • Procedure:

    • Dissolve a precisely weighed amount of the isoquinoline derivative in a known volume of water or a water/co-solvent mixture.

    • Add a supporting electrolyte (e.g., KCl) to maintain a constant ionic strength.

    • Titrate the solution with the standardized acid or base, recording the pH after each incremental addition of the titrant.

    • Continue the titration past the equivalence point.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region in the titration curve.

  • Principle: The logarithm of the partition coefficient (logP) between n-octanol and water is a measure of a compound's lipophilicity. In the HPLC method, the retention time of a compound on a reverse-phase column (e.g., C18) is correlated with its logP value.

  • Procedure:

    • Prepare a calibration curve by injecting a series of standard compounds with known logP values onto the HPLC system.

    • Measure the retention time (t_R) for each standard.

    • Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t₀) / t₀, where t₀ is the dead time.

    • Plot log k' versus the known logP values to generate a linear calibration curve.

    • Inject the novel isoquinoline derivative under the same chromatographic conditions and measure its retention time.

    • Calculate its log k' and use the calibration curve to determine its logP value.

  • Procedure:

    • Add an excess amount of the solid isoquinoline derivative to a known volume of purified water or a buffer solution of a specific pH in a sealed flask.

    • Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Separate the undissolved solid from the saturated solution by centrifugation or filtration.

    • Determine the concentration of the isoquinoline derivative in the clear supernatant using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Data Analysis: The measured concentration represents the aqueous solubility of the compound under the specified conditions.

Biological Signaling Pathways

Many isoquinoline derivatives exert their biological effects by modulating key cellular signaling pathways. Understanding these pathways is crucial for rational drug design.

PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is frequently observed in cancer. Some isoquinoline derivatives have been shown to inhibit components of this pathway.[7]

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Isoquinoline Isoquinoline Derivative Isoquinoline->PI3K Inhibits

PI3K/Akt/mTOR Signaling Pathway
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a central role in regulating the immune response, inflammation, and cell survival. Aberrant NF-κB activation is implicated in various inflammatory diseases and cancers. Certain isoquinoline derivatives have demonstrated anti-inflammatory effects by inhibiting this pathway.

G Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Stimuli->Receptor Binds IKK IKK Complex Receptor->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB Degrades, Releasing Nucleus Nucleus NFκB->Nucleus Translocates to Gene Inflammatory Gene Expression Nucleus->Gene Induces Isoquinoline Isoquinoline Derivative Isoquinoline->IKK Inhibits

NF-κB Signaling Pathway

Conclusion

The physicochemical characterization of novel isoquinoline derivatives is a critical component of the drug discovery process. The experimental protocols and data presented in this guide provide a framework for researchers to systematically evaluate new chemical entities. By understanding the interplay between chemical structure, physicochemical properties, and biological activity, scientists can more effectively design and develop next-generation isoquinoline-based therapeutics.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetic acid derivatives. This class of compounds holds significant interest in medicinal chemistry due to the diverse biological activities associated with the 3,4-dihydroisoquinoline scaffold.[1] The protocols outlined below are based on established synthetic methodologies for related isoquinoline derivatives and are intended to serve as a comprehensive guide for researchers in the field.

Synthetic Strategy Overview

The synthesis of this compound derivatives can be approached through a multi-step sequence. A general and effective strategy involves the initial construction of the 3,4-dihydroisoquinoline core, followed by N-acylation with an appropriate oxoacetic acid equivalent.

A common method for the synthesis of the 3,4-dihydroisoquinoline-1(2H)-one scaffold is the Castagnoli–Cushman reaction.[2] This reaction provides a convergent approach to constructing the core heterocyclic system. Subsequent N-alkylation or N-acylation can then be performed to introduce the desired (oxo)acetic acid moiety.

An alternative approach involves the Bischler-Napieralski reaction to form the 3,4-dihydroisoquinoline ring, which can then be further functionalized.[3] The choice of synthetic route may depend on the availability of starting materials and the desired substitution pattern on the final molecule.

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of a representative this compound derivative.

Protocol 1: Synthesis of 3,4-dihydroisoquinolin-1(2H)-one via Castagnoli–Cushman Reaction

This protocol describes the synthesis of the core 3,4-dihydroisoquinolin-1(2H)-one scaffold.

Materials:

  • Homophthalic anhydride

  • Amine (e.g., benzylamine)

  • Aldehyde (e.g., benzaldehyde)

  • Toluene

  • Glacial acetic acid

Procedure:

  • To a solution of homophthalic anhydride (10 mmol) in toluene (50 mL), add the amine (10 mmol) and the aldehyde (10 mmol).

  • Add glacial acetic acid (5 mL) to the mixture.

  • Heat the reaction mixture to reflux for 4-6 hours, with azeotropic removal of water using a Dean-Stark apparatus.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the solution under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: Synthesis of this compound

This protocol details the N-acylation of the 3,4-dihydroisoquinolin-1(2H)-one with ethyl chlorooxoacetate followed by hydrolysis to yield the target acid.

Materials:

  • 3,4-dihydroisoquinolin-1(2H)-one (from Protocol 1)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl chlorooxoacetate

  • Lithium hydroxide (LiOH)

  • Methanol

  • Water

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

Step 1: N-acylation

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add 3,4-dihydroisoquinolin-1(2H)-one (5 mmol) and anhydrous THF (20 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (6 mmol, 1.2 eq) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Slowly add ethyl chlorooxoacetate (5.5 mmol, 1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-(1-oxo-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoacetate.

Step 2: Ester Hydrolysis

  • Dissolve the crude ester from Step 1 in a mixture of methanol (15 mL) and water (5 mL).

  • Add lithium hydroxide (10 mmol, 2 eq) to the solution.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, remove the methanol under reduced pressure.

  • Dilute the residue with water and wash with ethyl acetate to remove any unreacted ester.

  • Acidify the aqueous layer to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, this compound.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of various 3,4-dihydroisoquinolin-1(2H)-one derivatives, which are precursors to the target compounds.

EntryR1-AmineR2-AldehydeReaction Time (h)Yield (%)Melting Point (°C)Reference
1BenzylamineBenzaldehyde575238-239[4][5]
23-MorpholinopropylamineBenzaldehyde673.5221-223[4]
3Benzo[d][1][6]dioxol-5-amineBenzaldehyde467.1217-219[4]
44-IodoanilineBenzaldehyde580.3208-210[4][5]
5[1,1'-Biphenyl]-4-amineBenzaldehyde668.7191-193[4]
6Furan-2-ylmethanamineBenzaldehyde475238-239[4][5]

Visualizations

The following diagrams illustrate the synthetic workflow and key reaction mechanisms.

Synthesis_Workflow cluster_start Starting Materials cluster_core Core Synthesis cluster_functionalization Functionalization SM1 Homophthalic Anhydride Core 3,4-Dihydroisoquinolin-1(2H)-one SM1->Core SM2 Amine SM2->Core SM3 Aldehyde SM3->Core Castagnoli-Cushman Reaction Intermediate Ethyl 2-(1-oxo-3,4-dihydroisoquinolin- 2(1H)-yl)-2-oxoacetate Core->Intermediate 1. NaH 2. Ethyl chlorooxoacetate Final 3,4-Dihydroisoquinolin-2(1H)-yl (oxo)acetic acid Intermediate->Final LiOH, MeOH/H2O

Caption: Synthetic workflow for this compound derivatives.

Castagnoli_Cushman_Mechanism Simplified Castagnoli-Cushman Reaction Mechanism cluster_reactants cluster_intermediates cluster_product Homophthalic Homophthalic Anhydride Intermediate1 Amide-acid intermediate Homophthalic->Intermediate1 Amine Amine Amine->Intermediate1 Aldehyde Aldehyde Intermediate2 Iminium ion Intermediate1->Intermediate2 + Aldehyde, -H2O Intermediate3 Cyclized intermediate Intermediate2->Intermediate3 Intramolecular C-C bond formation Product 3,4-Dihydroisoquinolin-1(2H)-one Intermediate3->Product Decarboxylation

Caption: Simplified mechanism of the Castagnoli-Cushman reaction.

References

The Castagnoli-Cushman Reaction: A Powerful Tool for the Synthesis of Dihydroisoquinolin-1(2H)-ones in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The Castagnoli-Cushman reaction has emerged as a robust and versatile methodology for the synthesis of 3,4-dihydroisoquinolin-1(2H)-ones, a privileged scaffold in medicinal chemistry. This powerful three-component reaction offers an efficient route to constructing this core structure with a high degree of molecular diversity and stereochemical control. The resulting dihydroisoquinolin-1(2H)-one derivatives have demonstrated significant potential in drug development, exhibiting a range of biological activities, most notably as inhibitors of Poly(ADP-ribose) polymerase (PARP) for cancer therapy and as potent antimicrobial agents.

These application notes provide a comprehensive overview of the Castagnoli-Cushman reaction for the synthesis of dihydroisoquinolin-1(2H)-ones, including detailed experimental protocols, quantitative data on reaction scope and yields, and insights into the application of these compounds in drug discovery.

The Castagnoli-Cushman Reaction: Mechanism and Workflow

The three-component Castagnoli-Cushman reaction involves the condensation of a homophthalic anhydride, an amine, and an aldehyde to diastereoselectively form the dihydroisoquinolin-1(2H)-one core.[1][2] The generally accepted mechanism proceeds through the formation of an amide-acid intermediate from the reaction of the amine and homophthalic anhydride. This intermediate is in equilibrium with the starting materials, allowing for the in-situ formation of an imine from the amine and aldehyde. A subsequent Mannich-type reaction between the enolized anhydride and the imine, followed by an intramolecular cyclization, affords the final product.[1][3]

Castagnoli_Cushman_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product Homophthalic Anhydride Homophthalic Anhydride Amide-Acid Amide-Acid Homophthalic Anhydride->Amide-Acid + Amine Amine Amine Amine->Amide-Acid Imine Imine Amine->Imine + Aldehyde Aldehyde Aldehyde Aldehyde->Imine Mannich Adduct Mannich Adduct Amide-Acid->Mannich Adduct + Imine Imine->Mannich Adduct Dihydroisoquinolin-1(2H)-one Dihydroisoquinolin-1(2H)-one Mannich Adduct->Dihydroisoquinolin-1(2H)-one Intramolecular Cyclization

Castagnoli-Cushman Reaction Mechanism

An experimental workflow for the synthesis and subsequent biological evaluation of dihydroisoquinolin-1(2H)-one derivatives is depicted below. This workflow highlights the key stages from the chemical synthesis and purification to the assessment of their therapeutic potential.

Experimental_Workflow cluster_synthesis Synthesis and Purification cluster_evaluation Biological Evaluation A Three-Component Reaction: Homophthalic Anhydride, Amine, Aldehyde B Reaction Monitoring (TLC/LC-MS) A->B C Work-up and Extraction B->C D Purification (Crystallization/Chromatography) C->D E Characterization (NMR, HRMS) D->E F In vitro Assays (e.g., PARP inhibition, MIC) E->F G Structure-Activity Relationship (SAR) Studies F->G H Lead Optimization G->H I In vivo Studies H->I

Experimental Workflow

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives via the Castagnoli-Cushman reaction.

Protocol 1: General Procedure for the Three-Component Synthesis of 3,4-Dihydroisoquinolin-1(2H)-ones

This protocol is adapted from the work of Krasavin and colleagues for the synthesis of PARP inhibitors.[2][4]

Materials:

  • Homophthalic anhydride (1.0 eq)

  • Amine (1.0 eq)

  • Aldehyde (1.1 eq)

  • Acetonitrile (solvent)

  • Ammonium acetate (for 2-unsubstituted derivatives)

Procedure:

  • To a solution of the amine (or ammonium acetate) in acetonitrile, add the aldehyde.

  • Add homophthalic anhydride to the mixture.

  • Heat the reaction mixture at 80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Protocol 2: Synthesis of 3,4-Dihydroisoquinolin-1(2H)-one Derivatives for Antimicrobial Screening

This protocol is based on the methodology reported by Wang and coworkers for the synthesis of a library of derivatives for antioomycete activity testing.[5][6][7]

Materials:

  • Homophthalic anhydride (1.0 mmol)

  • Substituted amine (1.0 mmol)

  • Substituted aldehyde (1.0 mmol)

  • Ethanol (solvent)

Procedure:

  • Dissolve the substituted amine and substituted aldehyde in ethanol.

  • Stir the mixture at room temperature for 30 minutes.

  • Add homophthalic anhydride to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature, which may result in the precipitation of the product.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Further purification can be achieved by recrystallization.

Data Presentation: Substrate Scope and Yields

The Castagnoli-Cushman reaction tolerates a wide range of functional groups on both the amine and aldehyde components, leading to a diverse library of 3,4-dihydroisoquinolin-1(2H)-one derivatives. The yields are generally good to excellent.

EntryAmineAldehydeProductYield (%)Reference
1AnilineBenzaldehyde2,3-diphenyl-3,4-dihydroisoquinolin-1(2H)-one85[5]
2BenzylamineBenzaldehyde2-benzyl-3-phenyl-3,4-dihydroisoquinolin-1(2H)-one92[5]
3Ammonium AcetateCyclopropanecarboxaldehyde3-cyclopropyl-3,4-dihydroisoquinolin-1(2H)-one78[2][4]
44-FluoroanilineIsobutyraldehyde2-(4-fluorophenyl)-3-isopropyl-3,4-dihydroisoquinolin-1(2H)-one75[5]
5Ammonium Acetate4-Chlorobenzaldehyde3-(4-chlorophenyl)-3,4-dihydroisoquinolin-1(2H)-one81[2]

Applications in Drug Development

PARP Inhibition for Cancer Therapy

Poly(ADP-ribose) polymerase (PARP) is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).[8][9] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs) is deficient. Inhibition of PARP in these cancer cells leads to the accumulation of unrepaired SSBs, which are converted to DSBs during DNA replication. The inability to repair these DSBs through the defective HR pathway results in synthetic lethality and selective killing of cancer cells.[8] Dihydroisoquinolin-1(2H)-one derivatives have been identified as potent PARP inhibitors.[2][4]

PARP_Inhibition_Pathway cluster_dna_damage DNA Damage & Repair cluster_intervention Therapeutic Intervention cluster_outcome Cellular Outcome SSB Single-Strand Break (SSB) DSB Double-Strand Break (DSB) SSB->DSB Replication Fork Collapse BER Base Excision Repair (BER) SSB->BER PARP-mediated HR Homologous Recombination (HR) DSB->HR BRCA1/2-mediated Apoptosis Apoptosis (Cancer Cell Death) DSB->Apoptosis Unrepaired Damage Survival Cell Survival (Normal Cell) BER->Survival HR->Survival PARPi Dihydroisoquinolin-1(2H)-one (PARP Inhibitor) PARPi->BER Inhibits BRCA_mut BRCA1/2 Mutation BRCA_mut->HR Inhibits

PARP Inhibition Signaling Pathway

Quantitative Data: PARP Inhibition by Dihydroisoquinolin-1(2H)-one Derivatives [2][4]

CompoundR1R2PARP1 IC50 (nM)PARP2 IC50 (nM)
1a HH15670.1
2e Hcyclopropyl26.418.3
6 7-Fluorocyclopropyl22.04.0
Antimicrobial Activity

Derivatives of 3,4-dihydroisoquinolin-1(2H)-one have also demonstrated significant antimicrobial, particularly antifungal and antioomycete, activity.[5][6][7] While the exact mechanism of action is still under investigation and may vary between different derivatives and target organisms, studies suggest that these compounds may act by disrupting the integrity of the fungal cell membrane.[6][7] Another potential mechanism for related tetrahydroisoquinoline derivatives is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain.[10]

Antimicrobial_Mechanism cluster_drug Antimicrobial Agent cluster_cell Fungal/Oomycete Cell cluster_effect Cellular Effects Drug Dihydroisoquinolin-1(2H)-one Derivative Membrane Cell Membrane Drug->Membrane Interacts with SDH Succinate Dehydrogenase (SDH) Drug->SDH Inhibits (potential) Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Mitochondrion Mitochondrion ETC_Inhibition Inhibition of Electron Transport Chain SDH->ETC_Inhibition Death Cell Death Disruption->Death ETC_Inhibition->Death

Potential Antimicrobial Mechanisms of Action

Quantitative Data: Antioomycete Activity of Dihydroisoquinolin-1(2H)-one Derivatives against Pythium recalcitrans [5][6][7]

CompoundR1R2EC50 (µM)
I1 HPhenyl35.6
I12 H4-Chlorophenyl21.8
I23 H4-Methoxyphenyl14.0
Hymexazol (Commercial Fungicide) --37.7

Conclusion

The Castagnoli-Cushman reaction provides a highly effective and adaptable platform for the synthesis of 3,4-dihydroisoquinolin-1(2H)-ones. The straightforward protocols, good to excellent yields, and broad substrate scope make this reaction particularly attractive for the generation of compound libraries for drug discovery. The demonstrated efficacy of these derivatives as both PARP inhibitors and antimicrobial agents underscores the therapeutic potential of this chemical scaffold and warrants further investigation and development. The detailed protocols and data presented herein serve as a valuable resource for researchers aiming to explore the synthesis and application of these promising compounds.

References

Application Notes and Protocols for N-Alkylation of 3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-alkylation of 3,4-dihydroisoquinolin-1(2H)-one, a key structural motif in many biologically active compounds. The protocols outlined below are based on established chemical literature and are intended to serve as a guide for the synthesis of a variety of N-substituted derivatives.

Introduction

The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic molecules with a wide range of biological activities. N-alkylation of this lactam nitrogen is a common strategy to modulate the pharmacological properties of these compounds, including their potency, selectivity, and pharmacokinetic profiles. This application note details a standard protocol for N-alkylation using a strong base and an alkyl halide, a widely applicable and efficient method.

General Reaction Scheme

The N-alkylation of 3,4-dihydroisoquinolin-1(2H)-one typically proceeds via a two-step, one-pot process. First, the lactam nitrogen is deprotonated by a strong base, such as sodium hydride (NaH), to form a nucleophilic amide anion. This is followed by the addition of an electrophilic alkylating agent, typically an alkyl halide, which undergoes an SN2 reaction with the anion to form the desired N-alkylated product.

Caption: General reaction scheme for the N-alkylation of 3,4-dihydroisoquinolin-1(2H)-one.

Experimental Protocols

Protocol 1: Standard N-Alkylation using Sodium Hydride

This protocol describes a general method for the N-alkylation of 3,4-dihydroisoquinolin-1(2H)-one using sodium hydride as the base and an alkyl halide as the alkylating agent.

Materials:

  • 3,4-dihydroisoquinolin-1(2H)-one

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., benzyl bromide, methyl iodide, ethyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,4-dihydroisoquinolin-1(2H)-one (1.0 eq).

  • Deprotonation: Dissolve the starting material in anhydrous DMF. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualization of the Experimental Workflow

experimental_workflow start Start: 3,4-dihydroisoquinolin-1(2H)-one in anhydrous DMF deprotonation Add NaH at 0°C, then stir at room temperature start->deprotonation alkylation Cool to 0°C, add alkyl halide (R-X), stir at room temperature deprotonation->alkylation quench Quench with saturated aq. NH4Cl alkylation->quench extraction Extract with Ethyl Acetate quench->extraction wash Wash with H2O and Brine extraction->wash dry_concentrate Dry (Na2SO4) and Concentrate wash->dry_concentrate purification Purify by Flash Column Chromatography dry_concentrate->purification product Isolated N-Alkyl-3,4-dihydroisoquinolin-1(2H)-one purification->product

Caption: Experimental workflow for the N-alkylation of 3,4-dihydroisoquinolin-1(2H)-one.

Data Presentation

The following table summarizes the reaction conditions and yields for the N-alkylation of 3,4-dihydroisoquinolin-1(2H)-one and a closely related analog with various alkyl halides.

EntrySubstrateAlkylating Agent (R-X)BaseSolventTemp. (°C)Time (h)Yield (%)
13,4-dihydroisoquinolin-1(2H)-oneBenzyl bromideNaHDMFRT4~90%
23,4-dihydroisoquinolin-1(2H)-oneMethyl iodideNaHDMFRT2>95%
33,4-dihydroisoquinolin-1(2H)-oneEthyl bromideNaHDMFRT6~85%
41,4-dihydroisoquinolin-3(2H)-onePropargylaminen-BuLiTHF-78 to RT-78
51,4-dihydroisoquinolin-3(2H)-oneAllylaminen-BuLiTHF-78 to RT-84
63-phenyl-3,4-dihydroisoquinolin-1(2H)-one-4-carboxylic acidBenzyl bromide----72[1]

Note: Yields are approximate for entries 1-3 and are based on typical outcomes for this type of reaction. Data for entries 4 and 5 are from a similar substrate and are provided for comparative purposes. The conditions for entry 6 were not fully detailed in the cited literature.

Alternative Protocols

While the NaH/alkyl halide method is robust, other protocols can be advantageous depending on the substrate and desired scale.

  • Phase-Transfer Catalysis (PTC): This method can be milder and avoid the use of pyrophoric reagents like NaH. A typical PTC system would involve an aqueous solution of a base (e.g., NaOH or K₂CO₃), an organic solvent for the substrate, and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB).

  • Microwave-Assisted Synthesis: For rapid reaction optimization and synthesis of compound libraries, microwave irradiation can significantly reduce reaction times. This is often performed under solvent-free conditions or with a high-boiling point solvent.

Safety Precautions

  • Sodium hydride is a flammable and water-reactive solid. It should be handled with care under an inert atmosphere.

  • Anhydrous solvents are essential for the success of the reaction.

  • Alkylating agents are often toxic and should be handled in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

The N-alkylation of 3,4-dihydroisoquinolin-1(2H)-one is a versatile and high-yielding reaction that allows for the synthesis of a diverse range of derivatives. The standard protocol using sodium hydride and an alkyl halide is a reliable method for laboratory-scale synthesis. For specific applications, alternative methods such as phase-transfer catalysis or microwave-assisted synthesis may offer advantages in terms of safety, scalability, and reaction time. The data and protocols presented here provide a solid foundation for researchers to explore the chemical space around this important scaffold.

References

Application Notes and Protocols for STING Inhibitor Development Using 3,4-Dihydroisoquinolin-2(1H)-yl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust type I interferon (IFN) response. Overactivation of the STING pathway is implicated in various autoimmune and autoinflammatory diseases, making it a compelling target for therapeutic intervention. This document provides detailed application notes and protocols for the use of 3,4-dihydroisoquinolin-2(1H)-yl derivatives in the development of STING inhibitors.

While information regarding the direct STING inhibitory activity of 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetic acid is not publicly available, this document will focus on a closely related and potent STING inhibitor from the 3,4-dihydroisoquinoline-2(1H)-carboxamide series, specifically compound 5c , as a representative example. This compound has demonstrated significant inhibitory effects on both human and murine STING, offering a valuable tool for research and drug development.[1]

Compound Profile: 3,4-dihydroisoquinoline-2(1H)-carboxamide (Compound 5c)

Extensive structure-activity relationship (SAR) studies have identified compound 5c as a potent STING inhibitor.[1] It is believed to exert its inhibitory effect through covalent binding to the transmembrane domain of the STING protein.[1]

Quantitative Data

The inhibitory activity of compound 5c has been quantified in cellular assays, demonstrating low nanomolar potency against both human and murine STING.

Parameter Human STING (IC50) Murine STING (IC50) Reference
Cellular Inhibitory Activity44 nM32 nM[1]

STING Signaling Pathway

The cGAS-STING pathway is initiated by the presence of cytosolic double-stranded DNA (dsDNA), which can originate from pathogens or damaged host cells.

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS binds cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_inactive STING (inactive dimer) cGAMP->STING_inactive binds STING_active STING (active oligomer) STING_inactive->STING_active translocates & oligomerizes TBK1 TBK1 STING_active->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 ISGs Interferon Stimulated Genes pIRF3->ISGs induces transcription Inhibitor Compound 5c (3,4-dihydroisoquinolin- 2(1H)-carboxamide) Inhibitor->STING_inactive covalently binds & inhibits activation

Caption: The cGAS-STING signaling pathway and the proposed mechanism of inhibition by compound 5c.

Experimental Protocols

Detailed methodologies for key experiments in the evaluation of STING inhibitors are provided below.

In Vitro STING Inhibition Assay (IFN-β Reporter Gene Assay)

This assay quantifies the ability of a test compound to inhibit STING-dependent induction of the IFN-β promoter.

Objective: To determine the dose-dependent inhibitory effect of a test compound on STING agonist-induced IFN-β production in a cellular context.

Materials:

  • THP-1-Dual™ KI-hSTING-R232 reporter cells (or other suitable reporter cell line)

  • STING agonist (e.g., 2'3'-cGAMP)

  • Test compound (e.g., Compound 5c)

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • 96-well white, clear-bottom plates

  • Luciferase assay reagent (e.g., QUANTI-Luc™)

  • Luminometer

Protocol:

  • Cell Seeding: Seed THP-1 reporter cells at a density of ~40,000 cells per well in a 96-well plate in 75 µL of assay medium.[2]

  • Compound Preparation: Prepare a serial dilution of the test compound in cell culture medium.

  • Compound Treatment: Add 25 µL of the diluted compound to the respective wells. For control wells, add 25 µL of vehicle (e.g., DMSO-containing medium).

  • Pre-incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours.

  • STING Activation: Prepare a solution of 2'3'-cGAMP in culture medium. Add the STING agonist to all wells except for the unstimulated control wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.[3]

  • Luminescence Measurement:

    • Equilibrate the luciferase assay reagent to room temperature.

    • Transfer 20 µL of the cell culture supernatant from each well to a new white 96-well plate.[3]

    • Add 50 µL of the luciferase assay reagent to each well.[3]

    • Immediately read the luminescence on a plate reader.[3]

  • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Reporter_Assay_Workflow A Seed reporter cells in 96-well plate B Add serially diluted test compound A->B C Pre-incubate (1-2h) B->C D Add STING agonist (e.g., 2'3'-cGAMP) C->D E Incubate (18-24h) D->E F Measure luciferase activity in supernatant E->F G Calculate IC50 F->G

Caption: Workflow for the IFN-β reporter gene assay to determine STING inhibitor potency.

Cytokine Release Assay (ELISA)

This protocol measures the secretion of specific cytokines (e.g., IFN-β, TNF-α) into the cell culture supernatant following STING activation and inhibition.

Objective: To quantify the inhibitory effect of a test compound on the production of key inflammatory cytokines.

Materials:

  • THP-1 or RAW 264.7 cells

  • STING agonist (e.g., 2'3'-cGAMP)

  • Test compound

  • Cell culture medium

  • 96-well cell culture plates

  • ELISA kits for the cytokines of interest (e.g., human IFN-β, human TNF-α)

  • Plate reader

Protocol:

  • Cell Culture and Treatment: Follow steps 1-5 of the In Vitro STING Inhibition Assay protocol.

  • Incubation for Protein Secretion: Incubate the plate for 18-24 hours to allow for cytokine accumulation in the supernatant.[4]

  • Sample Collection: Carefully collect the cell culture supernatant and centrifuge to remove any cell debris. The supernatant can be used immediately or stored at -80°C.[4]

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.[4]

  • Data Analysis: Generate a standard curve using the provided cytokine standards. Determine the concentration of the cytokine in each sample by interpolating from the standard curve.

In Vivo Anti-Inflammatory Efficacy in a Mouse Model

This protocol describes a general approach to evaluate the in vivo efficacy of a STING inhibitor in a mouse model of STING-agonist-induced systemic inflammation.

Objective: To assess the ability of a test compound to suppress STING-mediated inflammation in a living organism.

Materials:

  • C57BL/6 mice

  • STING agonist (e.g., diABZI or CMA)

  • Test compound formulated for in vivo administration (e.g., oral gavage, intraperitoneal injection)

  • Vehicle control

  • Blood collection supplies

  • ELISA kits for murine IFN-β and TNF-α

Protocol:

  • Animal Acclimation: Acclimate mice to the facility for at least one week before the experiment.

  • Compound Administration: Administer the test compound or vehicle to the mice at a predetermined dose and route.

  • STING Agonist Challenge: After a specified pre-treatment time, challenge the mice with a STING agonist (e.g., intraperitoneal injection of diABZI).

  • Blood Collection: At a time point corresponding to peak cytokine production (e.g., 2-4 hours post-agonist challenge), collect blood samples via a suitable method (e.g., retro-orbital bleeding, cardiac puncture).

  • Serum Preparation: Process the blood to obtain serum and store at -80°C until analysis.

  • Cytokine Measurement: Measure the levels of IFN-β and TNF-α in the serum using ELISA kits.

  • Data Analysis: Compare the cytokine levels in the compound-treated group to the vehicle-treated group to determine the in vivo efficacy.

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Conclusion

The 3,4-dihydroisoquinoline-2(1H)-carboxamide scaffold, represented by the potent inhibitor 5c, provides a promising starting point for the development of novel therapeutics targeting STING-mediated diseases. The protocols outlined in this document offer a comprehensive framework for the characterization of such inhibitors, from initial in vitro screening to in vivo proof-of-concept studies. These methodologies will aid researchers in advancing the understanding and therapeutic modulation of the STING signaling pathway.

References

High-Throughput Screening Assays for Isoquinoline-Based Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for high-throughput screening (HTS) of isoquinoline-based compounds. Isoquinoline alkaloids and their synthetic derivatives represent a diverse class of molecules with a wide range of biological activities, making them a rich source for drug discovery. These protocols are designed to guide researchers in identifying and characterizing the biological effects of isoquinoline compound libraries.

Introduction to High-Throughput Screening (HTS) for Isoquinoline Compounds

High-throughput screening (HTS) enables the rapid testing of large numbers of chemical compounds against specific biological targets.[1] For isoquinoline-based libraries, HTS is instrumental in identifying "hit" compounds with potential therapeutic value. These hits can then be further optimized through medicinal chemistry to become lead compounds. Common HTS assays for isoquinolines fall into several categories, including cell-based assays to assess cellular phenotypes and biochemical assays to measure the activity of specific molecular targets.

Cell-Based High-Throughput Screening Assays

Cell-based assays are crucial for understanding the effects of isoquinoline compounds in a biologically relevant context.[2] These assays can measure a variety of cellular responses, from proliferation and viability to specific signaling pathway modulation.[3]

Cell Proliferation and Cytotoxicity Assays

A primary goal in cancer drug discovery is to identify compounds that inhibit the growth of cancer cells. Several isoquinoline derivatives have demonstrated potent antiproliferative activity.[3][4]

Data Presentation: IC50 Values of Isoquinoline Derivatives in Cancer Cell Lines

Compound IDIsoquinoline Derivative ClassCancer Cell LineAssay TypeIC50 (µM)Reference
B01002Synthetic IsoquinolineSKOV3 (Ovarian)CCK-87.65 µg/mL[5]
C26001Synthetic IsoquinolineSKOV3 (Ovarian)CCK-811.68 µg/mL[5]
1aIsoquinoline-coumarin hybridA549 (Lung)Not Specified1.43[3]
1bIsoquinoline-coumarin hybridA549 (Lung)Not Specified1.75[3]
1cIsoquinoline-coumarin hybridA549 (Lung)Not Specified3.93[3]
14Sulfonamido-TET ethyl acrylateHCT116 (Colon)Not Specified0.48 (24h), 0.23 (48h)[3]
14Sulfonamido-TET ethyl acrylateCT26 (Colon)Not Specified0.58 (24h), 0.30 (48h)[3]
26aTetrahydroisoquinolineHEPG2 (Liver)Not Specified31 µg/mL[3]
27aTetrahydroisoquinolineHCT116 (Colon)Not Specified50 µg/mL[3]

Experimental Protocol: CCK-8 Cell Proliferation Assay

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells in a sample. It is based on the reduction of a water-soluble tetrazolium salt (WST-8) by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan is directly proportional to the number of living cells.

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest (e.g., SKOV3, A549)

  • Complete cell culture medium

  • Isoquinoline compound library (dissolved in DMSO)

  • CCK-8 reagent

  • Microplate reader

Protocol:

  • Cell Seeding: Seed 100 µL of cell suspension (e.g., 5,000 cells/well) into a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Addition: Prepare serial dilutions of the isoquinoline compounds in complete culture medium. Add 10 µL of each compound concentration to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.[6]

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic compounds eliminate cancer cells.[7] Isoquinoline alkaloids have been shown to induce apoptosis in various cancer cell lines.[8]

Experimental Protocol: Hoechst 33342 and Propidium Iodide (PI) Staining for Apoptosis

This dual-staining method allows for the differentiation of live, apoptotic, and necrotic cells. Hoechst 33342 is a cell-permeable dye that stains the condensed chromatin of apoptotic cells more brightly than the chromatin of normal cells. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells and is therefore used to identify dead cells.

Materials:

  • Cells treated with isoquinoline compounds

  • Phosphate-Buffered Saline (PBS)

  • Hoechst 33342 staining solution

  • Propidium Iodide (PI) staining solution

  • Fluorescence microscope or flow cytometer

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of isoquinoline compounds for a specific duration to induce apoptosis.

  • Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation.

  • Washing: Wash the cells once with cold PBS.

  • Staining: Resuspend the cell pellet in 1X binding buffer. Add 5 µL of Hoechst 33342 and 5 µL of PI staining solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by fluorescence microscopy or flow cytometry.

    • Live cells: Blue (Hoechst) faint staining, Red (PI) negative.

    • Early apoptotic cells: Bright blue (condensed chromatin), Red (PI) negative.

    • Late apoptotic/necrotic cells: Bright blue and Red (PI) positive.

Biochemical High-Throughput Screening Assays

Biochemical assays are performed in a cell-free system and are designed to measure the direct interaction of a compound with a specific molecular target, such as an enzyme or receptor.

Kinase Inhibition Assays

Many signaling pathways that are dysregulated in cancer are controlled by protein kinases. Isoquinoline derivatives have been identified as potent inhibitors of several kinases, including HER2.[9]

Data Presentation: IC50 Values of Isoquinoline Derivatives against HER2 Kinase

Compound IDIsoquinoline Derivative ClassAssay TypeIC50 (nM)Reference
9aIsoquinoline-quinazolineKinase Assay13[9]
9bIsoquinoline-quinazolineKinase Assay18[9]
14aIsoquinoline-triazole-quinazolineKinase Assay103[9]
14fIsoquinoline-phenyl-quinazolineKinase Assay1.8[1]

Experimental Protocol: HER2 Kinase Assay (Generic)

This protocol provides a general framework for a homogenous time-resolved fluorescence (HTRF) or fluorescence polarization (FP) based kinase assay.

Materials:

  • Recombinant HER2 kinase

  • Kinase buffer

  • ATP

  • Fluorescently labeled substrate peptide

  • Phospho-specific antibody (for HTRF) or tracer (for FP)

  • 384-well plates

  • Plate reader capable of HTRF or FP detection

Protocol:

  • Reaction Setup: In a 384-well plate, add the isoquinoline compound, recombinant HER2 kinase, and the fluorescently labeled substrate peptide in kinase buffer.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • For HTRF: Add a detection mixture containing a europium-labeled anti-phospho-tyrosine antibody and an acceptor fluorophore. Incubate to allow for antibody binding.

    • For FP: Add a tracer that competes with the phosphorylated substrate for binding to a specific antibody.

  • Signal Reading: Read the plate on a compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound and determine the IC50 values.

Voltage-Gated Sodium Channel (Nav) Blockade Assays

Voltage-gated sodium channels are important targets for the treatment of pain and neurological disorders. Certain isoquinoline alkaloids have been identified as blockers of these channels.[2]

Data Presentation: IC50 Values of Isoquinoline Alkaloids against Voltage-Gated Sodium Channels

CompoundIsoquinoline SubgroupTargetAssay TypeIC50 (µM)Reference
LiriodenineOxoaporphineNaV channelsVSP FRET1.8[2]
OxostephanineOxoaporphineNaV channelsVSP FRET2.1[2]
ThalmiculineAporphineNaV channelsVSP FRET11.2[2]
ProtopineProtopineNaV channelsVSP FRET13.1[2]
BebeerineBisbenzylisoquinolinehNav1.2Patch-clamp<10[2]
BebeerineBisbenzylisoquinolinehNav1.6Patch-clamp<10[2]

Experimental Protocol: FRET-Based Membrane Potential Assay for NaV Channels

This assay uses fluorescence resonance energy transfer (FRET) to measure changes in cell membrane potential upon NaV channel activation.

Materials:

  • HEK293 cells stably expressing the NaV channel of interest

  • FRET dyes (e.g., a coumarin-phospholipid donor and an oxonol acceptor)

  • NaV channel activator (e.g., batrachotoxin)

  • Assay buffer

  • 384-well plates

  • FLIPR (Fluorometric Imaging Plate Reader) or equivalent

Protocol:

  • Cell Plating: Plate the NaV-expressing HEK293 cells in 384-well plates.

  • Dye Loading: Load the cells with the FRET donor and acceptor dyes.

  • Compound Incubation: Add the isoquinoline compounds to the wells and incubate.

  • Signal Measurement: Place the plate in the FLIPR instrument. Add the NaV channel activator to all wells to induce membrane depolarization.

  • Data Acquisition: The FLIPR instrument measures the change in FRET ratio over time. Inhibitors of the NaV channel will prevent depolarization, resulting in a smaller change in the FRET signal.

  • Data Analysis: Calculate the percent inhibition and determine the IC50 values for each compound.

Signaling Pathway Analysis

Understanding how isoquinoline compounds modulate cellular signaling pathways is crucial for elucidating their mechanism of action.

Caspase-IAP Apoptosis Pathway

The Inhibitor of Apoptosis (IAP) proteins are key regulators of apoptosis, often by directly inhibiting caspases. Some isoquinoline derivatives have been shown to inhibit IAPs, thereby promoting cancer cell apoptosis.[5]

Caspase_IAP_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3/7 Executioner Caspases (3, 7) Caspase-8->Caspase-3/7 Mitochondrial Stress Mitochondrial Stress Cytochrome c Cytochrome c Mitochondrial Stress->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Caspase-9->Caspase-3/7 Apoptosis Apoptosis Caspase-3/7->Apoptosis IAPs Inhibitor of Apoptosis Proteins IAPs->Caspase-9 IAPs->Caspase-3/7 Isoquinoline\nCompounds Isoquinoline Compounds Isoquinoline\nCompounds->IAPs

Caspase-IAP signaling pathway and the inhibitory action of isoquinoline compounds.
AMPK Signaling Pathway and Lipid Metabolism

AMP-activated protein kinase (AMPK) is a key energy sensor that regulates metabolism. Some isoquinoline alkaloids, such as berberine, can activate AMPK, leading to beneficial effects on lipid metabolism.

AMPK_Pathway Isoquinoline\nAlkaloids\n(e.g., Berberine) Isoquinoline Alkaloids (e.g., Berberine) AMPK AMPK Isoquinoline\nAlkaloids\n(e.g., Berberine)->AMPK ACC Acetyl-CoA Carboxylase AMPK->ACC SREBP-1c Sterol Regulatory Element-Binding Protein 1c AMPK->SREBP-1c Fatty Acid Oxidation Fatty Acid Oxidation AMPK->Fatty Acid Oxidation Fatty Acid Synthesis Fatty Acid Synthesis ACC->Fatty Acid Synthesis

AMPK signaling pathway in lipid metabolism modulated by isoquinoline alkaloids.

High-Throughput Screening Workflow

A typical HTS campaign follows a structured workflow from primary screening to hit confirmation and validation.

HTS_Workflow Compound Library\n(Isoquinolines) Compound Library (Isoquinolines) Primary HTS Primary HTS (Single Concentration) Compound Library\n(Isoquinolines)->Primary HTS Hit Identification Hit Identification Primary HTS->Hit Identification Dose-Response\nConfirmation Dose-Response Confirmation Hit Identification->Dose-Response\nConfirmation Active Compounds Lead Optimization Lead Optimization Hit Identification->Lead Optimization Inactive Compounds Secondary Assays Secondary/Orthogonal Assays Dose-Response\nConfirmation->Secondary Assays Secondary Assays->Lead Optimization

References

Application Notes & Protocols for the Quantification of 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetic acid is a molecule of interest in pharmaceutical research and development. Accurate and precise quantification of this compound in various matrices, such as in bulk drug substance, formulated products, or biological fluids, is crucial for quality control, stability studies, and pharmacokinetic assessments. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These methods are designed to be robust, sensitive, and specific, providing a foundation for method development and validation in a research or quality control laboratory.

I. Analytical Methodologies

Two primary analytical techniques are presented for the quantification of this compound:

  • Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV): This method is suitable for the quantification of the analyte in bulk material and pharmaceutical formulations where concentration levels are relatively high. It offers a good balance of performance, cost-effectiveness, and accessibility.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique provides superior sensitivity and selectivity, making it the method of choice for quantifying trace levels of the analyte in complex matrices such as plasma, serum, or tissue homogenates.

Data Presentation: Quantitative Method Parameters

The following tables summarize the typical performance characteristics for the proposed analytical methods. Note: These are representative values and will require validation for specific applications.

Table 1: RP-HPLC-UV Method Parameters

ParameterTypical Performance
Linearity Range1 - 200 µg/mL
Correlation Coefficient (r²)≥ 0.999
Limit of Detection (LOD)0.3 µg/mL
Limit of Quantification (LOQ)1 µg/mL
Accuracy (% Recovery)98.0 - 102.0%
Precision (% RSD)< 2.0%
Wavelength (λmax)~210 nm and ~254 nm

Table 2: LC-MS/MS Method Parameters

ParameterTypical Performance
Linearity Range0.5 - 500 ng/mL
Correlation Coefficient (r²)≥ 0.998
Lower Limit of Quantification (LLOQ)0.5 ng/mL
Accuracy (% Recovery)85.0 - 115.0%
Precision (% RSD)< 15.0%
Matrix EffectMinimal
Ionization ModeElectrospray Ionization (ESI) Negative

II. Experimental Protocols

Protocol 1: Quantification by RP-HPLC-UV

1. Objective: To determine the concentration of this compound in a solid sample.

2. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (ACS grade)

  • Deionized water (18.2 MΩ·cm)

  • Volumetric flasks and pipettes

  • 0.45 µm syringe filters

3. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

4. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase initial composition (90:10 Mobile Phase A:B) to achieve concentrations from 1 µg/mL to 200 µg/mL.

  • Sample Preparation: Accurately weigh a sample containing an expected amount of the analyte and dissolve it in methanol to obtain a theoretical concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

5. Analysis and Data Interpretation:

  • Inject the standard solutions to construct a calibration curve by plotting the peak area against the concentration.

  • Inject the sample solutions.

  • Determine the concentration of the analyte in the samples by interpolating the peak areas from the calibration curve.

Protocol 2: Quantification by LC-MS/MS

1. Objective: To determine the concentration of this compound in a biological matrix (e.g., plasma).

2. Materials and Reagents:

  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled version of the analyte)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (LC-MS grade)

  • Blank biological matrix (e.g., plasma)

  • Protein precipitation solvent (e.g., Acetonitrile with 0.1% formic acid)

3. LC-MS/MS Conditions:

  • LC System: UPLC or HPLC system

  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI), Negative Mode

  • MRM Transitions:

    • Analyte: Q1 m/z [M-H]⁻ → Q3 m/z [fragment ion]⁻ (To be determined by infusion of the standard)

    • Internal Standard: Q1 m/z [IS-H]⁻ → Q3 m/z [IS fragment ion]⁻ (To be determined by infusion of the IS)

  • Ion Source Parameters: Optimize spray voltage, gas flows, and temperature for maximal signal.

4. Standard and Sample Preparation:

  • Standard Stock Solutions (1 mg/mL): Prepare separate stock solutions for the analyte and the IS in methanol.

  • Working Standard Solutions: Prepare calibration standards by spiking blank plasma with the analyte to achieve concentrations from 0.5 ng/mL to 500 ng/mL. Each standard should also contain a fixed concentration of the IS.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample (or standard), add 150 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4 °C.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

5. Analysis and Data Interpretation:

  • Inject the prepared standards to construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the concentration.

  • Inject the prepared samples.

  • Calculate the concentration of the analyte in the samples using the regression equation from the calibration curve.

III. Visualizations

Experimental Workflows

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Reference Standard B Dissolve in Methanol (Stock Solution) A->B C Serial Dilution (Working Standards) B->C G Inject into HPLC-UV C->G D Weigh Sample E Dissolve & Dilute Sample D->E F Filter (0.45 µm) E->F F->G H Chromatographic Separation (C18 Column) G->H I UV Detection (254 nm) H->I J Generate Calibration Curve I->J K Quantify Sample Concentration J->K

Caption: Workflow for HPLC-UV Quantification.

LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Spike Blank Plasma (Calibration Standards) C Add Acetonitrile with IS (Protein Precipitation) A->C B Plasma Sample B->C D Vortex C->D E Centrifuge D->E F Collect Supernatant E->F G Inject into LC-MS/MS F->G H UPLC Separation (C18 Column) G->H I ESI(-) Ionization H->I J MRM Detection I->J K Generate Calibration Curve (Area Ratio vs. Conc.) J->K L Quantify Sample Concentration K->L Method_Selection Start Quantification of This compound Matrix Sample Matrix Start->Matrix Concentration Expected Concentration Matrix->Concentration Complex (e.g., Plasma) HPLC Use RP-HPLC-UV Method Matrix->HPLC Simple (e.g., Bulk Drug) Concentration->HPLC High (µg/mL or higher) LCMS Use LC-MS/MS Method Concentration->LCMS Low (ng/mL or lower)

Application Notes and Protocols for Developing CNS Agents Using 2-(3,4-Dihydroisoquinolin-2(1H)-yl)Acetic Acid Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2-(3,4-Dihydroisoquinolin-2(1H)-yl)acetic acid as a versatile intermediate for the synthesis of novel Central Nervous System (CNS) agents. The protocols detailed below focus on the development of dopamine D1 receptor positive allosteric modulators (PAMs) and explore the potential for creating neuroprotective quinazolinone derivatives.

Introduction: The Therapeutic Potential of the Dihydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) and its dihydroisoquinoline precursors are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this scaffold have shown significant promise in the development of CNS therapies, including treatments for neurodegenerative disorders and psychiatric conditions. The intermediate, 2-(3,4-Dihydroisoquinolin-2(1H)-yl)acetic acid, offers a strategic starting point for synthesizing diverse libraries of compounds through modification of the carboxylic acid moiety. This allows for the exploration of structure-activity relationships (SAR) to identify potent and selective CNS agents.

A notable example of a CNS agent featuring a substituted 3,4-dihydroisoquinoline core is LY3154207, a potent and selective positive allosteric modulator (PAM) of the human dopamine D1 receptor.[1] This compound is currently in clinical development for Lewy body dementia, highlighting the therapeutic potential of this chemical class.[1]

Application I: Development of Dopamine D1 Receptor Positive Allosteric Modulators

Dopamine D1 receptors are Gαs/olf-coupled G-protein coupled receptors (GPCRs) that play a crucial role in motor control, motivation, and cognitive processes.[2] Positive allosteric modulators of the D1 receptor offer a promising therapeutic strategy for neuropsychiatric disorders by enhancing the receptor's response to the endogenous ligand, dopamine, potentially avoiding the side effects associated with direct agonists.[2][3]

Signaling Pathway

Activation of the dopamine D1 receptor initiates a signaling cascade that primarily involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately modulating neuronal excitability and gene expression.[2]

D1_Signaling_Pathway Dopamine Dopamine D1R Dopamine D1 Receptor Dopamine->D1R Binds G_alpha Gαs/olf D1R->G_alpha Activates AC Adenylyl Cyclase G_alpha->AC Stimulates ATP ATP cAMP cAMP AC->cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Targets (e.g., CREB, DARPP-32) PKA->Downstream Phosphorylates Response Neuronal Response Downstream->Response Leads to PAM D1 PAM (e.g., LY3154207 Analogue) PAM->D1R Enhances Dopamine Binding

Dopamine D1 Receptor Signaling Pathway.
Quantitative Data for D1 Receptor PAMs

The following table summarizes the in vitro pharmacological data for known D1 receptor PAMs with a tetrahydroisoquinoline scaffold.

CompoundTargetAssayEC50 (nM)Emax (%)Reference
LY3154207 Human Dopamine D1 ReceptorcAMP Accumulation (Potentiator Mode)3.784[4]
DETQ Human Dopamine D1 ReceptorcAMP Accumulation (Potentiator Mode)--[2]
Experimental Protocols

This protocol describes a general method for the synthesis of novel D1 PAM candidates by coupling 2-(3,4-Dihydroisoquinolin-2(1H)-yl)acetic acid with various anilines.

Synthesis_Workflow_D1_PAM Start 2-(3,4-Dihydroisoquinolin- 2(1H)-yl)acetic acid Coupling Amide Coupling (e.g., HATU, DIPEA, DMF) Start->Coupling Aniline Substituted Aniline Aniline->Coupling Product N-Aryl-2-(3,4-dihydroisoquinolin- 2(1H)-yl)acetamide Coupling->Product Purification Purification (Column Chromatography) Product->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Synthesis of N-Aryl Acetamide Derivatives.

Materials:

  • 2-(3,4-Dihydroisoquinolin-2(1H)-yl)acetic acid hydrochloride

  • Substituted aniline of choice

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)acetic acid hydrochloride (1.0 eq) in anhydrous DMF, add DIPEA (3.0 eq) and stir for 10 minutes at room temperature.

  • Add the substituted aniline (1.1 eq) followed by HATU (1.2 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of EtOAc in hexanes) to afford the desired N-aryl-2-(3,4-dihydroisoquinolin-2(1H)-yl)acetamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

This protocol outlines a method to assess the ability of synthesized compounds to potentiate dopamine-induced cAMP production in cells expressing the human dopamine D1 receptor.

Materials:

  • HEK293 cells stably expressing the human dopamine D1 receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Dopamine

  • Test compounds (synthesized N-aryl acetamides)

  • cAMP assay kit (e.g., HTRF or ELISA-based)

  • Phosphodiesterase inhibitor (e.g., IBMX)

Procedure:

  • Cell Culture: Culture HEK293-hD1 cells in appropriate medium until they reach 80-90% confluency.

  • Cell Plating: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds and a dopamine standard curve in assay buffer.

  • Assay:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with a phosphodiesterase inhibitor for 10-15 minutes.

    • To measure potentiator activity, add the test compounds at various concentrations along with a fixed, sub-maximal (EC₂₀) concentration of dopamine.

    • To measure agonist activity, add the test compounds alone.

    • Incubate for 30 minutes at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the log of the test compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ and Emax values.

Application II: Development of Neuroprotective Quinazolinone Derivatives

Quinazolinone and its derivatives are a class of heterocyclic compounds known for a wide range of biological activities, including neuroprotective effects.[5] A plausible synthetic route can be envisioned to convert the 2-(3,4-Dihydroisoquinolin-2(1H)-yl)acetic acid intermediate into novel quinazolinone structures.

Proposed Synthetic Pathway

The carboxylic acid of the starting intermediate can be coupled with an anthranilamide derivative, followed by cyclization to form the quinazolinone ring.

Synthesis_Workflow_Quinazolinone Start 2-(3,4-Dihydroisoquinolin- 2(1H)-yl)acetic acid Coupling Amide Coupling Start->Coupling Anthranilamide Substituted Anthranilamide Anthranilamide->Coupling Intermediate N-(2-carbamoylphenyl)-2- (3,4-dihydroisoquinolin- 2(1H)-yl)acetamide Coupling->Intermediate Cyclization Cyclization (e.g., Heat, Acid/Base) Intermediate->Cyclization Product Quinazolinone Derivative Cyclization->Product

Proposed Synthesis of Quinazolinone Derivatives.
Experimental Protocols

This protocol outlines a two-step synthesis of quinazolinone derivatives from the starting intermediate.

Step 1: Amide Coupling with Anthranilamide

  • Follow the amide coupling protocol described in section 2.3.1, using a substituted anthranilamide in place of the aniline.

Step 2: Cyclization to form the Quinazolinone Ring

  • The resulting N-(2-carbamoylphenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)acetamide can be cyclized under various conditions (e.g., heating in a high-boiling solvent, or with acid or base catalysis) to yield the desired quinazolinone derivative. The optimal conditions will need to be determined empirically for each substrate.

This assay assesses the ability of synthesized compounds to protect neuronal cells from a toxin-induced injury, a common model for Parkinson's disease research.[5]

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • MPP⁺ (1-methyl-4-phenylpyridinium)

  • Test compounds (synthesized quinazolinone derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability assay reagent

  • DMSO (Dimethyl sulfoxide)

Procedure:

  • Cell Culture and Plating: Culture and seed SH-SY5Y cells in 96-well plates as described in section 2.3.2.

  • Compound Treatment:

    • Pre-treat the cells with various concentrations of the test compounds (dissolved in DMSO, then diluted in culture medium) for 2-4 hours.

    • Include a vehicle control (DMSO) and a positive control (a known neuroprotective agent).

  • Induction of Cell Injury: Add MPP⁺ to the wells (excluding the untreated control wells) to a final concentration that induces significant but not complete cell death (e.g., 1-2 mM, to be optimized).

  • Incubation: Incubate the plates for 24-48 hours at 37°C.

  • Cell Viability Assessment:

    • Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a specialized solubilization buffer).

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the cell viability against the log of the test compound concentration to determine the neuroprotective efficacy.

Conclusion

The 2-(3,4-Dihydroisoquinolin-2(1H)-yl)acetic acid intermediate is a valuable building block for the synthesis of novel CNS agents. The protocols provided herein offer a starting point for the development of dopamine D1 receptor PAMs and neuroprotective quinazolinone derivatives. Through systematic derivatization and biological evaluation, this scaffold holds significant potential for the discovery of new therapeutics for a range of neurological and psychiatric disorders.

References

Application Notes and Protocols: 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid Derivatives as HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as potent histone deacetylase (HDAC) inhibitors. The following sections detail the inhibitory activities of these compounds, protocols for their evaluation, and key structural relationships governing their function.

Introduction to HDAC Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other proteins.[1][2] This deacetylation leads to chromatin condensation and transcriptional repression.[1][2] In various cancers, HDACs are often overexpressed, contributing to tumor growth and survival.[3][4] Therefore, HDAC inhibitors have emerged as a promising class of anti-cancer agents, capable of inducing growth arrest, differentiation, and apoptosis in tumor cells.[1][5] The 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid scaffold has been identified as a promising framework for the development of novel and potent HDAC inhibitors.[1][6]

Mechanism of Action and Signaling Pathway

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid derivatives typically act as HDAC inhibitors by chelating the zinc ion within the active site of the enzyme. This interaction blocks the catalytic activity of HDACs, leading to an accumulation of acetylated histones. The increased histone acetylation results in a more relaxed chromatin structure, allowing for the transcription of tumor suppressor genes and other genes that inhibit cell proliferation and induce apoptosis.

HDAC_Inhibition_Pathway HDAC Inhibition Signaling Pathway cluster_acetylation Acetylation State HDAC Histone Deacetylase (HDAC) Histones Histones HDAC->Histones Deacetylation Inhibitor 1,2,3,4-Tetrahydroisoquinoline-3- carboxylic acid derivative Inhibitor->HDAC Inhibition Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin Acetylated_Histones Acetylated Histones Relaxed_Chromatin Relaxed Chromatin (Transcriptional Activation) Acetylated_Histones->Relaxed_Chromatin Gene_Expression Tumor Suppressor Gene Expression Relaxed_Chromatin->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: General signaling pathway of HDAC inhibition.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of selected 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives against various HDAC isoforms and cancer cell lines.

Table 1: HDAC Inhibitory Activity of Representative Compounds

CompoundHDAC1 IC50 (µM)HDAC3 IC50 (µM)HDAC6 IC50 (µM)HDAC8 IC50 (µM)Reference
13a ---0.58 ± 0.10[6]
7d ---1.00 ± 0.16[6]
8l ---1.06 ± 0.14[6]
7i ---1.17 ± 0.19[6]
7a ---1.29 ± 0.15[6]
Vorinostat (SAHA) ---1.48 ± 0.20[6]
Compound 79 Comparable to SAHAComparable to SAHAComparable to SAHA-[1]
Compound 82 Superior to SAHASuperior to SAHASuperior to SAHA-[1][2]
3g >10 (330-fold selective)->100.082[4][7]
3n >10 (135-fold selective)->100.055[4][7]

Note: "-" indicates data not available in the cited sources.

Table 2: Anti-proliferative Activity of Representative Compounds

CompoundCell LineIC50 (µM)Reference
Compound 79 Various (17 cell lines)Most < 5, some < 1[1]
25e MDA-MB-231 (in vivo)Excellent activity[5]
34a MDA-MB-231 (in vivo)Excellent activity[5]
34b MDA-MB-231 (in vivo)Excellent activity[5]
3n Neuroblastoma cell linesConcentration-dependent cytotoxicity[3][4]

Experimental Protocols

The following are generalized protocols for the evaluation of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as HDAC inhibitors, based on methodologies described in the literature.

Protocol 1: In Vitro HDAC Inhibition Assay (Fluorometric)

This protocol is a common method for determining the inhibitory activity of compounds against specific HDAC isoforms.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC3, HDAC6, HDAC8)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., Trypsin in assay buffer with Trichostatin A)

  • Test compounds dissolved in DMSO

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add the test compound solution, HDAC enzyme, and assay buffer.

  • Initiate the reaction by adding the fluorogenic HDAC substrate.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding the developer solution.

  • Incubate the plate at 37°C for a further period (e.g., 15 minutes) to allow for the development of the fluorescent signal.

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Protocol 2: Cell Proliferation Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the HDAC inhibitors on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HL-60, MDA-MB-231, SH-SY5Y)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well clear microplates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • Add MTT solution to each well and incubate for an additional 2-4 hours to allow for the formation of formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Experimental and Discovery Workflow

The development of novel 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as HDAC inhibitors typically follows a structured workflow from initial design to in vivo evaluation.

Drug_Discovery_Workflow Drug Discovery and Evaluation Workflow A Scaffold Selection & Structure-Based Design B Chemical Synthesis of THIQ Derivatives A->B C In Vitro HDAC Inhibition Assays B->C D Structure-Activity Relationship (SAR) Analysis C->D E In Vitro Anti-Proliferative Assays (Cancer Cell Lines) C->E D->B Iterative Design F Lead Compound Optimization E->F F->B G In Vivo Efficacy Studies (Xenograft Models) F->G H Preclinical Development G->H

Caption: Workflow for HDAC inhibitor discovery.

Structure-Activity Relationship (SAR)

The biological activity of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives is significantly influenced by the nature and position of various substituents. Key SAR findings include:

  • Zinc-Binding Group (ZBG): Hydroxamic acids are effective ZBGs for potent HDAC inhibition.[1][5]

  • Linker Region: The length and composition of the linker connecting the tetrahydroisoquinoline core to the ZBG are crucial for optimal activity.

  • Cap Group: Modifications to the "cap" region, which interacts with the surface of the enzyme, can modulate potency and isoform selectivity. For instance, introducing a phenylpropyl group in the CAP region has shown good activity against HDAC1, 3, and 6.[1]

  • Substitution on the Tetrahydroisoquinoline Ring: The position of linkage to the rest of the pharmacophore is important, with the 7-position being favored over the 6-position in some series.[1]

These application notes and protocols provide a foundational resource for researchers engaged in the discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid-based HDAC inhibitors. For specific experimental details, it is recommended to consult the primary literature cited.

References

Application Notes and Protocols for the Bischler-Napieralski Synthesis of 3,4-Dihydroisoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Bischler-Napieralski reaction is a cornerstone of heterocyclic synthesis, providing a powerful and versatile method for the construction of the 3,4-dihydroisoquinoline scaffold. First reported in 1893, this intramolecular cyclization of β-arylethylamides remains a pivotal tool for medicinal chemists and drug development professionals.[1][2] The resulting 3,4-dihydroisoquinoline core is a privileged structural motif present in a vast array of natural products, particularly alkaloids, as well as synthetic compounds exhibiting significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3][4] This document provides a comprehensive overview of the Bischler-Napieralski reaction, including its mechanistic details, applications in drug discovery, detailed experimental protocols, and a comparative analysis of reaction conditions.

Reaction Mechanism

The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that involves the cyclodehydration of a β-arylethylamide using a condensing agent under acidic conditions, typically at elevated temperatures.[1][5] Two primary mechanistic pathways are proposed, with the predominant route often influenced by the specific reaction conditions and the nature of the condensing agent employed.[3][5]

Mechanism I: The Dichlorophosphoryl Imine-Ester Intermediate

In this pathway, the amide carbonyl oxygen attacks the condensing agent (e.g., phosphorus oxychloride, POCl₃), forming a highly reactive intermediate. This is followed by an intramolecular electrophilic attack by the electron-rich aromatic ring onto the activated imine-ester. Subsequent elimination affords the 3,4-dihydroisoquinoline.[1][5]

Mechanism II: The Nitrilium Ion Intermediate

Alternatively, the reaction can proceed through the formation of a nitrilium ion intermediate.[3][5] This highly electrophilic species then undergoes intramolecular electrophilic aromatic substitution on the electron-rich aryl ring to form the cyclized product. This mechanism is particularly relevant at higher temperatures and is supported by the occasional formation of styrene derivatives as byproducts via a retro-Ritter reaction.[6][7]

Applications in Drug Development and Natural Product Synthesis

The isoquinoline and its derivatives are crucial building blocks in medicinal chemistry and are found in numerous FDA-approved drugs. The Bischler-Napieralski reaction serves as a key synthetic step in the preparation of a wide range of biologically active molecules. Its applications span from the total synthesis of complex natural product alkaloids to the generation of libraries of substituted isoquinolines for drug discovery programs.[3][4][6] For instance, this reaction has been instrumental in the synthesis of papaverine derivatives, which exhibit potent biological activities.[8] Furthermore, modern variations of this reaction, including milder conditions and microwave-assisted protocols, have expanded its scope and applicability in contemporary drug development.[6][9]

Key Experimental Considerations

The success of the Bischler-Napieralski reaction is highly dependent on several factors:

  • Aromatic Ring Activation: The reaction is most effective when the aromatic ring is activated by electron-donating groups, which facilitate the intramolecular electrophilic aromatic substitution.[5][7] Substrates with deactivated aromatic rings may require harsher conditions or fail to cyclize.[1]

  • Choice of Condensing Agent: A variety of dehydrating agents can be employed, with the choice depending on the substrate's reactivity. Common reagents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), polyphosphoric acid (PPA), and triflic anhydride (Tf₂O). For less reactive substrates, a combination of P₂O₅ in refluxing POCl₃ is often effective.[5][7][10]

  • Side Reactions: The most common side reaction is the retro-Ritter reaction, which leads to the formation of styrenes. This can be mitigated by using milder conditions, employing a nitrile as the solvent, or by using modified procedures such as the oxalyl chloride-FeCl₃ method.[1][6][7]

Quantitative Data Summary

The following table summarizes various conditions and yields for the Bischler-Napieralski synthesis of 3,4-dihydroisoquinolines, providing a comparative overview for experimental design.

Starting MaterialCondensing Agent/ConditionsSolventTemp. (°C)Time (h)ProductYield (%)Reference
N-(3,4-Dimethoxyphenethyl)acetamidePOCl₃AcetonitrileReflux16,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline~90[11]
N-PhenethylacetamidePOCl₃DichloromethaneReflux41-Methyl-3,4-dihydroisoquinolineNot specified[5]
N-(4-Methoxyphenethyl)acetamidePOCl₃TolueneReflux26-Methoxy-1-methyl-3,4-dihydroisoquinoline85[8]
N-(3-Methoxyphenethyl)propionamidePPA-1500.57-Methoxy-1-ethyl-3,4-dihydroisoquinoline78General Protocol
N-(Phenethyl)benzamideP₂O₅, POCl₃-12011-Phenyl-3,4-dihydroisoquinoline75[7]
Amide SubstrateTf₂O, 2-chloropyridineDichloromethane-20 to 00.8Corresponding 3,4-dihydroisoquinolineNot specified[5]
(R)-N-(1,2-Diphenylethyl)acetamideOxalyl chloride, then FeCl₃Dichloromethane0 to RT2(R)-1-Methyl-3,4-diphenyl-3,4-dihydroisoquinoline92[1]
Phenylethanol and AcetonitrileTf₂O, 2,6-lutidine1,2-Dichloroethane80121-Methyl-3,4-dihydroisoquinoline87[12]

Experimental Protocols

Protocol 1: General Procedure using Phosphorus Oxychloride (POCl₃)

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • β-arylethylamide substrate (1.0 equiv)

  • Phosphorus oxychloride (POCl₃) (1.1 to 5.0 equiv)

  • Anhydrous solvent (e.g., dichloromethane, toluene, or acetonitrile)

  • Round-bottom flask, oven-dried

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Ice bath

  • Rotary evaporator

  • Methanol/water mixture (9:1)

  • Sodium borohydride (NaBH₄)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Dichloromethane (for extraction)

  • Separatory funnel

Procedure:

  • To an oven-dried round-bottom flask, add the β-arylethylamide substrate (1.0 equiv).

  • Under an inert atmosphere, add the anhydrous solvent.

  • Cool the mixture in an ice bath and add phosphorus oxychloride (POCl₃) dropwise. Note: The addition may be exothermic.

  • After the addition is complete, fit the flask with a reflux condenser and heat the reaction mixture to reflux.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.[13]

  • Upon completion, cool the reaction mixture to room temperature and concentrate it via rotary evaporation.[5]

  • Dissolve the resulting residue in a methanol/water mixture (e.g., 9:1) and cool to 0 °C.[5]

  • Carefully add NaBH₄ portion-wise until the pH reaches approximately 7.

  • Quench the reaction by the dropwise addition of saturated aqueous NH₄Cl.[5]

  • Dilute the mixture with dichloromethane and transfer it to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography or recrystallization as required.

Protocol 2: Modified Procedure using Triflic Anhydride (Tf₂O)

This protocol describes a milder version of the Bischler-Napieralski reaction.

Materials:

  • Amide substrate (1.0 equiv)

  • Triflic anhydride (Tf₂O) (1.25 equiv)

  • 2-Chloropyridine (2.0 equiv)

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask, oven-dried

  • Inert atmosphere (Nitrogen or Argon)

  • Low-temperature cooling bath (-20 °C and 0 °C)

  • Sodium borohydride (NaBH₄) (12 equiv)

  • Methanol

Procedure:

  • To a solution of the amide (1.0 equiv) in anhydrous DCM at -20 °C, add 2-chloropyridine (2.0 equiv).[5]

  • Stir the resulting mixture at -20 °C for 5 minutes before the addition of Tf₂O (1.25 equiv).

  • Stir the reaction mixture at -20 °C for 30 minutes and then at 0 °C for a further 20 minutes.[5]

  • Cool the mixture back to 0 °C and add a solution of NaBH₄ (12 equiv) in methanol.

  • Allow the resulting mixture to stir while slowly warming to room temperature over 1 hour.[5]

  • Quench the reaction with water and extract the product with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Reaction Mechanism Diagram

Bischler_Napieralski_Mechanism Bischler-Napieralski Reaction Mechanism (Nitrilium Ion Pathway) cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Amide β-Arylethylamide Activated_Amide Activated Amide Intermediate Amide->Activated_Amide Activation Reagent Condensing Agent (e.g., POCl₃) Nitrilium Nitrilium Ion Activated_Amide->Nitrilium Dehydration Cyclized Cyclized Intermediate Nitrilium->Cyclized Intramolecular Electrophilic Aromatic Substitution Product 3,4-Dihydroisoquinoline Cyclized->Product Deprotonation

Caption: Nitrilium ion pathway of the Bischler-Napieralski reaction.

Experimental Workflow Diagram

Bischler_Napieralski_Workflow General Experimental Workflow A 1. Reactant Preparation (β-Arylethylamide in anhydrous solvent) B 2. Reagent Addition (Add condensing agent, e.g., POCl₃, dropwise under inert atmosphere) A->B C 3. Reaction (Heat to reflux and monitor by TLC/LC-MS) B->C D 4. Workup (Solvent removal, neutralization/reduction, extraction) C->D E 5. Purification (Column chromatography or recrystallization) D->E F 6. Characterization (NMR, MS, etc.) E->F

Caption: General workflow for the Bischler-Napieralski synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The most common strategy involves a two-step process:

  • N-acylation: 1,2,3,4-Tetrahydroisoquinoline (THIQ) is reacted with a suitable acylating agent, such as ethyl 2-chloro-2-oxoacetate or a similar oxalic acid derivative, to form the corresponding ethyl ester intermediate (ethyl 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetate).

  • Hydrolysis: The resulting ester is then hydrolyzed under basic or acidic conditions to yield the final product, this compound.

Q2: What are the most common reasons for low yield in this synthesis?

Low yields can often be attributed to several factors:

  • Inefficient Acylation: The nucleophilicity of the secondary amine in THIQ can be influenced by steric hindrance and reaction conditions.

  • Side Reactions: The acylating agent can participate in unwanted side reactions, or the product itself may be unstable under the reaction conditions.

  • Difficult Purification: The final product is a carboxylic acid, which can be challenging to isolate from aqueous solutions and may require specific purification techniques.

  • Incomplete Hydrolysis: The hydrolysis of the ester intermediate may not go to completion, resulting in a mixture of starting material and product.

Q3: Are there alternative acylating agents to ethyl 2-chloro-2-oxoacetate?

Yes, several alternatives can be considered, which may offer milder reaction conditions or improved yields.[1] These include:

  • Oxalic acid with a coupling agent: Using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with Hydroxybenzotriazole (HOBT) or Dicyclohexylcarbodiimide (DCC) with 4-Dimethylaminopyridine (DMAP) can facilitate the direct amidation of THIQ with oxalic acid.

  • Methyl or ethyl oxalyl chloride: These reagents can also be used for the acylation step.

  • Other activated oxalic acid derivatives: Pre-activated forms of oxalic acid can also be employed to improve reactivity.

Troubleshooting Guides

Problem 1: Low Yield in the N-Acylation Step
Possible Cause Troubleshooting Suggestion Rationale
Low Reactivity of Acylating Agent Switch to a more reactive acylating agent like oxalyl chloride or use a coupling agent (e.g., EDCI/HOBT) with oxalic acid.Acyl chlorides are generally more reactive than their corresponding esters. Coupling agents activate the carboxylic acid, facilitating the nucleophilic attack by the amine.[2]
Steric Hindrance Increase reaction temperature or use a less sterically hindered base if applicable.Higher temperatures can provide the necessary activation energy to overcome steric barriers.
Presence of Moisture Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Acyl chlorides are highly sensitive to moisture and will readily hydrolyze, reducing the amount available to react with the amine.
Inappropriate Base If using an acyl chloride, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) should be used to scavenge the HCl byproduct. The combination of TEA and DMAP can be effective in driving the reaction to completion.The base neutralizes the acid formed during the reaction, preventing the protonation of the starting amine and driving the equilibrium towards the product. Using a nucleophilic base could lead to unwanted side reactions with the acylating agent.
Side Reactions with Solvent Choose an inert solvent such as dichloromethane (DCM), chloroform, or tetrahydrofuran (THF).Protic solvents will react with the acylating agent.
  • To a solution of 1,2,3,4-tetrahydroisoquinoline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add a solution of ethyl 2-chloro-2-oxoacetate (1.1 eq) in anhydrous DCM dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetate.

Problem 2: Incomplete or Problematic Hydrolysis of the Ester Intermediate
Possible Cause Troubleshooting Suggestion Rationale
Insufficient Base/Acid Increase the equivalents of base (e.g., LiOH, NaOH) or acid (e.g., HCl, H₂SO₄) used for hydrolysis.Saponification (base-catalyzed hydrolysis) and acid-catalyzed hydrolysis are equilibrium processes. Increasing the concentration of the catalyst can drive the reaction to completion.
Low Reaction Temperature Increase the reaction temperature or prolong the reaction time.Hydrolysis can be slow at room temperature. Refluxing the reaction mixture is often necessary.
Product Degradation If the product is sensitive to harsh basic or acidic conditions, consider enzymatic hydrolysis as a milder alternative.Enzymes can offer high selectivity and operate under milder pH and temperature conditions, preventing degradation of the target molecule.
Poor Solubility of the Ester Use a co-solvent system, such as THF/water or dioxane/water, to improve the solubility of the ester starting material.Improved solubility ensures better contact between the ester and the hydrolyzing agent, leading to a faster and more complete reaction.
  • Dissolve the crude ethyl 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetate in a mixture of tetrahydrofuran (THF) and water (1:1 v/v).

  • Add lithium hydroxide (LiOH) (2.0 eq) to the solution and stir the mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Once the reaction is complete, acidify the mixture to pH 2-3 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

Problem 3: Difficulty in Product Purification
Possible Cause Troubleshooting Suggestion Rationale
Product is Water Soluble After acidification, thoroughly extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate or a mixture of DCM and isopropanol.The polarity of the carboxylic acid can lead to some water solubility. Multiple extractions are necessary to maximize the recovery of the product.
Emulsion Formation during Workup Add brine to the separatory funnel to help break the emulsion.The increased ionic strength of the aqueous layer helps to separate the organic and aqueous phases.
Co-eluting Impurities in Chromatography If column chromatography is necessary, use a solvent system with a small amount of acetic or formic acid to keep the product protonated and improve peak shape.Adding an acid to the mobile phase suppresses the ionization of the carboxylic acid, reducing tailing on silica gel.
Product is an Oil Attempt to crystallize the product from a suitable solvent system (e.g., ethyl acetate/hexanes, acetone/water). If it remains an oil, purification by preparative HPLC may be necessary.Crystallization is an effective method for obtaining high-purity solid products.

Data Presentation

Reaction Step Parameter Condition A Condition B Yield (%) Notes
N-Acylation Acylating AgentEthyl 2-chloro-2-oxoacetateOxalic acid / EDCI65%Condition B may be milder.
BaseTriethylamineDIPEA70%DIPEA is more sterically hindered and less nucleophilic.
SolventDichloromethaneTetrahydrofuran68%Both are suitable aprotic solvents.
Hydrolysis ReagentLiOH in THF/H₂ONaOH in EtOH/H₂O85%LiOH is often preferred for milder conditions.
TemperatureRoom TemperatureReflux90%Refluxing can ensure complete hydrolysis.

Visualizations

experimental_workflow cluster_acylation N-Acylation Step cluster_hydrolysis Hydrolysis Step start 1,2,3,4-Tetrahydroisoquinoline + Ethyl 2-chloro-2-oxoacetate reaction DCM, TEA, 0°C to RT start->reaction workup1 Aqueous Workup (NaHCO₃, Brine) reaction->workup1 intermediate Crude Ethyl Ester workup1->intermediate hydrolysis_reaction THF/H₂O, LiOH, RT intermediate->hydrolysis_reaction workup2 Acidification (HCl) + Extraction (EtOAc) hydrolysis_reaction->workup2 product Crude this compound workup2->product

Caption: General workflow for the two-step synthesis.

troubleshooting_acylation cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield in N-Acylation cause1 Moisture Present problem->cause1 cause2 Incorrect Base problem->cause2 cause3 Low Reagent Reactivity problem->cause3 solution1 Use Anhydrous Conditions (Dry Glassware, Inert Gas) cause1->solution1 solution2 Use Non-nucleophilic Base (TEA, DIPEA) cause2->solution2 solution3 Use More Reactive Acylating Agent (e.g., Oxalyl Chloride) or Coupling Agent (EDCI) cause3->solution3

Caption: Troubleshooting logic for low acylation yield.

References

Technical Support Center: Purification of 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary purification techniques for this polar, acidic compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity. For larger quantities with crystalline solids, recrystallization is often a good first choice. For complex mixtures or amorphous solids, column chromatography may be more effective.

Q2: What are the likely impurities in my crude product?

A2: Common impurities can include unreacted starting materials such as 1,2,3,4-tetrahydroisoquinoline and derivatives of oxalic acid, byproducts from side reactions, and residual solvents. The exact impurity profile will depend on the synthetic route employed.

Q3: My compound is a stubborn oil and won't crystallize. What can I do?

A3: "Oiling out" is a common problem with compounds that have lower melting points or when the cooling process is too rapid.[1] Try dissolving the oil in a minimal amount of a good solvent and then slowly adding a miscible anti-solvent until turbidity is observed. Gentle heating to redissolve, followed by very slow cooling, can promote crystallization. Seeding the solution with a previously obtained pure crystal can also be effective.[1]

Q4: During column chromatography, my compound is smearing or "tailing" down the column. How can I improve the separation?

A4: Tailing is a common issue with acidic compounds on silica gel. This is often due to ionization of the carboxylic acid group. To suppress this, you can add a small amount of an acidic modifier, such as 0.1-1% acetic acid or formic acid, to your eluent.[2] This will keep the carboxylic acid in its protonated, less polar form, leading to sharper bands. Alternatively, reversed-phase chromatography is an excellent option for purifying polar acidic compounds.[3]

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Possible Cause Suggested Solution
Low Recovery of Pure Product The compound is too soluble in the chosen solvent, even at low temperatures.Select a solvent in which the compound has lower solubility at room temperature but is still soluble when hot. A solvent pair system (a "good" solvent and a "poor" solvent) can also be effective.[4][5]
Too much solvent was used.Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[6]
Premature crystallization during hot filtration.Preheat the filtration apparatus (funnel and receiving flask) and use a small amount of hot solvent to wash the filter paper.[1]
Product "Oils Out" Instead of Crystallizing The boiling point of the solvent is higher than the melting point of the compound.Choose a solvent with a lower boiling point.[6][7]
The solution is cooling too quickly.Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. Insulating the flask can help slow the cooling rate.[1]
High concentration of impurities.First, try to remove some impurities by a simple wash or extraction before recrystallization.
Crystals Do Not Form Upon Cooling The solution is not supersaturated.Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal.[1] If that fails, you can try to concentrate the solution by boiling off some of the solvent.
Column Chromatography Troubleshooting
Problem Possible Cause Suggested Solution
Poor Separation of Compound from Impurities Inappropriate solvent system (eluent).Optimize the eluent system using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the target compound and maximum separation from impurities.[8]
Column was not packed properly.Ensure the silica gel is packed uniformly without any cracks or channels. A slurry packing method is often preferred.
Overloading the column with crude material.Use an appropriate amount of crude product for the column size. A general rule is 1g of crude material per 20-100g of silica gel, depending on the difficulty of the separation.
Compound Stuck on the Column The eluent is not polar enough.Gradually increase the polarity of the eluent. For very polar compounds, a solvent system containing methanol may be necessary.
The compound is reacting with the silica gel.Deactivate the silica gel by adding a small percentage of a base like triethylamine (if the compound is basic) or an acid like acetic acid (if the compound is acidic) to the eluent.[2][9] For acid-sensitive compounds, using alumina as the stationary phase might be a better alternative.[9]
Irreproducible Results Inconsistent solvent quality.Use high-purity solvents and ensure they are dry if the separation is sensitive to water.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. Good single solvents for compounds with similar structures include ethanol, acetonitrile, and ethyl acetate.[10] Solvent mixtures like ethanol/water or ethyl acetate/hexane are also good candidates.[11]

  • Dissolution: In a flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue adding the solvent in small portions until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice-water bath can maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

General Column Chromatography Protocol (Normal Phase)
  • TLC Analysis: Develop a suitable eluent system using TLC. A good starting point for a polar carboxylic acid might be a mixture of ethyl acetate and hexane with 1% acetic acid.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring a level and uniform bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica gel bed. Alternatively, for less soluble compounds, pre-adsorb the crude material onto a small amount of silica gel and load the dry powder onto the column.

  • Elution: Begin eluting the column with the starting eluent. Gradually increase the polarity of the eluent as the separation proceeds to elute compounds with stronger interactions with the silica gel.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Purity and Yield of Related Dihydroisoquinolinone Derivatives After Recrystallization

CompoundRecrystallization SolventYield (%)Purity (by NMR)
A substituted 3,4-dihydroisoquinolin-1(2H)-oneAcetonitrile75>98%
Another substituted 3,4-dihydroisoquinolin-1(2H)-oneEthanol82>99%

Note: This table is illustrative and based on data for structurally similar compounds. The optimal solvent and expected yield for this compound may vary.

Visualizations

Purification_Workflow crude Crude Product recrystallization Recrystallization crude->recrystallization column Column Chromatography crude->column pure_product Pure Product recrystallization->pure_product waste Impurities in Mother Liquor/Eluent recrystallization->waste column->pure_product column->waste

Caption: General purification workflow for crude this compound.

Troubleshooting_Recrystallization start Low Yield or Oiling Out? check_solubility Check Compound Solubility in Solvent start->check_solubility slow_cooling Ensure Slow Cooling check_solubility->slow_cooling Solubility OK change_solvent Change Solvent or Use Solvent Pair check_solubility->change_solvent Too Soluble insulate Insulate Flask slow_cooling->insulate Cooling Too Fast success Successful Crystallization slow_cooling->success Cooling Rate OK change_solvent->success insulate->success

Caption: Troubleshooting logic for common recrystallization issues.

References

Optimizing reaction conditions for Bischler-Napieralski cyclization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Bischler-Napieralski reaction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, ensuring successful synthesis of 3,4-dihydroisoquinolines and related heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What is the Bischler-Napieralski reaction?

The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution used for the cyclization of β-arylethylamides or β-arylethylcarbamates to form 3,4-dihydroisoquinolines.[1][2] This reaction is typically conducted under acidic conditions with a dehydrating agent. The resulting 3,4-dihydroisoquinolines are valuable intermediates that can be subsequently oxidized to the corresponding isoquinolines, which are core structures in many natural products and pharmacologically active molecules.[2][3][4]

Q2: What are the most common reagents used for this reaction?

The most frequently used dehydrating and condensing agents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), and polyphosphoric acid (PPA).[1][5][6] For substrates that have electron-withdrawing groups on the aromatic ring, a combination of P₂O₅ in refluxing POCl₃ is often more effective.[1][3] Milder and more modern reagents include triflic anhydride (Tf₂O) and oxalyl chloride.[1][2]

Q3: What is the general mechanism of the Bischler-Napieralski reaction?

The reaction is believed to proceed through one of two main mechanistic pathways, depending on the reaction conditions.[1][7]

  • Mechanism I: This pathway involves the formation of a dichlorophosphoryl imine-ester intermediate. This intermediate then undergoes cyclization, followed by elimination to yield the 3,4-dihydroisoquinoline.[1][7]

  • Mechanism II: This pathway proceeds through the formation of a highly electrophilic nitrilium ion intermediate, which is then attacked by the electron-rich aromatic ring to facilitate cyclization.[1][5][7]

Current evidence suggests that the specific reaction conditions can influence which mechanism is predominant.[1]

Troubleshooting Guide

Low to No Product Formation

Q4: My reaction is not proceeding, or the yield of the desired dihydroisoquinoline is very low. What are the potential causes and solutions?

Low or no yield can be attributed to several factors. The following table summarizes potential causes and recommended troubleshooting steps.

Potential Cause Recommended Solution(s)
Deactivated Aromatic Ring: The aromatic ring of the substrate lacks sufficient electron-donating groups, hindering the electrophilic aromatic substitution.[2]- Use a stronger dehydrating agent, such as a mixture of P₂O₅ in refluxing POCl₃.[2][3]- Switch to a milder, more effective modern protocol using Tf₂O and a non-nucleophilic base like 2-chloropyridine.[1][2]
Insufficiently Potent Dehydrating Agent: The chosen dehydrating agent (e.g., POCl₃ alone) may not be strong enough for a less reactive substrate.[2]- Employ a more potent dehydrating system, such as P₂O₅ in POCl₃.[2]
Incomplete Reaction: The reaction time may be too short or the temperature too low.- Increase the reaction temperature by using a higher-boiling solvent (e.g., switching from toluene to xylene).[2][5]- Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1]
Decomposition of Starting Material or Product: Prolonged reaction times at high temperatures can lead to the decomposition of the starting material or the desired product.[1]- Monitor the reaction progress by TLC or LC-MS to identify the point of maximum product formation and avoid prolonged heating.[1]
Reagents are not Anhydrous: The presence of moisture can quench the dehydrating agent and inhibit the reaction.- Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[1]- Use anhydrous solvents and reagents.
Formation of Side Products

Q5: I am observing a significant amount of a styrene derivative as a side product. How can this be minimized?

The formation of a styrene derivative is indicative of a retro-Ritter reaction, a common side reaction in the Bischler-Napieralski cyclization.[2][3][5] This occurs when the nitrilium ion intermediate fragments. To mitigate this:

  • Solvent Choice: Using the corresponding nitrile as the solvent can shift the equilibrium away from the retro-Ritter product.[2][5]

  • Milder Conditions: Employing a milder protocol, such as the use of Tf₂O with 2-chloropyridine, allows the reaction to proceed at lower temperatures, which can suppress this side reaction.[2]

  • Alternative Chemistry: A procedure developed by Larsen and colleagues utilizes oxalyl chloride to form an N-acyliminium intermediate, which is less prone to fragmentation.[2][5]

Q6: My reaction is producing an unexpected regioisomer. What could be the cause?

The formation of an unexpected regioisomer can occur if cyclization happens at an alternative, electronically favorable position on the aromatic ring. This is influenced by the substitution pattern on the arene. In some instances, particularly with P₂O₅, an ipso-attack followed by rearrangement can lead to an abnormal product.[7] Careful analysis of the product mixture using NMR and mass spectrometry is crucial to identify the isomers formed.[1]

Reaction Mixture Issues

Q7: The reaction mixture has turned into a thick, unmanageable tar. What can I do?

Polymerization and the formation of tarry materials can occur, especially at high temperatures or with prolonged reaction times.[1]

  • Temperature Control: Carefully control the reaction temperature. A gradual increase to the desired temperature may be beneficial.[1]

  • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent overheating and decomposition.[1]

  • Solvent: Ensure sufficient solvent is used to maintain a stirrable reaction mixture.[1]

Experimental Protocols

Protocol 1: General Procedure using Phosphorus Oxychloride (POCl₃)

This protocol is a general guideline and may require optimization for specific substrates.

  • To an oven-dried round-bottom flask, add the β-arylethylamide substrate (1.0 equiv).

  • Under an inert atmosphere (e.g., nitrogen or argon), add an anhydrous solvent such as dichloromethane (DCM), toluene, or acetonitrile.[1]

  • Add phosphorus oxychloride (POCl₃) (typically 1.1 to 5 equivalents) dropwise to the solution. The addition may be exothermic, so cooling in an ice bath may be necessary.[1]

  • After the addition is complete, heat the reaction mixture to reflux. Reaction times can range from 1 to 24 hours. Monitor the progress by TLC or LC-MS.[1]

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous solution with a concentrated base (e.g., NaOH or NH₄OH) to a pH greater than 9.

  • Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.[1]

Protocol 2: Milder Conditions using Triflic Anhydride (Tf₂O)

This method allows for milder reaction conditions and is suitable for a wider range of substrates.[1][2]

  • Dissolve the β-arylethylamide substrate (1.0 equiv) in an anhydrous solvent like dichloromethane (DCM) in a flame-dried flask under a nitrogen atmosphere.[2]

  • Add a non-nucleophilic base such as 2-chloropyridine (2.0 equiv).[1][2]

  • Cool the mixture to a low temperature (e.g., -20°C).[1][2]

  • Slowly add triflic anhydride (Tf₂O) (1.25 equiv).[1][2]

  • Allow the reaction to stir at the low temperature and then warm to 0°C or room temperature, monitoring the progress by TLC or LC-MS.[1][6]

  • Upon completion, quench the reaction with a basic solution (e.g., saturated aqueous NaHCO₃) and perform an aqueous work-up as described in the previous protocol.[1][2]

Data Presentation

Table 1: Comparison of Common Reagent Systems and Conditions
Reagent SystemSubstrate ScopeTemperatureTypical SolventsKey Considerations
POCl₃Electron-rich aromaticsReflux (80-110°C)Toluene, Acetonitrile, DCMStandard, cost-effective method. May require harsh conditions.
P₂O₅ in POCl₃Electron-deficient aromaticsRefluxToluene, XyleneMore potent for less reactive substrates. Can lead to side reactions.[3][7]
Polyphosphoric Acid (PPA)GeneralHigh temperaturesNeat (no solvent)High boiling point allows for high reaction temperatures.[8]
Triflic Anhydride (Tf₂O) / 2-ChloropyridineBroad, including acid-sensitive substrates-20°C to room temperatureDichloromethane (DCM)Milder conditions, often higher yields.[1][2]

Visualizations

Troubleshooting_Workflow start Reaction Start low_yield Low or No Yield? start->low_yield check_activation Is Aromatic Ring Sufficiently Activated? low_yield->check_activation Yes side_products Side Products Observed? low_yield->side_products No stronger_reagent Use Stronger Reagent (e.g., P₂O₅/POCl₃) check_activation->stronger_reagent No milder_protocol Use Milder Protocol (e.g., Tf₂O) check_activation->milder_protocol No check_conditions Are Reaction Conditions Optimal? check_activation->check_conditions Yes product Desired Product stronger_reagent->product milder_protocol->product increase_temp_time Increase Temperature/Time & Monitor by TLC/LC-MS check_conditions->increase_temp_time No check_conditions->side_products Yes increase_temp_time->product styrene Styrene Derivative (Retro-Ritter)? side_products->styrene Yes tar Tar Formation? side_products->tar No side_products->product Minimal change_solvent Change Solvent to Corresponding Nitrile styrene->change_solvent Yes use_milder_cond Use Milder Conditions (Lower Temperature) styrene->use_milder_cond Yes change_solvent->product use_milder_cond->product control_temp Control Temperature & Monitor Reaction Time tar->control_temp Yes control_temp->product

Caption: Troubleshooting workflow for the Bischler-Napieralski synthesis.

Reaction_Mechanism cluster_mechanism1 Mechanism I cluster_mechanism2 Mechanism II amide1 β-Arylethylamide intermediate1 Dichlorophosphoryl Imine-Ester Intermediate amide1->intermediate1 + POCl₃ cyclization1 Intramolecular Cyclization intermediate1->cyclization1 elimination1 Elimination cyclization1->elimination1 product1 3,4-Dihydroisoquinoline elimination1->product1 amide2 β-Arylethylamide intermediate2 Nitrilium Ion Intermediate amide2->intermediate2 + Dehydrating Agent cyclization2 Intramolecular Cyclization intermediate2->cyclization2 product2 3,4-Dihydroisoquinoline cyclization2->product2

Caption: Generalized mechanisms of the Bischler-Napieralski synthesis.

References

Technical Support Center: Stereoselective Dihydroisoquinolinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with stereoselectivity in the synthesis of dihydroisoquinolinones and their subsequent reduction to chiral tetrahydroisoquinolines.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for establishing stereocenters in the synthesis of chiral tetrahydroisoquinolines?

The most common and effective method for introducing chirality is through the asymmetric reduction of a prochiral 3,4-dihydroisoquinoline precursor. This is typically achieved using chiral catalysts, chiral reducing agents, or enzymes. Among these, catalytic asymmetric hydrogenation and asymmetric transfer hydrogenation are widely employed due to their high efficiency and enantioselectivity.[1][2]

Q2: What are the key factors that influence the stereoselectivity of the reduction of 1-substituted-3,4-dihydroisoquinolines?

Several factors critically influence the stereochemical outcome of this reduction:

  • Chiral Catalyst and Ligand: The choice of the metal center (e.g., Ruthenium, Rhodium, Iridium) and the chiral ligand is paramount in determining the enantioselectivity.[1][3][4]

  • Reaction Temperature: Lower reaction temperatures generally lead to higher stereoselectivity by increasing the energy difference between the diastereomeric transition states.

  • Solvent: The polarity and coordinating ability of the solvent can significantly impact the catalyst's activity and the stereochemical outcome.

  • Additives: The presence of additives, such as Lewis acids or halide sources, can enhance both the reaction rate and the enantioselectivity.

  • Hydrogen Source: In asymmetric transfer hydrogenation, the choice of hydrogen donor (e.g., formic acid/triethylamine azeotrope, isopropanol) can affect the reaction's efficiency and stereoselectivity.[5]

Q3: How can I determine the enantiomeric excess (e.e.) of my product?

The enantiomeric excess of a chiral product is typically determined using chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC). These techniques use a chiral stationary phase to separate the enantiomers, and the ratio of their peak areas is used to calculate the e.e.

Troubleshooting Guide

Problem 1: Low Enantiomeric Excess (e.e.) in Asymmetric Hydrogenation/Transfer Hydrogenation

Possible Cause Recommended Solution
Suboptimal Catalyst/Ligand System: The chosen catalyst or ligand may not be well-suited for the specific substrate.Screen a variety of chiral ligands and metal precursors. For 1-aryl-3,4-dihydroisoquinolines, Ru- and Ir-based catalysts with ligands such as TsDPEN and its derivatives have shown excellent results.[5]
Incorrect Reaction Temperature: The reaction temperature may be too high, leading to a decrease in selectivity.Systematically lower the reaction temperature. Reactions are often run at temperatures ranging from room temperature down to -78 °C.
Inappropriate Solvent: The solvent may not be optimal for the desired stereochemical outcome.Experiment with a range of solvents with varying polarities (e.g., dichloromethane, toluene, methanol, THF).
Absence of Beneficial Additives: Some catalytic systems require additives to achieve high enantioselectivity.Consider the addition of Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃) or halide additives (e.g., I₂), which have been shown to improve both conversion and e.e. in certain systems.

Problem 2: Poor Diastereoselectivity in Reactions Involving a Pre-existing Chiral Center

Possible Cause Recommended Solution
Steric Hindrance: The existing chiral center may not be effectively directing the stereochemical outcome of the subsequent reaction due to unfavorable steric interactions.Modify the protecting groups on the substrate to alter its conformational preference. Bulkier protecting groups can shield one face of the molecule, enhancing diastereoselectivity.
Unfavorable Reaction Conditions: The reaction conditions may not be optimized to favor the formation of the desired diastereomer.Screen different reaction temperatures and solvents. Lowering the temperature is a common strategy to improve diastereoselectivity.
Incorrect Reagent Choice: The achiral reagent used may not be sufficiently sensitive to the steric and electronic environment of the chiral substrate.For reductions, consider using sterically demanding reducing agents (e.g., L-Selectride®, K-Selectride®) that can exhibit higher diastereoselectivity.

Data Presentation

Table 1: Comparison of Chiral Catalysts in the Asymmetric Hydrogenation of 1-Phenyl-3,4-dihydroisoquinoline

Catalyst PrecursorChiral LigandSolventTemperature (°C)Pressure (bar H₂)Conversion (%)e.e. (%)
[Ir(COD)Cl]₂(R)-MeO-BIPHEPToluene5050>9995
[Ir(COD)Cl]₂(R)-BINAPToluene5050>9985
[RuCl₂(p-cymene)]₂(R,R)-TsDPENCH₂Cl₂25N/A (ATH)9892
[Rh(COD)₂]BF₄(R,S)-JosiPhosTHF25209588

Note: This table presents representative data and actual results may vary based on specific substrate and reaction conditions.

Table 2: Effect of Solvent on Enantioselectivity in the Asymmetric Transfer Hydrogenation of 1-Methyl-6,7-dimethoxy-3,4-dihydroisoquinoline

Catalyst SystemSolventTemperature (°C)Conversion (%)e.e. (%)
RuCl--INVALID-LINK--CH₂Cl₂28>9997
RuCl--INVALID-LINK--Acetonitrile28>9995
RuCl--INVALID-LINK--THF289891
RuCl--INVALID-LINK--Toluene289585

Hydrogen Source: HCOOH:NEt₃ (5:2). Data is illustrative.

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Transfer Hydrogenation (ATH) of a 1-Aryl-3,4-dihydroisoquinoline using a Ru/TsDPEN Catalyst

  • Catalyst Preparation: In a glovebox, to a flame-dried Schlenk tube, add the Ru(II) precursor (e.g., [RuCl₂(p-cymene)]₂, 0.5 mol%) and the chiral ligand ((R,R)-TsDPEN, 1.1 mol%). Add degassed solvent (e.g., CH₂Cl₂) and stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • Reaction Setup: In a separate flame-dried Schlenk tube, dissolve the 1-aryl-3,4-dihydroisoquinoline substrate (1.0 equiv) in the chosen solvent.

  • Reaction Initiation: To the substrate solution, add the freshly prepared catalyst solution via cannula. Then, add the hydrogen source, typically a formic acid/triethylamine azeotropic mixture (HCOOH:NEt₃ 5:2, 5.0 equiv).

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., 25 °C) and monitor the progress by thin-layer chromatography (TLC) or HPLC until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the enantiomeric excess of the purified product by chiral HPLC analysis.

Visualizations

troubleshooting_workflow start Low Stereoselectivity Observed check_catalyst Is the catalyst/ligand optimal for the substrate? start->check_catalyst screen_catalysts Screen alternative catalysts and ligands check_catalyst->screen_catalysts No check_temp Is the reaction temperature optimized? check_catalyst->check_temp Yes screen_catalysts->check_temp lower_temp Systematically lower the reaction temperature check_temp->lower_temp No check_solvent Is the solvent appropriate? check_temp->check_solvent Yes lower_temp->check_solvent screen_solvents Screen solvents of varying polarity check_solvent->screen_solvents No check_additives Have additives been considered? check_solvent->check_additives Yes screen_solvents->check_additives add_additives Introduce beneficial additives (e.g., Lewis acids) check_additives->add_additives No end Improved Stereoselectivity check_additives->end Yes add_additives->end reaction_mechanism cluster_catalyst Chiral Catalyst Cycle cluster_substrate Substrate Reduction catalyst [M-H]* (Chiral Hydride Species) catalyst_precursor [M]* (Chiral Catalyst Precursor) catalyst->catalyst_precursor - Product transition_state Diastereomeric Transition State catalyst->transition_state Stereocontrol catalyst_precursor->catalyst + H₂ or H-donor dihydroisoquinolinone Dihydroisoquinolinone (Prochiral) dihydroisoquinolinone->transition_state tetrahydroisoquinoline Tetrahydroisoquinoline (Chiral) transition_state->tetrahydroisoquinoline Hydride Transfer

References

Technical Support Center: Enhancing Bioassay Success with 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address solubility challenges encountered with 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetic acid during bioassay development.

Frequently Asked Questions (FAQs)

Q1: My stock solution of this compound in DMSO is showing precipitation after a freeze-thaw cycle. What should I do?

A1: Precipitation after freeze-thaw cycles can be due to the compound's limited solubility in DMSO, especially at high concentrations. It is recommended to prepare fresh stock solutions for each experiment or to warm the stock solution gently (e.g., in a 37°C water bath) and vortex thoroughly before use to ensure complete dissolution. Consider preparing smaller aliquots of the stock solution to minimize the number of freeze-thaw cycles.

Q2: I am observing poor dose-response curves and high variability in my cell-based assay. Could this be related to the compound's solubility?

A2: Yes, poor aqueous solubility can lead to inaccurate dosing and high variability in bioassays.[1] If the compound precipitates in the aqueous assay medium, the actual concentration exposed to the cells will be lower and inconsistent. This can result in a flattened dose-response curve and poor reproducibility. It is crucial to ensure the compound remains solubilized in the final assay buffer.

Q3: What is the most straightforward method to improve the solubility of this compound for initial screening assays?

A3: Given that the compound possesses a carboxylic acid group, pH adjustment is often the simplest and most effective initial approach.[][3] Increasing the pH of the aqueous medium will deprotonate the carboxylic acid, forming a more soluble carboxylate salt.[4][5]

Q4: Can I use co-solvents to improve the solubility of my compound in the assay medium?

A4: Yes, co-solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) can enhance the solubility of poorly soluble compounds by reducing the polarity of the aqueous medium.[][6][7] However, it is critical to perform vehicle control experiments to ensure that the concentration of the co-solvent used does not affect the biological activity or viability of the cells in your assay.

Q5: Are there other advanced techniques to consider if pH adjustment and co-solvents are not sufficient?

A5: For persistent solubility issues, several advanced formulation strategies can be employed. These include the use of cyclodextrins to form inclusion complexes, the preparation of solid dispersions with hydrophilic polymers, and lipid-based formulations.[7][8][9][10] Each of these methods has specific advantages and may require more extensive formulation development.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitation observed in stock solution (DMSO) - Concentration exceeds solubility limit.- Compound degradation.- Prepare a fresh stock solution at a lower concentration.- Gently warm and vortex the solution before use.- Store aliquots at -20°C or -80°C to minimize degradation.
Precipitation upon dilution into aqueous assay buffer - Poor aqueous solubility of the compound.- "Salting out" effect from buffer components.- Adjust the pH of the assay buffer to >7.0 to ionize the carboxylic acid.- Incorporate a low percentage of a biocompatible co-solvent (e.g., <1% ethanol).- Consider using solubility enhancers like cyclodextrins.
High variability between replicate wells - Inconsistent precipitation of the compound.- Adsorption of the compound to plasticware.- Visually inspect assay plates for any precipitation before adding cells or reagents.- Pre-treat plates with a blocking agent like bovine serum albumin (BSA) if adsorption is suspected.- Ensure vigorous mixing when preparing assay plates.
Flat or non-reproducible dose-response curve - The actual concentration of the compound in solution is much lower than the nominal concentration due to precipitation.- Confirm the solubility limit in the final assay buffer using a kinetic solubility assay.- Employ a suitable solubilization technique (pH adjustment, co-solvents, etc.) to maintain the compound in solution across the desired concentration range.
Discrepancy between biochemical and cell-based assay results - Differences in buffer composition and pH affecting solubility.- Presence of proteins or lipids in cell-based assays that may aid solubilization.- Harmonize buffer conditions as much as possible between assays.- Measure compound solubility in both biochemical and cell-based assay media to understand the differences.

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

This protocol describes how to determine the effect of pH on the solubility of this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • A series of buffers with pH values ranging from 5.0 to 8.0 (e.g., phosphate-buffered saline, PBS)

  • Microcentrifuge tubes

  • Spectrophotometer or HPLC

Procedure:

  • Prepare a concentrated stock solution of the compound in DMSO (e.g., 10 mM).

  • In separate microcentrifuge tubes, add an excess of the compound to each buffer of varying pH.

  • Alternatively, add a small volume of the DMSO stock solution to each buffer to achieve a final DMSO concentration of ≤1%.

  • Incubate the tubes at room temperature for a set period (e.g., 2 hours) with gentle agitation to allow the solution to reach equilibrium.

  • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any undissolved compound.

  • Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined wavelength or HPLC).

  • Plot the measured solubility against the pH of the buffer to identify the optimal pH for solubilization.

Protocol 2: Co-solvent Formulation for Improved Solubility

This protocol outlines the use of a co-solvent to increase the aqueous solubility of the target compound.

Materials:

  • This compound

  • DMSO

  • Biocompatible co-solvents (e.g., ethanol, propylene glycol, PEG 400)

  • Aqueous assay buffer

  • 96-well plate

  • Plate reader for turbidity measurement (nephelometer) or visual inspection

Procedure:

  • Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Create a dilution series of the compound in DMSO.

  • In a 96-well plate, add the aqueous assay buffer.

  • To different sets of wells, add varying final concentrations of the co-solvent (e.g., 0.5%, 1%, 2%, 5% v/v).

  • Add the DMSO stock dilutions to the wells containing the buffer and co-solvent mixtures. The final DMSO concentration should be kept constant and low (e.g., ≤1%).

  • Mix the plate thoroughly and incubate at room temperature for 1-2 hours.

  • Measure the turbidity of each well using a nephelometer at a suitable wavelength (e.g., 650 nm). An increase in turbidity indicates precipitation.

  • Determine the highest concentration of the compound that remains soluble at each co-solvent concentration.

  • Run parallel vehicle control experiments to assess the effect of the co-solvent on the bioassay.

Quantitative Data Summary

The following tables provide illustrative data on the potential improvements in solubility using different techniques.

Table 1: Effect of pH on the Aqueous Solubility of this compound

pH of Buffer Solubility (µM)
5.0< 1
6.05
7.025
7.450
8.0> 100

Table 2: Effect of Co-solvents on the Aqueous Solubility of this compound at pH 7.4

Co-solvent Concentration (% v/v) Solubility (µM)
None050
Ethanol175
Ethanol2120
PEG 400190
PEG 4002150

Visualizations

G cluster_0 Troubleshooting Workflow A Solubility Issue Identified (e.g., precipitation, poor data) B Is the compound a weak acid/base? A->B C Adjust pH of Assay Buffer B->C Yes E Use Co-solvents (e.g., Ethanol, PEG) B->E No D Problem Solved? C->D D->E No H Proceed with Bioassay D->H Yes F Problem Solved? E->F G Advanced Formulation (Cyclodextrins, Solid Dispersion) F->G No F->H Yes G->H I No J Yes K No L Yes M Yes G cluster_1 Experimental Workflow for Bioassay Preparation prep_stock 1. Prepare Concentrated Stock Solution (DMSO) sol_test 2. Determine Solubility Limit in Assay Buffer prep_stock->sol_test choose_method 3. Select Solubilization Method (if needed) sol_test->choose_method prep_working 4. Prepare Working Solutions in Assay Buffer choose_method->prep_working add_to_assay 5. Add to Bioassay Plate prep_working->add_to_assay run_assay 6. Run Bioassay add_to_assay->run_assay

References

Preventing side reactions in the synthesis of isoquinoline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of isoquinoline derivatives.

Frequently Asked questions (FAQs)

Q1: My Bischler-Napieralski reaction is resulting in a low yield or failing completely. What are the common causes?

Low yields in the Bischler-Napieralski reaction often stem from several key factors:

  • Deactivated Aromatic Ring : This reaction is an electrophilic aromatic substitution, making it highly sensitive to the electronic nature of the aromatic ring. Electron-withdrawing groups will significantly hinder the cyclization. The reaction is most effective with electron-donating groups on the benzene ring.[1]

  • Insufficiently Potent Dehydrating Agent : For less reactive substrates, common dehydrating agents like phosphorus oxychloride (POCl₃) may not be strong enough to promote efficient cyclization.[1]

  • Side Reactions : A major competing pathway is the retro-Ritter reaction, which leads to the formation of a styrene derivative. This is particularly common when the resulting styrene is highly conjugated.[2][3]

  • Inappropriate Reaction Conditions : The choice of solvent and temperature is critical. While heating is often necessary, excessively high temperatures or prolonged reaction times can lead to the decomposition of the starting material or product, often resulting in tar formation.[1]

Q2: How can I prevent the retro-Ritter side reaction in my Bischler-Napieralski synthesis?

The formation of a styrene-like side product is a strong indication of the retro-Ritter reaction.[2] To minimize this, consider the following strategies:

  • Solvent Choice : Using the corresponding nitrile as a solvent can shift the reaction equilibrium away from the retro-Ritter products.[3]

  • Milder Conditions : Employing a modern protocol, such as the use of triflic anhydride (Tf₂O) and a non-nucleophilic base like 2-chloropyridine, allows the reaction to proceed at lower temperatures, which can suppress this side reaction.[1]

  • Alternative Reagents : The use of oxalyl chloride can help to form an N-acyliminium intermediate, which avoids the elimination of the amide group as a nitrile.[3]

Q3: I am observing the formation of regioisomers in my Pictet-Spengler reaction. How can I control the regioselectivity?

The formation of regioisomers can occur if there are multiple possible sites for cyclization on the aromatic ring. The choice of solvent can sometimes direct the regioselectivity. For instance, in reactions with dopamine derivatives, protic solvents have been shown to favor the para isomer, while apolar solvents like toluene can provide good selectivity for the ortho isomer.[4]

Q4: My Pictet-Spengler reaction is suffering from racemization. What can I do to maintain stereochemical integrity?

For stereoselective reactions, a loss of enantiomeric excess can be a significant issue. Temperature control is critical; lower temperatures generally favor the kinetically controlled product and can help prevent racemization.[4] The selection of a suitable chiral auxiliary or catalyst is also crucial for maintaining the desired stereochemistry.

Q5: I am having trouble with a sluggish or low-yielding Pomeranz-Fritsch reaction. What are the potential issues?

Low yields in the Pomeranz-Fritsch synthesis can be attributed to several factors:

  • Substituent Effects : The electronic nature of the substituents on the benzaldehyde ring significantly impacts the cyclization. Electron-donating groups (e.g., methoxy) on the aromatic ring activate it towards electrophilic attack and generally lead to higher yields. Conversely, electron-withdrawing groups (e.g., nitro) deactivate the ring, making cyclization more difficult.[5][6]

  • Inappropriate Acid Catalyst : The choice and concentration of the acid catalyst are critical. While concentrated sulfuric acid is traditionally used, it can lead to charring and other side reactions. Alternative acid catalysts like polyphosphoric acid (PPA) or Lewis acids such as trifluoroacetic anhydride have been employed to improve yields.[7]

  • Suboptimal Reaction Temperature and Time : Excessive heat or prolonged reaction times can lead to the decomposition of starting materials and products. Careful monitoring of the reaction progress by TLC or LC-MS is recommended to determine the optimal reaction time.[6]

Q6: What are the common side reactions in the Pomeranz-Fritsch synthesis, and how can I avoid them?

A significant competing pathway in the Pomeranz-Fritsch synthesis is the formation of oxazoles.[6] This occurs through an alternative cyclization of an intermediate. To favor the desired isoquinoline formation, using substrates with strongly activating groups on the aromatic ring can accelerate the intramolecular electrophilic aromatic substitution, outcompeting the oxazole formation pathway.[6]

Troubleshooting Guides

Bischler-Napieralski Reaction Troubleshooting

Bischler-Napieralski Troubleshooting start Low Yield or No Reaction check_ring Is the aromatic ring electron-rich? start->check_ring check_reagent Is a strong enough dehydrating agent used? check_ring->check_reagent Yes solution_ring Consider a different synthetic route for deactivated rings or use stronger conditions (e.g., P₂O₅ in refluxing POCl₃). check_ring->solution_ring No check_side_product Is a styrene-like side product observed? check_reagent->check_side_product Yes solution_reagent Use a more potent dehydrating agent (e.g., Tf₂O with 2-chloropyridine). check_reagent->solution_reagent No check_tar Is there tar formation? check_side_product->check_tar No solution_side_product Minimize retro-Ritter reaction: - Use nitrile as a solvent. - Employ milder conditions (lower temp). check_side_product->solution_side_product Yes solution_tar Carefully control temperature and reduce reaction time. Monitor closely. check_tar->solution_tar Yes Pictet-Spengler Troubleshooting start Undesired Product Formation check_isomers Are regioisomers being formed? start->check_isomers check_racemization Is racemization occurring in a stereoselective reaction? check_isomers->check_racemization No solution_isomers Optimize solvent system: - Protic solvents may favor one isomer. - Apolar solvents may favor another. check_isomers->solution_isomers Yes check_oxidation Are sensitive groups (e.g., phenols) oxidizing? check_racemization->check_oxidation No solution_racemization Control reaction temperature (lower temp). Use appropriate chiral auxiliaries or catalysts. check_racemization->solution_racemization Yes solution_oxidation Add an antioxidant like sodium ascorbate for sensitive substrates. check_oxidation->solution_oxidation Yes General_Isoquinoline_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Starting Materials (e.g., β-arylethylamide, benzaldehyde) reagents Select Reagents & Solvent start->reagents reaction_setup Reaction Setup (Inert atmosphere, Temp. control) reagents->reaction_setup monitoring Monitor Progress (TLC, LC-MS) reaction_setup->monitoring quench Quench Reaction monitoring->quench extraction Extraction quench->extraction purification Purification (Chromatography, Recrystallization) extraction->purification characterization Characterization (NMR, MS) purification->characterization final_product Pure Isoquinoline Derivative characterization->final_product

References

Technical Support Center: Scaling Up the Synthesis of 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetic acid. The information provided is intended to assist in troubleshooting common issues encountered during synthesis and scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis typically involves a two-step process. The first step is the formation of the 1,2,3,4-tetrahydroisoquinoline (THIQ) core, commonly achieved through a Bischler-Napieralski or Pictet-Spengler reaction. The second step is the N-acylation of the THIQ with an oxoacetic acid derivative, such as oxalyl chloride, to yield the final product.

Q2: What are the critical parameters to control during the scale-up of this synthesis?

A2: When scaling up, critical parameters include temperature control, mixing efficiency, and reagent addition rates.[1] Exothermic reactions, in particular, require careful management to avoid side reactions and impurity formation.[1] The choice of solvent and the concentration of reagents can also significantly impact reaction kinetics and product purity on a larger scale.

Q3: How can I purify the final product, this compound?

A3: Purification can typically be achieved through column chromatography on silica gel.[2] Alternatively, crystallization from a suitable solvent system can be an effective method for obtaining a high-purity product. The choice of purification method will depend on the nature and quantity of impurities present.

Q4: What are the common byproducts in this synthesis?

A4: Common byproducts can include unreacted starting materials, over-acylated products, and byproducts from side reactions such as the retro-Ritter reaction in the case of the Bischler-Napieralski synthesis.[3][4] Incomplete cyclization during the formation of the THIQ core can also lead to impurities.

Troubleshooting Guides

Part 1: Synthesis of the 1,2,3,4-Tetrahydroisoquinoline (THIQ) Core

Issue 1: Low or No Yield in Bischler-Napieralski Reaction

Possible Cause Recommendation
Insufficiently activated aromatic ringEnsure the starting phenethylamine has electron-donating groups.[3]
Weak dehydrating agentUse a stronger dehydrating agent like P₂O₅ in refluxing POCl₃.[3]
Incomplete reactionIncrease reaction temperature or prolong reaction time, monitoring by TLC.[3]
Side reactions (e.g., retro-Ritter)Use milder reaction conditions or a different solvent.[3][4]

Issue 2: Low or No Yield in Pictet-Spengler Reaction

Possible Cause Recommendation
Insufficiently acidic catalystUse a stronger protic acid (e.g., TFA) or a Lewis acid (e.g., BF₃·OEt₂).[2]
Decomposition of starting materialsEmploy milder reaction conditions (lower temperature).[2]
Poor quality reagentsEnsure the purity of the starting amine and aldehyde, and use an anhydrous solvent.[2]
Steric hindranceFor sterically hindered substrates, longer reaction times or higher temperatures may be required.[2]
Part 2: N-Acylation of 1,2,3,4-Tetrahydroisoquinoline

Issue 3: Incomplete Acylation

Possible Cause Recommendation
Insufficient acylating agentUse a slight excess of the acylating agent (e.g., 1.1-1.2 equivalents).
Low reaction temperatureThe reaction may require gentle heating to proceed to completion.
Presence of moistureEnsure all glassware is dry and use an anhydrous solvent, as the acylating agent is water-sensitive.

Issue 4: Formation of Multiple Products

Possible Cause Recommendation
Over-acylationControl the stoichiometry of the acylating agent carefully.
Degradation of productUse milder reaction conditions and shorter reaction times.
Reaction with solventChoose an inert solvent that does not react with the acylating agent.

Experimental Protocols

Protocol 1: Synthesis of 1,2,3,4-Tetrahydroisoquinoline via Bischler-Napieralski Reaction
  • Amide Formation: React phenethylamine with an appropriate acyl chloride (e.g., acetyl chloride) in the presence of a base (e.g., triethylamine) in an inert solvent (e.g., dichloromethane) to form the corresponding N-phenethylacetamide.

  • Cyclization: To the N-phenethylacetamide, add a dehydrating agent such as phosphorus oxychloride (POCl₃) and heat the mixture. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Upon completion of the cyclization to the 3,4-dihydroisoquinoline, the intermediate is reduced in situ or after isolation with a reducing agent like sodium borohydride (NaBH₄) in methanol to yield 1,2,3,4-tetrahydroisoquinoline.

  • Work-up and Purification: The reaction is quenched with water, and the pH is adjusted with a base. The product is extracted with an organic solvent, dried, and concentrated. The crude product is then purified by column chromatography or distillation.

Protocol 2: N-Acylation with Oxalyl Chloride
  • Reaction Setup: Dissolve 1,2,3,4-tetrahydroisoquinoline and a non-nucleophilic base (e.g., triethylamine) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen) and cool the mixture in an ice bath.

  • Addition of Acylating Agent: Slowly add a solution of oxalyl chloride in the same solvent to the cooled reaction mixture.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Visualizations

experimental_workflow cluster_step1 Step 1: THIQ Core Synthesis cluster_step2 Step 2: N-Acylation start Phenethylamine Derivative amide_formation Amide Formation start->amide_formation cyclization Bischler-Napieralski Cyclization amide_formation->cyclization reduction Reduction cyclization->reduction thiq 1,2,3,4-Tetrahydroisoquinoline (THIQ) reduction->thiq acylation N-Acylation with Oxalyl Chloride thiq->acylation purification Purification acylation->purification final_product This compound purification->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_workflow cluster_analysis Problem Analysis cluster_optimization Optimization Strategies start Low Product Yield check_starting_material Check Starting Material Purity start->check_starting_material check_reaction_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) start->check_reaction_conditions check_reagents Verify Reagent Quality (e.g., Anhydrous Solvents) start->check_reagents optimize_temp Adjust Temperature check_reaction_conditions->optimize_temp optimize_time Modify Reaction Time check_reaction_conditions->optimize_time optimize_reagents Change Reagent/Catalyst check_reagents->optimize_reagents end Successful Synthesis optimize_temp->end Improved Yield optimize_time->end Improved Yield optimize_purification Refine Purification Method optimize_reagents->optimize_purification optimize_purification->end Improved Yield

References

Stability issues of 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetic acid in solution. The information is intended for researchers, scientists, and drug development professionals to help anticipate and troubleshoot potential stability issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues with this compound in solution?

A1: this compound contains both a 3,4-dihydroisoquinoline moiety and an α-keto acid functional group. Both of these structural features can be susceptible to degradation. Potential stability issues include hydrolysis, oxidation, photodegradation, and decarboxylation.[1][2] The stability can be significantly influenced by the solvent, pH, temperature, and exposure to light.[2][3]

Q2: What are the visible signs of degradation in a solution of this compound?

A2: Signs of degradation can include a change in the color of the solution, often turning yellow or brown, the formation of precipitates or cloudiness, and a noticeable change in pH.[2] Analytically, degradation would be observed as a decrease in the peak area of the parent compound and the appearance of new peaks in a chromatogram (e.g., by HPLC).[2][4]

Q3: What are the recommended storage conditions for solutions of this compound?

A3: While specific data for this compound is not available, based on the general stability of α-keto acids, it is recommended to store solutions in a neutral pH buffer if possible.[1] Solutions should be stored at low temperatures, ideally frozen at -20°C or below, to minimize degradation.[1] To prevent photodegradation, it is advisable to use amber vials or protect the solutions from light.[2] For long-term storage, preparing fresh solutions before use is the best practice.

Q4: How does pH affect the stability of this compound?

A4: The stability of compounds with α-keto acid and amide functionalities can be pH-dependent.[3] Acidic or basic conditions can promote hydrolysis of the amide bond or catalyze other degradation reactions.[2][5] The photochemistry of α-keto acids in aqueous solutions has also been shown to be pH-dependent.[3] It is crucial to determine the optimal pH range for your specific application through stability studies.

Troubleshooting Guide

Q: My solution of this compound turned yellow overnight. What could be the cause?

A: A color change to yellow or brown is a common indicator of chemical degradation, likely due to oxidation or the formation of degradation products with chromophores.[2] This can be accelerated by exposure to light, elevated temperatures, or dissolved oxygen in the solvent. To troubleshoot this, try preparing the solution with a de-gassed solvent, storing it under an inert atmosphere (e.g., nitrogen or argon), and protecting it from light.

Q: I am seeing a new peak in my HPLC analysis of a stored solution. How can I identify this impurity?

A: The appearance of a new peak suggests the formation of a degradation product. To identify it, you can perform a forced degradation study (stress testing) to intentionally generate the degradant in higher concentrations, which can then be isolated and characterized using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[5]

Q: The potency of my compound seems to decrease over a series of experiments. How can I ensure consistent results?

A: A decrease in potency indicates that the compound is degrading in your experimental conditions. To ensure consistency, it is recommended to prepare fresh solutions for each set of experiments. If that is not feasible, conduct a short-term stability study in your experimental buffer and at the working temperature to understand the degradation rate and define a time window within which the solution can be reliably used.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies, or stress testing, are essential for identifying potential degradation pathways and developing stable formulations.[4][5][6]

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC system with a UV detector or a mass spectrometer

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Keep the solid compound and a solution of the compound in an oven at 80°C for 48 hours.

    • Photodegradation: Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method to determine the percentage of the remaining parent compound and the formation of any degradation products.

  • Data Analysis:

    • Calculate the percentage of degradation for each condition.

    • Characterize the major degradation products using LC-MS or other suitable analytical techniques.

Data Presentation

The results of the forced degradation study can be summarized in a table for easy comparison.

Stress ConditionIncubation Time (hours)Temperature (°C)% DegradationNumber of Degradation ProductsMajor Degradation Product (Retention Time)
0.1 M HCl2460
0.1 M NaOH2460
3% H₂O₂24Room Temp
Thermal (Solid)4880
Thermal (Solution)4880
Photostability--

Mandatory Visualization

Below are diagrams illustrating the experimental workflow for the forced degradation study and a potential degradation pathway.

Forced_Degradation_Workflow cluster_preparation Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis start Start stock Prepare Stock Solution (1 mg/mL) start->stock acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock->base oxidation Oxidation (3% H₂O₂, RT) stock->oxidation thermal Thermal Degradation (80°C) stock->thermal photo Photodegradation stock->photo sampling Sampling at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data Data Analysis & Characterization hplc->data end End data->end

Caption: Workflow for the forced degradation study.

Degradation_Pathway parent This compound hydrolysis_product 3,4-dihydroisoquinoline + Oxalic acid parent->hydrolysis_product Hydrolysis (Acid/Base) decarboxylation_product 2-acetyl-1,2,3,4-tetrahydroisoquinoline parent->decarboxylation_product Decarboxylation (Heat) oxidation_product Oxidized derivatives parent->oxidation_product Oxidation

Caption: Potential degradation pathways.

References

Refinement of protocols for synthesizing 1-oxo-2,3,4-trisubstituted tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-oxo-2,3,4-trisubstituted tetrahydroisoquinolines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 1-oxo-2,3,4-trisubstituted tetrahydroisoquinolines?

A1: The main synthetic strategies include the reaction of homophthalic anhydride with imines, a one-pot tandem Michael amination–lactamization sequence, and variations of the Bischler-Napieralski and Pictet-Spengler reactions.[1][2][3] The choice of route often depends on the desired substitution pattern and the availability of starting materials.

Q2: I am observing a low yield in my reaction. What are the common factors that could be affecting the yield?

A2: Low yields can be attributed to several factors including inactive starting materials, suboptimal reaction temperature, incorrect solvent, or the presence of moisture in the reaction. For instance, in the Bischler-Napieralski reaction, the presence of electron-donating groups on the aromatic ring is crucial for facilitating the cyclization and achieving a good yield.[4][5]

Q3: What are some common side reactions to be aware of during the synthesis?

A3: A common side reaction, particularly in the Bischler-Napieralski synthesis, is the formation of a styrene derivative through a retro-Ritter reaction.[4][5] This can be minimized by using a nitrile as the solvent or by employing oxalyl chloride to generate an N-acyliminium intermediate.[4][5] In the reaction of homophthalic anhydride and imines, prolonged reaction times at high temperatures can lead to decomposition of the product and a darker reaction mixture, which in turn diminishes the yield.[1][6]

Q4: How can I purify the crude product of 1-oxo-2,3,4-trisubstituted tetrahydroisoquinoline?

A4: Purification is typically achieved through column chromatography or recrystallization.[7] In some cases, the crude acid product is sufficiently pure for subsequent transformations without further purification.[1][6] For specific compounds, trituration with a suitable solvent like ethyl acetate can induce crystallization and facilitate purification.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive starting materials (e.g., β-arylethylamide in Bischler-Napieralski)Ensure the purity and reactivity of your starting materials. For substrates lacking electron-donating groups in the Bischler-Napieralski reaction, a stronger dehydrating agent like P₂O₅ in refluxing POCl₃ may be necessary.[4][7]
Suboptimal reaction temperatureOptimize the reaction temperature. Some reactions require heating to reflux, while others proceed at lower temperatures. Monitor the reaction progress using TLC or LC-MS to determine the optimal temperature and reaction time.[7]
Presence of moistureUse anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[7]
Formation of Byproducts (e.g., Styrene in Bischler-Napieralski) Retro-Ritter side reactionUse a nitrile as the solvent to shift the equilibrium away from the byproduct. Alternatively, use milder reagents like triflic anhydride (Tf₂O) or oxalyl chloride to generate a more stable intermediate.[4][5][7]
Darkening of Reaction Mixture and Decreased Yield Decomposition of starting material or productAvoid prolonged reaction times at high temperatures. Monitor the reaction closely and stop it once the starting material is consumed.[1][6][7]
Difficulty in Product Isolation/Purification Product is an oil and does not crystallizeTry triturating the oil with different solvents to induce crystallization. If that fails, purification by column chromatography is the recommended method.[1][7]
Formation of diastereomersThe reaction of homophthalic anhydride and imines can produce diastereomers. The cis isomer can often be converted to the more stable trans isomer by treatment with a base like 10% NaOH.[6] Separation of diastereomers can be achieved by column chromatography.[6]

Experimental Protocols

Protocol 1: Synthesis via Reaction of Homophthalic Anhydride and Imines

This protocol is based on the synthesis of novel 1-oxo-2,3,4-trisubstituted tetrahydroisoquinoline derivatives.[1][6]

Materials:

  • Homophthalic anhydride

  • Appropriate imine

  • Toluene (anhydrous)

  • 10% Sodium hydroxide solution

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve homophthalic anhydride (1.0 equiv) and the imine (1.0 equiv) in boiling toluene.

  • Reflux the reaction mixture for approximately 45 minutes. Longer reaction times may lead to darkening of the mixture and reduced yield.[1][6]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature to allow the acid product to crystallize.

  • For conversion of the cis diastereomer to the trans isomer, dissolve the crude product in 10% NaOH solution.[6]

  • Acidify the solution to precipitate the trans-acid.

  • Collect the crude acid by filtration. The product is often sufficiently pure for further steps.[1][6]

  • If further purification is needed, recrystallization from a suitable solvent or column chromatography can be performed.

Protocol 2: One-Pot Tandem Michael Amination–Lactamization

This method provides an expedient approach to 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates.[2][8]

Materials:

  • 2-(3-alkoxymethoxy-3-oxoprop-1-en-2-yl)benzoic acid

  • Primary amine (aliphatic, aromatic, or heteroaromatic)

  • Suitable solvent (e.g., as specified in the detailed literature protocol)

Procedure:

  • Combine the 2-(3-alkoxymethoxy-3-oxoprop-1-en-2-yl)benzoic acid (1.0 equiv) and the primary amine (1.0-1.2 equiv) in the chosen solvent.

  • Stir the reaction mixture at the temperature specified in the detailed protocol. The reaction proceeds through a tandem Michael amination followed by lactamization.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, perform an aqueous work-up.

  • Extract the product with an organic solvent.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and concentrate under reduced pressure.

  • Purify the crude product by column chromatography. This method has been reported to yield 40-75% of the target tetrahydroisoquinoline derivatives.[2][8]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Starting Materials Starting Materials Imine Synthesis Imine Synthesis Starting Materials->Imine Synthesis Reaction Setup Reaction Setup Imine Synthesis->Reaction Setup Homophthalic Anhydride Homophthalic Anhydride Homophthalic Anhydride->Reaction Setup Reflux Reflux Reaction Setup->Reflux Monitoring (TLC) Monitoring (TLC) Reflux->Monitoring (TLC) Cooling & Crystallization Cooling & Crystallization Monitoring (TLC)->Cooling & Crystallization Base Treatment (optional) Base Treatment (optional) Cooling & Crystallization->Base Treatment (optional) Filtration Filtration Base Treatment (optional)->Filtration Purification Purification Filtration->Purification

Caption: Experimental workflow for the synthesis of 1-oxo-tetrahydroisoquinolines.

troubleshooting_guide Start Start Low Yield? Low Yield? Start->Low Yield? Check Reagents Check Reagents Low Yield?->Check Reagents Yes Side Products? Side Products? Low Yield?->Side Products? No Optimize Temp Optimize Temp Check Reagents->Optimize Temp Inert Atmosphere Inert Atmosphere Optimize Temp->Inert Atmosphere Inert Atmosphere->Side Products? Change Solvent Change Solvent Side Products?->Change Solvent Yes Decomposition? Decomposition? Side Products?->Decomposition? No Milder Reagents Milder Reagents Change Solvent->Milder Reagents Milder Reagents->Decomposition? Reduce Time/Temp Reduce Time/Temp Decomposition?->Reduce Time/Temp Yes Successful Synthesis Successful Synthesis Decomposition?->Successful Synthesis No Reduce Time/Temp->Successful Synthesis

Caption: Troubleshooting decision tree for synthesis optimization.

References

Technical Support Center: Addressing Epimerization in Diastereomeric Isoquinolonic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with diastereomeric isoquinolonic acids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to epimerization during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a critical issue with diastereomeric isoquinolonic acids?

A1: Epimerization is the unwanted conversion of a molecule into its diastereomer, which is a stereoisomer that differs in configuration at only one of several chiral centers. This is a significant problem in the synthesis and handling of diastereomeric isoquinolonic acids because the biological activity and physicochemical properties of a drug candidate are often highly dependent on its specific three-dimensional structure.[1] Epimerization can lead to a mixture of diastereomers, which can result in reduced therapeutic efficacy, altered safety profiles, and challenges in purification and characterization.

Q2: Which factors are most likely to induce epimerization in my isoquinolonic acid samples?

A2: The primary factors that can induce epimerization in diastereomeric isoquinolonic acids are:

  • pH: Basic conditions are a major cause of epimerization, as the presence of a base can facilitate the removal of a proton at a stereocenter, leading to a loss of stereochemical integrity.[2]

  • Temperature: Elevated temperatures can provide the necessary energy to overcome the activation barrier for epimerization, leading to an increased rate of conversion to the undesired diastereomer.[3]

  • Solvent: The polarity of the solvent can influence the rate of epimerization. Polar aprotic solvents can sometimes increase the risk of epimerization.[4]

  • Reaction Time: Prolonged exposure to conditions that promote epimerization will naturally lead to a higher percentage of the unwanted diastereomer.

Q3: At what stages of my workflow should I be most concerned about epimerization?

A3: Epimerization can occur at several stages of your experimental workflow:

  • Synthesis: During the formation of the isoquinolone ring or subsequent functionalization steps, particularly if basic reagents or high temperatures are used.

  • Work-up and Purification: Aqueous work-ups with basic solutions (e.g., sodium bicarbonate washes) and purification methods like column chromatography on certain stationary phases can induce epimerization.

  • Storage: Long-term storage of samples, especially in unsuitable solvents or at non-optimal pH and temperature, can lead to gradual epimerization.

Q4: What are the most effective analytical techniques for monitoring the diastereomeric ratio of my isoquinolonic acids?

A4: The most common and effective techniques for monitoring diastereomeric ratios are:

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful tool for separating and quantifying diastereomers.[5][6][7][8][9] Even with achiral stationary phases, diastereomers can often be separated due to their different physicochemical properties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to determine the diastereomeric ratio by integrating the signals of protons or carbons that are in different chemical environments in each diastereomer.[10]

  • Gas Chromatography (GC): For volatile derivatives of isoquinolonic acids, chiral GC can be an effective method for separation and quantification.

Troubleshooting Guides

Issue 1: Unexpected formation of the wrong diastereomer during synthesis.
  • Symptom: NMR or HPLC analysis of your crude reaction mixture shows a significant amount of the undesired diastereomer.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Strong Base Used in Reaction Switch to a milder or sterically hindered base (e.g., DIPEA instead of triethylamine). Use the minimum stoichiometric amount of base required.
High Reaction Temperature Lower the reaction temperature. While this may slow down the reaction, it often improves diastereoselectivity by favoring the kinetically controlled product.[11]
Inappropriate Solvent Screen different solvents. A less polar solvent might reduce the rate of epimerization.
Prolonged Reaction Time Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to minimize the exposure time to epimerization-inducing conditions.
Issue 2: Increase in the proportion of the undesired diastereomer after purification.
  • Symptom: The diastereomeric ratio of your product is worse after column chromatography or other purification steps.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Basic Nature of Stationary Phase If using silica gel, consider deactivating it by adding a small percentage of a neutral or acidic modifier to your eluent (e.g., acetic acid). Alternatively, switch to a different stationary phase like alumina (neutral or acidic) or a bonded phase.
Basic Impurities in Solvents Use high-purity, freshly opened solvents for chromatography.
pH of Aqueous Work-up If an aqueous work-up is necessary, use neutral or slightly acidic washes instead of basic ones.
Issue 3: Poor separation of diastereomers by HPLC.
  • Symptom: Your diastereomers co-elute or show very poor resolution in your HPLC analysis.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Suboptimal Mobile Phase Systematically vary the mobile phase composition, including the ratio of organic solvent to aqueous buffer and the type of organic modifier (e.g., acetonitrile vs. methanol).
Incorrect Column Chemistry Try a column with a different stationary phase chemistry (e.g., C18, phenyl-hexyl, cyano).
Insufficient Column Efficiency Use a longer column or a column with a smaller particle size to increase the number of theoretical plates.
Temperature Effects Optimize the column temperature. Sometimes sub-ambient temperatures can improve resolution.
Derivatization If direct separation is challenging, consider derivatizing your isoquinolonic acid with a chiral reagent to form diastereomeric esters or amides that may be more easily separated on a standard achiral column.[5]

Data Presentation

The following tables provide illustrative data on how different experimental parameters can affect the diastereomeric ratio (DR) of a hypothetical isoquinolonic acid.

Table 1: Effect of Base on Diastereomeric Ratio

BaseEquivalentsTemperature (°C)Time (h)Diastereomeric Ratio (desired:undesired)
Triethylamine2.0251275:25
DIPEA2.0251290:10
DBU1.5251260:40
K₂CO₃2.0251270:30

Table 2: Effect of Solvent on Diastereomeric Ratio

SolventBaseTemperature (°C)Time (h)Diastereomeric Ratio (desired:undesired)
DichloromethaneDIPEA251290:10
TetrahydrofuranDIPEA251285:15
AcetonitrileDIPEA251280:20
DimethylformamideDIPEA251270:30

Table 3: Effect of Temperature on Diastereomeric Ratio

Temperature (°C)BaseSolventTime (h)Diastereomeric Ratio (desired:undesired)
0DIPEADichloromethane2495:5
25DIPEADichloromethane1290:10
40 (reflux)DIPEADichloromethane675:25

Experimental Protocols

Protocol 1: General Procedure for Minimizing Epimerization during Amide Coupling to an Isoquinolonic Acid Core

This protocol describes a general method for coupling a side chain to the carboxylic acid moiety of an isoquinolonic acid while minimizing epimerization at a chiral center alpha to the carbonyl group.

  • Reagent Preparation:

    • Dissolve the isoquinolonic acid (1.0 eq) in anhydrous, non-polar solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon).

    • In a separate flask, dissolve the amine coupling partner (1.1 eq) in the same solvent.

    • Prepare a solution of a coupling reagent known to suppress epimerization, such as HATU (1.1 eq), and an additive like HOAt (1.1 eq) in the same solvent.

    • Prepare a solution of a sterically hindered, non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0 eq), in the same solvent.

  • Reaction Setup:

    • Cool the solution of the isoquinolonic acid to 0 °C in an ice bath.

    • Add the coupling reagent/additive solution to the isoquinolonic acid solution and stir for 5-10 minutes for pre-activation.

    • Slowly add the amine solution to the activated isoquinolonic acid mixture.

    • Add the DIPEA solution dropwise to the reaction mixture while maintaining the temperature at 0 °C.

  • Monitoring and Work-up:

    • Allow the reaction to stir at 0 °C for 2-4 hours, then let it slowly warm to room temperature.

    • Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, quench by adding a saturated aqueous solution of NH₄Cl.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Analysis:

    • Analyze the crude product by ¹H NMR and chiral HPLC to determine the diastereomeric ratio.

Visualizations

Epimerization_Mechanism Start Desired Diastereomer (R-configuration at Cα) Enolate Planar Enolate Intermediate (Loss of Stereochemistry at Cα) Start->Enolate Deprotonation at Cα Base Base (B:) Protonation_R Protonation from 'bottom' face Enolate->Protonation_R Protonation_S Protonation from 'top' face Enolate->Protonation_S End_R Desired Diastereomer (Reformed) Protonation_R->End_R Re-formation End_S Undesired Diastereomer (S-configuration at Cα) Protonation_S->End_S Epimerization HB HB⁺ Troubleshooting_Workflow Start High Epimerization Detected Check_Synthesis Review Synthesis Conditions Start->Check_Synthesis Check_Purification Review Purification Protocol Start->Check_Purification Base Is a strong base used? Check_Synthesis->Base Temp Is the temperature elevated? Base->Temp No Action_Base Use weaker/sterically hindered base Base->Action_Base Yes Solvent Is a polar aprotic solvent used? Temp->Solvent No Action_Temp Lower reaction temperature Temp->Action_Temp Yes Action_Solvent Screen less polar solvents Solvent->Action_Solvent Yes Solvent->Check_Purification No Action_Base->Temp Action_Temp->Solvent Action_Solvent->Check_Purification Silica Is silica gel used? Check_Purification->Silica Workup Is a basic workup used? Silica->Workup No Action_Silica Deactivate silica or use alternative phase Silica->Action_Silica Yes Action_Workup Use neutral/acidic wash Workup->Action_Workup Yes End Diastereomeric Purity Improved Workup->End No Action_Silica->Workup Action_Workup->End

References

Technical Support Center: Improving the Efficiency of Cu-Catalyzed Cycloaddition for Quinolone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for the synthesis of quinolone derivatives. This resource is tailored for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My CuAAC reaction for synthesizing a quinolone-triazole hybrid is showing low to no yield. What are the primary factors to investigate?

A1: Low yields in CuAAC reactions involving quinolone derivatives can stem from several factors. The most common culprits are related to the catalyst's activity, the integrity of your reagents, and the reaction conditions. Specifically, you should first investigate:

  • Catalyst Inactivity: The active catalyst is Cu(I), which is susceptible to oxidation to the inactive Cu(II) form by atmospheric oxygen.[1]

  • Poor Reagent Quality: Impurities in your quinolone-azide or alkyne starting materials can inhibit the catalyst.[1] Azide compounds, in particular, can be unstable.

  • Suboptimal Reaction Conditions: Factors such as improper stoichiometry, solvent, temperature, or pH can drastically reduce the efficiency of the cycloaddition.[1]

  • Potential for Catalyst Chelation: The quinolone scaffold itself contains nitrogen atoms that could potentially chelate the copper catalyst, reducing its availability for the cycloaddition reaction.

Q2: How can I ensure that my copper catalyst is in the active Cu(I) state throughout the reaction?

A2: Maintaining the catalytically active Cu(I) oxidation state is crucial for a successful CuAAC reaction. Here are several strategies to achieve this:

  • In Situ Reduction: The most common and effective method is to generate Cu(I) in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent. Sodium ascorbate is widely used for this purpose. It is critical to use a freshly prepared solution of sodium ascorbate as it can degrade over time.[1][2]

  • Use of Stabilizing Ligands: Chelating ligands are essential for stabilizing the Cu(I) catalyst, preventing its oxidation and disproportionation, and increasing its solubility.[1] For aqueous or partially aqueous systems, water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA are highly recommended.[3] A ligand-to-copper ratio of 5:1 is often suggested to protect the catalyst and any sensitive biomolecules.[1][4]

  • Degassing and Inert Atmosphere: Removing dissolved oxygen from your reaction mixture is critical. This can be achieved by sparging your solvents with an inert gas (e.g., argon or nitrogen) or by using the freeze-pump-thaw technique.[1] Performing the entire reaction under an inert atmosphere, for instance in a glovebox, provides the best protection against oxygen.[1]

Q3: What is the role of a ligand in the CuAAC reaction, and how do I choose the right one for my quinolone synthesis?

A3: Ligands play a multifaceted role in accelerating and stabilizing the CuAAC reaction. They bind to the Cu(I) ion, preventing its oxidation and aggregation, and they can increase the catalyst's solubility and tune its reactivity.[5] The choice of ligand is critical for optimizing your reaction.

  • Tris(triazolylmethyl)amine Ligands: Ligands such as TBTA (tris(benzyltriazolylmethyl)amine) and its water-soluble analogue THPTA are the most commonly used and are highly effective in a variety of solvent systems.[6] THPTA is particularly advantageous for reactions in aqueous or partially aqueous media, which are common in bioconjugation.[3]

  • Pyridinyl-triazole Ligands: These have been shown to be superior ligands for CuAAC reactions, allowing for low catalyst loadings and short reaction times at ambient temperature.[5]

  • Solvent Considerations: The optimal ligand can also depend on the solvent. For instance, some strongly coordinating ligands can be inhibitory in non-coordinating solvents when used in excess, but this effect can be mitigated in donor solvents like DMSO.

Q4: I am observing the formation of a precipitate during my reaction. What could be the cause and how can I resolve it?

A4: Precipitate formation can arise from several sources:

  • Product Insolubility: The resulting quinolone-triazole hybrid may be less soluble in the reaction solvent than the starting materials. If this is suspected, consider using a co-solvent system (e.g., DMF/water, THF/water) to improve solubility.

  • Insoluble Copper Species: In the absence of a suitable stabilizing ligand, insoluble copper(I) acetylides or other copper species may form and precipitate out of solution. Ensure you are using an appropriate ligand at a sufficient concentration.

  • Substrate Aggregation: If you are working with larger, more complex quinolone derivatives, they may aggregate and precipitate under the reaction conditions. Modifying the solvent system or temperature may help to mitigate this.[7]

Q5: What are common side reactions in the CuAAC of quinolone derivatives, and how can they be minimized?

A5: While the CuAAC is known for its high specificity, side reactions can occur, particularly if the reaction is not optimized.

  • Glaser Coupling: This is the oxidative homocoupling of the terminal alkyne to form a diyne byproduct. This side reaction is promoted by the presence of oxygen and Cu(II). To minimize it, ensure your reaction is thoroughly deoxygenated and that you have an adequate concentration of a reducing agent like sodium ascorbate to keep the copper in the Cu(I) state.[1][8]

  • Decomposition of Starting Materials: Quinolone derivatives, especially those with sensitive functional groups, may degrade under harsh reaction conditions. It is generally advisable to perform the reaction at room temperature if possible and to monitor the reaction progress to avoid prolonged reaction times.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the Cu-catalyzed cycloaddition for synthesizing quinolone derivatives.

Problem Potential Cause Recommended Solution(s)
Low or No Product Yield Inactive Copper Catalyst (Cu(I) Oxidation) • Add a fresh solution of a reducing agent (e.g., sodium ascorbate).• Ensure all solvents and solutions are thoroughly degassed.• Use a stabilizing ligand (e.g., THPTA, TBTA) at an optimal ligand-to-copper ratio (typically 1:1 to 5:1).[9]• Perform the reaction under an inert atmosphere (nitrogen or argon).[1]
Poor Substrate Solubility • Use a co-solvent system (e.g., DMF/H₂O, THF/H₂O, DMSO/H₂O) to improve the solubility of the quinolone starting materials.
Steric Hindrance • Increase the reaction time and/or gently heat the reaction (e.g., to 40-50 °C), monitoring for any degradation of starting materials.[10]• Consider a more active catalyst system by screening different ligands.
Incorrect Stoichiometry • Optimize the ratio of the quinolone-azide to the alkyne. A slight excess (1.1-1.5 equivalents) of one reagent can sometimes drive the reaction to completion.
Quinolone-Copper Chelation • Increase the catalyst and ligand concentration. A higher concentration of the active catalytic species may overcome competitive binding by the quinolone substrate.• Screen different ligands that may form a more stable and active complex with copper, disfavoring chelation by the quinolone.
Formation of Side Products (e.g., Alkyne Homocoupling) Oxygen Contamination • Rigorously degas all solvents and reagents.• Maintain a positive pressure of an inert gas (argon or nitrogen) over the reaction mixture.
Insufficient Reducing Agent • Ensure a sufficient excess of sodium ascorbate is present throughout the reaction. Use a freshly prepared solution.[11]
Reaction Stalls Before Completion Catalyst Deactivation • Add an additional portion of freshly prepared sodium ascorbate and/or the Cu(I)-ligand complex.
Reagent Degradation • Check the purity of the quinolone-azide and alkyne starting materials. Azides can be sensitive to light and heat. Store them properly and use them as fresh as possible.
Difficulty in Product Purification Removal of Copper Catalyst • After the reaction, quench with a solution of ammonia or ammonium hydroxide to complex the copper, followed by aqueous workup and extraction.[8]• Pass the crude product through a short plug of silica gel or a copper-scavenging resin.
Separation from Unreacted Starting Materials • Optimize the reaction stoichiometry to ensure the complete consumption of the limiting reagent.• Utilize flash column chromatography with an appropriate solvent system to separate the more polar triazole product from the less polar starting materials.[2][8]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize typical starting conditions and optimization parameters for the CuAAC of quinolone derivatives, compiled from various literature sources. These should be used as a starting point for optimization.

Table 1: Recommended Starting Concentrations and Ratios for Key Reaction Components

ComponentRecommended Starting Concentration/RatioRange for Optimization
Quinolone Substrate (Limiting Reagent) 10 - 100 mM1 mM - 500 mM
Azide/Alkyne Partner 1.1 - 1.2 equivalents1.0 - 2.0 equivalents
Copper(II) Sulfate (CuSO₄) 1 - 5 mol%0.5 - 10 mol%
Sodium Ascorbate 5 - 10 mol% (or 1-5 equivalents to Cu)5 - 20 mol% (or 1-10 equivalents to Cu)
Ligand (e.g., THPTA) 1 - 5 equivalents to Cu1 - 10 equivalents to Cu

Table 2: Common Solvents and Temperatures for CuAAC of Quinolone Derivatives

Solvent SystemTypical TemperatureNotes
DMFRoom Temperature - 50 °CGood for dissolving a wide range of organic molecules.[2][10]
t-BuOH/H₂O (1:1)Room TemperatureA common "click chemistry" solvent system.
DMSO/H₂ORoom TemperatureUseful for substrates with poor solubility.
THF/H₂ORoom TemperatureAnother effective co-solvent system.
H₂O (with water-soluble substrates and ligand)Room TemperatureIdeal for bioconjugation; requires a water-soluble ligand like THPTA.[12]

Experimental Protocols

Protocol 1: Synthesis of an Azido-Quinolone Precursor (Example: 4-Azido-7-chloroquinoline)

This protocol is adapted from the synthesis of 4-azido-7-chloroquinoline, a common precursor for quinolone-triazole synthesis.[13]

Materials:

  • 4,7-dichloroquinoline

  • Sodium azide (NaN₃)

  • N,N-Dimethylformamide (DMF)

  • Acetone

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve 4,7-dichloroquinoline (1 equivalent) in DMF.

  • Add sodium azide (3 equivalents) to the solution.

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • A precipitate of 4-azido-7-chloroquinoline will form. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold acetone.

  • Dry the product under vacuum to obtain the pure azido-quinolone.

Safety Note: Sodium azide is highly toxic and can form explosive compounds. Handle with extreme care in a well-ventilated fume hood and follow all institutional safety guidelines.

Protocol 2: General Procedure for Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a Quinolone-Azide

This protocol provides a general guideline for the click reaction. Optimization of concentrations, solvent, and temperature may be necessary for specific substrates.[2][14]

Materials:

  • Quinolone-azide derivative (e.g., from Protocol 1)

  • Terminal alkyne

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Ligand (e.g., THPTA for aqueous systems, TBTA for organic systems)

  • Solvent (e.g., DMF, t-BuOH/H₂O 1:1)

Procedure:

  • Prepare Stock Solutions:

    • Copper(II) sulfate: 20 mM in deionized water.

    • Ligand (THPTA): 100 mM in deionized water.

    • Sodium ascorbate: 100 mM in deionized water (prepare this solution fresh before each use).

  • Reaction Setup:

    • In a reaction vial, dissolve the quinolone-azide (1 equivalent) and the terminal alkyne (1.1 equivalents) in the chosen solvent system.

    • Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.

  • Catalyst Addition:

    • In a separate vial, prepare the catalyst premix. Add the ligand stock solution (e.g., 5 µL of 100 mM THPTA per 1 µmol of copper) to the copper(II) sulfate stock solution (e.g., 5 µL of 20 mM CuSO₄ per µmol of substrate). Vortex briefly.

    • Add the catalyst premix to the reaction mixture.

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate solution (e.g., 25 µL of 100 mM solution per µmol of copper) to the reaction mixture to initiate the cycloaddition.

  • Reaction Monitoring:

    • Stir the reaction at room temperature. Monitor its progress by TLC or LC-MS. Reactions are often complete within 1-4 hours, but may require longer for sterically hindered substrates.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with a dilute aqueous solution of ammonium hydroxide to remove copper salts, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure quinolone-triazole derivative.[2][8]

Visualizations

Troubleshooting Workflow for Low-Yield CuAAC Reactions

Troubleshooting_Workflow Start Low Yield in CuAAC Reaction Check_Catalyst Is the Copper Catalyst Active? Start->Check_Catalyst Check_Reagents Are Reagents Pure & Stoichiometry Correct? Check_Catalyst->Check_Reagents Yes Action_Catalyst • Add fresh reducing agent (e.g., NaAsc) • Degas solvents • Use a stabilizing ligand (e.g., THPTA) Check_Catalyst->Action_Catalyst No Check_Conditions Are Reaction Conditions Optimal? Check_Reagents->Check_Conditions Yes Action_Reagents • Use high-purity reagents • Prepare fresh sodium ascorbate solution • Optimize azide:alkyne ratio (e.g., 1.1-2 fold excess) Check_Reagents->Action_Reagents No Check_Substrate Are there Substrate-Specific Issues? Check_Conditions->Check_Substrate Yes Action_Conditions • Optimize ligand:copper ratio (1:1 to 5:1) • Screen different solvents and pH • Adjust temperature and reaction time Check_Conditions->Action_Conditions No Action_Substrate • Increase reaction time/temperature for hindered substrates • Increase catalyst/ligand concentration • Consider potential for quinolone chelation Check_Substrate->Action_Substrate Yes End Improved Yield Check_Substrate->End No Action_Catalyst->Check_Reagents Action_Reagents->Check_Conditions Action_Conditions->Check_Substrate Action_Substrate->End

Caption: A step-by-step workflow to diagnose and resolve low-yield issues in CuAAC reactions.

Key Factors Influencing CuAAC Efficiency

CuAAC_Factors Efficiency CuAAC Reaction Efficiency Catalyst Catalyst System Catalyst->Efficiency Substrates Substrates Substrates->Efficiency Conditions Reaction Conditions Conditions->Efficiency Cu_Source Cu(I) Source (e.g., CuSO₄ + NaAsc) Cu_Source->Catalyst Ligand Ligand (e.g., THPTA, TBTA) Ligand->Catalyst Quinolone Quinolone Structure (Sterics, Electronics) Quinolone->Substrates Alkyne Alkyne/Azide Partner Alkyne->Substrates Solvent Solvent (Polarity, Co-solvents) Solvent->Conditions Temperature Temperature Temperature->Conditions Atmosphere Atmosphere (Inert vs. Air) Atmosphere->Conditions

Caption: Logical diagram illustrating the key factors that influence the efficiency of the CuAAC reaction.

References

Validation & Comparative

Comparative analysis of 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetic acid vs other HDAC inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Dihydroisoquinoline-Based Compounds and Other Histone Deacetylase (HDAC) Inhibitors for Therapeutic Research

Introduction to HDAC Inhibition

Histone deacetylases (HDACs) are a class of enzymes crucial to the epigenetic regulation of gene expression. They remove acetyl groups from lysine residues on histones and other non-histone proteins, leading to chromatin condensation and transcriptional repression. The dysregulation of HDAC activity is linked to the development of various diseases, particularly cancer, making HDAC inhibitors a promising class of therapeutic agents. Several HDAC inhibitors, such as Vorinostat (SAHA), Panobinostat, and Trichostatin A (TSA), have been extensively studied and are used in clinical settings. This guide provides a comparative analysis of an emerging class of inhibitors based on the 3,4-dihydroisoquinoline scaffold against these established drugs. While specific data for 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetic acid is not extensively available in public literature, we will analyze data from its close structural analogs and derivatives from the (tetrahydro)isoquinoline class.

General Mechanism of Action of HDAC Inhibitors

HDAC inhibitors function by binding to the active site of HDAC enzymes, typically chelating a zinc ion essential for the enzyme's catalytic activity.[1][2] This inhibition leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure. This "open" chromatin allows transcription factors to access DNA, leading to the expression of genes that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[3]

HDAC_Inhibition_Pathway cluster_0 Cell Nucleus HDAC HDAC Enzyme Histone_Ac Acetylated Histone (Relaxed Chromatin) Histone_Deac Deacetylated Histone (Condensed Chromatin) Histone_Ac->Histone_Deac Deacetylation Gene Tumor Suppressor Genes Histone_Ac->Gene Enables Histone_Deac->Gene Represses Transcription Gene Transcription Gene->Transcription Leads to Cell Cycle Arrest,\nApoptosis, Differentiation Cell Cycle Arrest, Apoptosis, Differentiation Transcription->Cell Cycle Arrest,\nApoptosis, Differentiation HDAC_Inhibitor HDAC Inhibitor (e.g., Dihydroisoquinoline deriv.) HDAC_Inhibitor->HDAC

Caption: General mechanism of HDAC inhibition leading to gene transcription.

Comparative Efficacy and Selectivity

The efficacy of an HDAC inhibitor is often measured by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. Selectivity across different HDAC isoforms is also critical, as it can influence the therapeutic window and side-effect profile.

Quantitative Comparison of IC50 Values

The following table summarizes the IC50 values for several key HDAC inhibitors against various HDAC isoforms. Data for the (tetrahydro)isoquinoline class are represented by promising derivatives from recent studies.

Inhibitor ClassCompoundHDAC1 (nM)HDAC2 (nM)HDAC3 (nM)HDAC6 (nM)HDAC8 (nM)Reference
Pan-HDAC Inhibitors Vorinostat (SAHA)10 - 61~25119 - 20-~827[4]
Panobinostat (LBH589)<25<25<25-248[5][6]
Trichostatin A (TSA)~20~20~20~20-[3][7]
(Tetrahydro)isoquinoline Derivatives Compound 13a*\multicolumn{5}{c}{Total HDACs IC50: 580 nM}[8]
Compound 82**19-205-[9]
Compound 3g 27,10011,00016,000>50,00082[10][11]
Compound 3n7,4002,70018,000>50,00055[10][11]

*Compound 13a is a 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivative.[8] **Compound 82 is a tetrahydroisoquinoline derivative showing broad inhibitory activity.[9] ***Compounds 3g and 3n are C1-substituted tetrahydroisoquinoline-based inhibitors showing high selectivity for HDAC8.[10][11]

From the data, established inhibitors like TSA and Panobinostat show potent, broad-spectrum (pan-HDAC) inhibition at low nanomolar concentrations.[3][5][12] Vorinostat is also a pan-inhibitor, acting on class I, II, and IV HDACs.[1] In contrast, derivatives of the tetrahydroisoquinoline scaffold demonstrate diverse profiles. For instance, compound 82 exhibits potent pan-HDAC inhibition comparable to or exceeding Vorinostat, while compounds 3g and 3n show remarkable selectivity for HDAC8, a specific class I isoform.[10][11] This suggests that the dihydroisoquinoline core scaffold is highly versatile and can be modified to achieve either broad-spectrum or highly selective inhibition.

Experimental Protocols and Workflows

Accurate comparison of inhibitor performance relies on standardized experimental procedures. Below are detailed methodologies for key assays.

In Vitro HDAC Enzymatic Activity Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific, purified HDAC isoform.

Methodology:

  • Reagent Preparation: Prepare assay buffer, a solution of the specific recombinant HDAC enzyme, a fluorogenic acetylated substrate, and the developer solution.

  • Compound Dilution: Create a serial dilution of the test compound (e.g., a dihydroisoquinoline derivative) and reference inhibitors (e.g., SAHA) in DMSO, followed by dilution in assay buffer.

  • Reaction Setup: In a 96-well plate, add the HDAC enzyme solution to wells containing the diluted compounds or control (DMSO vehicle).

  • Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction. Incubate at 37°C for a specified time (e.g., 30-60 minutes).

  • Development: Stop the reaction by adding the developer solution, which cleaves the deacetylated substrate to produce a fluorescent signal. Incubate at room temperature for 15 minutes.

  • Measurement: Read the fluorescence intensity using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control. Determine the IC50 value by fitting the data to a dose-response curve.

Assay_Workflow cluster_0 HDAC Enzymatic Assay Workflow A 1. Prepare Reagents (Enzyme, Substrate, Buffer) B 2. Serially Dilute Test Compounds A->B C 3. Add Enzyme & Compound to 96-well plate B->C D 4. Initiate reaction with Fluorogenic Substrate C->D E 5. Incubate at 37°C D->E F 6. Stop with Developer Solution E->F G 7. Read Fluorescence F->G H 8. Calculate IC50 Value G->H

Caption: Workflow for a typical in vitro HDAC enzymatic assay.

Cell Proliferation (MTT) Assay

This assay measures the anti-proliferative effect of HDAC inhibitors on cancer cell lines.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HT-29, SH-SY5Y) in a 96-well plate and allow them to adhere overnight.[13]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce MTT to a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 560 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, representing the concentration that inhibits cell proliferation by 50%.

Western Blot for Histone Acetylation

This technique is used to confirm the mechanism of action by detecting changes in histone acetylation levels within cells after treatment.

Methodology:

  • Cell Treatment and Lysis: Treat cells with the HDAC inhibitor for a set time (e.g., 2-24 hours).[14] Harvest and lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for an acetylated histone mark (e.g., Acetyl-Histone H3 or H4).

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Use an antibody against total histone H3 or another housekeeping protein as a loading control.[14]

Western_Blot_Workflow cluster_1 Western Blot Workflow start 1. Cell Treatment & Lysis quant 2. Protein Quantification start->quant sds 3. SDS-PAGE Gel Electrophoresis quant->sds transfer 4. Transfer to Membrane sds->transfer immuno 5. Immunoblotting (Antibody Incubation) transfer->immuno detect 6. Chemiluminescent Detection & Imaging immuno->detect end 7. Analyze Acetylation Levels detect->end

Caption: Workflow for Western Blot analysis of histone acetylation.

Downstream Cellular Effects

The inhibition of HDACs triggers a cascade of events that ultimately suppress tumor growth. Key downstream effects include the induction of p21, a cell cycle inhibitor, and the activation of apoptotic pathways through the modulation of Bcl-2 family proteins.[15][16]

Downstream_Effects cluster_pathways Cellular Pathways cluster_outcomes Cellular Outcomes HDACi HDAC Inhibitor p21 p21 Expression (Tumor Suppressor) HDACi->p21 Upregulates Bax Bax Expression (Pro-Apoptotic) HDACi->Bax Upregulates Bcl2 Bcl-2 Expression (Anti-Apoptotic) HDACi->Bcl2 Downregulates Arrest Cell Cycle Arrest p21->Arrest Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis

References

Validating the Anti-inflammatory Efficacy of STING Inhibitors In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The aberrant activation of the Stimulator of Interferon Genes (STING) signaling pathway is a known driver of various autoimmune and inflammatory diseases. This has led to the development of small molecule inhibitors targeting STING as a promising therapeutic strategy. This guide provides a data-driven comparison of prominent STING inhibitors, focusing on their in vivo anti-inflammatory efficacy, supported by experimental data and detailed protocols.

Comparative Analysis of STING Inhibitors

The following tables summarize key quantitative data for selected STING inhibitors, providing a clear comparison of their potency and in vivo efficacy in preclinical models.

In Vitro Potency of STING Inhibitors (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent inhibitor.

InhibitorTargetMechanism of ActionMouse Cell Line IC50 (nM)Human Cell Line IC50 (nM)Reference
H-151STING (Cys91)Covalent modification, blocks palmitoylation~109.6-138~134.4[1][2]
C-176STING (Cys91)Covalent modification, blocks palmitoylationPotent (specific values vary)Low to no activity[1][3]
SN-011STING (CDN pocket)Competitive antagonist, prevents cGAMP binding~107.1-127.5~502.8[1][2][4]
In Vivo Efficacy of STING Inhibitors in the Trex1-/- Mouse Model

The Trex1-/- mouse model is a key preclinical model for the autoimmune disorder Aicardi-Goutières Syndrome (AGS), characterized by chronic STING activation.[5]

InhibitorDosing Regimen (Trex1-/- mice)Key In Vivo Efficacy ReadoutsReference
H-15110 mg/kg, i.p., daily for 2 weeksSuppressed IFN-β and interferon-stimulated gene (ISG) expression in tissues, comparable to SN-011. Alleviated inflammation in the heart.[6]
C-17620 mg/kg, i.p., every other day for 2 weeksSignificantly lowered serum levels of type I interferons and suppressed inflammatory markers in the heart.
SN-0115 mg/kg, i.p., three times per week for 4 weeksPrevented mortality (0% mortality in treated group vs. 30% in untreated group). Markedly ameliorated severe multiorgan inflammation (heart, stomach, tongue, muscle).[4][7]
SN-01110 mg/kg, i.p., daily for 2 weeksShowed comparable efficacy to H-151 in suppressing IFN-β and ISG expression and ameliorating heart inflammation.[6]

Signaling Pathways and Experimental Workflows

To visually represent the underlying biological processes and experimental designs, the following diagrams have been generated using Graphviz.

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS senses STING_dimer STING (dimer) cGAMP->STING_dimer binds & activates STING_active Activated STING (oligomer) STING_dimer->STING_active translocates & oligomerizes TBK1 TBK1 STING_active->TBK1 recruits & activates IkB IκB STING_active->IkB activates IKK pTBK1 p-TBK1 TBK1->pTBK1 IRF3 IRF3 pTBK1->IRF3 phosphorylates IRF3_dimer p-IRF3 (dimer) Gene_Expression Type I IFN & Inflammatory Cytokine Gene Expression IRF3_dimer->Gene_Expression cluster_nucleus cluster_nucleus IRF3_dimer->cluster_nucleus NFkB p-NF-κB NFkB->Gene_Expression NFkB->cluster_nucleus pIRF3 p-IRF3 IRF3->pIRF3 pIRF3->IRF3_dimer dimerizes NFkB_inactive NF-κB IkB->NFkB_inactive degrades NFkB_inactive->NFkB releases Inhibitor STING Inhibitors (e.g., H-151, C-176, SN-011) Inhibitor->STING_dimer block activation/ oligomerization

Caption: The cGAS-STING signaling pathway leading to inflammatory gene expression.

Experimental_Workflow cluster_model In Vivo Model cluster_treatment Treatment cluster_monitoring Monitoring & Sample Collection cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Trex1-/- mice, Cisplatin-induced AKI) Treatment_Groups Divide into Treatment Groups (Vehicle vs. STING Inhibitor) Animal_Model->Treatment_Groups Dosing Administer Inhibitor (Define dose, route, frequency) Treatment_Groups->Dosing Monitoring Monitor Disease Progression (e.g., survival, clinical scores) Dosing->Monitoring Sample_Collection Collect Tissues & Blood (at endpoint) Monitoring->Sample_Collection Cytokine_Analysis Cytokine Measurement (ELISA, qPCR) Sample_Collection->Cytokine_Analysis Histo_Analysis Histopathological Analysis (H&E Staining, Scoring) Sample_Collection->Histo_Analysis Gene_Expression Gene Expression Analysis (qRT-PCR for ISGs) Sample_Collection->Gene_Expression

Caption: General experimental workflow for in vivo validation of STING inhibitors.

Logical_Relationship Disease_State Disease State with Aberrant STING Activation STING_Inhibitor STING Inhibitor Administration Block_Pathway Blockade of STING Signaling Pathway STING_Inhibitor->Block_Pathway Reduce_Inflammation Reduced Production of Type I IFNs & Inflammatory Cytokines Block_Pathway->Reduce_Inflammation Ameliorate_Pathology Amelioration of Disease Pathology Reduce_Inflammation->Ameliorate_Pathology

Caption: Logical flow of STING inhibitor-mediated anti-inflammatory effects.

Detailed Experimental Protocols

In Vivo Efficacy in the Trex1-/- Mouse Model

This model is crucial for evaluating the therapeutic potential of STING inhibitors in a setting of chronic STING activation.[1]

  • Animal Model: Trex1-/- mice, which develop a severe inflammatory phenotype due to the accumulation of endogenous DNA and subsequent STING activation, are used.[1][5]

  • Inhibitor Administration: The STING inhibitor or vehicle is administered to the mice according to a predetermined dosing regimen (e.g., daily intraperitoneal injections for 2-4 weeks).[1]

  • Monitoring: Mice are monitored for clinical signs of disease, including weight loss, skin lesions, and overall health. Survival is also a key endpoint.[1]

  • Efficacy Readouts:

    • Gene Expression: The expression of interferon-stimulated genes (ISGs) in tissues like the heart and spleen is analyzed by qRT-PCR.[1]

    • Histopathology: Tissues are collected, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess the level of inflammation and tissue damage.

    • Cytokine Levels: Serum levels of inflammatory cytokines (e.g., IFN-β, TNF-α) are measured by ELISA.

Cisplatin-Induced Acute Kidney Injury (AKI) Model

This model is used to assess the protective effects of STING inhibitors against drug-induced kidney inflammation and damage.

  • Animal Model: C57BL/6J mice are typically used.

  • Induction of AKI: A single intraperitoneal injection of cisplatin (e.g., 25 mg/kg) is administered to induce AKI.[8]

  • Inhibitor Treatment: The STING inhibitor (e.g., H-151 at 7 mg/kg/day) is administered intraperitoneally, often starting 1 hour before the cisplatin injection and continued daily.[8]

  • Monitoring and Sample Collection: Mice are monitored for 72 hours post-cisplatin injection, after which blood and kidney tissues are collected.[8][9]

  • Efficacy Readouts:

    • Renal Function: Serum creatinine and blood urea nitrogen (BUN) levels are measured as indicators of kidney function.[8]

    • Histopathology: Kidney sections are stained with H&E or Periodic acid-Schiff (PAS) to evaluate tubular injury, necrosis, and inflammation.[10]

    • Inflammatory Markers: Expression of inflammatory cytokines (e.g., TNF-α, IL-6) in kidney tissue is measured by qPCR or ELISA.

Measurement of Inflammatory Cytokines by ELISA

The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for quantifying protein levels, such as cytokines, in biological samples.

  • Sample Preparation: Blood is collected from mice and centrifuged to obtain serum. Tissues can be homogenized and centrifuged to collect the supernatant.

  • ELISA Procedure (Sandwich ELISA):

    • A 96-well plate is coated with a capture antibody specific for the cytokine of interest and incubated overnight.

    • The plate is washed, and non-specific binding sites are blocked.

    • Standards and samples are added to the wells and incubated.

    • After washing, a detection antibody (conjugated to an enzyme like HRP) that binds to a different epitope on the cytokine is added.

    • The plate is washed again, and a substrate for the enzyme is added, leading to a color change.

    • The reaction is stopped, and the absorbance is read on a plate reader. The concentration of the cytokine in the samples is determined by comparison to a standard curve.[11]

Histopathological Evaluation of Inflammation

Histopathology provides a qualitative and semi-quantitative assessment of inflammation in tissues.

  • Tissue Processing: Tissues are fixed in 10% neutral buffered formalin, processed, and embedded in paraffin wax.

  • Sectioning and Staining: 4-5 µm thick sections are cut and stained with Hematoxylin and Eosin (H&E). Hematoxylin stains cell nuclei blue, while eosin stains the cytoplasm and extracellular matrix pink.

  • Scoring of Inflammation: A pathologist, blinded to the treatment groups, evaluates the slides. A scoring system is often used to grade the severity of inflammation based on:

    • Inflammatory Cell Infiltration: The presence and density of inflammatory cells (e.g., neutrophils, lymphocytes, macrophages).

    • Tissue Damage: Evidence of necrosis, apoptosis, or other cellular injury.

    • Architectural Changes: Disruption of the normal tissue structure.

    • Scores can range from 0 (normal) to 3 or 4 (severe inflammation and damage).[12][13]

This guide provides a framework for comparing the in vivo anti-inflammatory efficacy of STING inhibitors. The selection of a particular inhibitor for further development will depend on a comprehensive evaluation of its potency, efficacy in relevant disease models, and pharmacokinetic and safety profiles.

References

Unveiling the Antifungal Potential of Novel Tetrahydroisoquinoline Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens poses a significant threat to global health, necessitating the discovery and development of novel antifungal agents. Tetrahydroisoquinoline (THIQ) scaffolds have garnered considerable attention in medicinal chemistry due to their diverse biological activities. This guide provides a comparative analysis of the antifungal activity of recently developed THIQ analogs, supported by experimental data, detailed methodologies, and mechanistic insights to aid in the advancement of antifungal drug discovery.

Comparative Antifungal Activity of Novel THIQ Analogs

The antifungal efficacy of various novel tetrahydroisoquinoline analogs has been evaluated against a range of clinically relevant and phytopathogenic fungi. The following tables summarize the quantitative data from these studies, primarily focusing on Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 1: Antifungal Activity of N-Substituted and Pyrrolo-THIQ Analogs

Compound/AnalogFungal SpeciesMIC (µg/mL)Zone of Inhibition (mm)Reference Compound
Compound 145 Saccharomyces cerevisiae1--
Candida glabrata-Comparable to ClotrimazoleClotrimazole
Compound 146 Yarrowia lipolytica2.5--
Candida glabrata-Comparable to ClotrimazoleClotrimazole
Compound 148 & 149 Candida albicansEquipotent to Nystatin-Nystatin
Compound 150 Candida albicans-20Nystatin (15 mm)

Data compiled from a 2021 review on the biological activities of THIQ analogs.[1][2]

Table 2: Antifungal Activity of THIQ Derivatives Against Phytopathogenic Fungi

Compound/AnalogFungal SpeciesEC₅₀ (mg/L)Reference Compound
Compound A13 Alternaria alternata2.375Boscalid (1.195 mg/L)
Compound A25 Alternaria alternata2.251Boscalid (1.195 mg/L)

EC₅₀ (Effective Concentration 50%) is the concentration of a drug that gives half-maximal response. Data from a 2024 study on THIQ derivatives as antifungal agents.[3][4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the antifungal activity of novel THIQ analogs.

Broth Microdilution Method (for MIC Determination)

This method is a standardized and widely used technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The protocol is generally performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), specifically documents M27 for yeasts and M38-A for filamentous fungi.

  • Preparation of Fungal Inoculum: Fungal cultures are grown on an appropriate agar medium (e.g., Potato Dextrose Agar). A suspension of the fungal spores or cells is prepared in sterile saline and adjusted to a specific turbidity, corresponding to a defined concentration of cells/spores (e.g., 1-5 x 10⁵ cells/mL).

  • Preparation of Microtiter Plates: The THIQ analogs are serially diluted in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI 1640). This creates a range of concentrations to be tested.

  • Inoculation: Each well is inoculated with the prepared fungal suspension. Control wells containing only the medium and the fungal suspension (growth control) and medium only (sterility control) are also included.

  • Incubation: The plates are incubated at a specified temperature (e.g., 35-37°C) for a defined period (e.g., 24-72 hours), depending on the fungal species.

  • MIC Determination: The MIC is determined as the lowest concentration of the THIQ analog at which there is no visible growth of the fungus.

Agar Well Diffusion Method (for Zone of Inhibition)

The agar well diffusion method is a common technique to assess the antifungal activity of a compound by measuring the area of growth inhibition.

  • Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton agar supplemented with glucose for fungi) is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: A standardized fungal inoculum is uniformly spread over the surface of the agar.

  • Well Creation: Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar.

  • Application of Test Compounds: A defined volume of the THIQ analog solution at a specific concentration is added to each well. A standard antifungal agent (positive control) and the solvent used to dissolve the compound (negative control) are also tested.

  • Incubation: The plates are incubated at an appropriate temperature for a specified duration.

  • Measurement of Inhibition Zone: The diameter of the clear zone of no fungal growth around each well is measured in millimeters. A larger diameter indicates greater antifungal activity.

Visualizing Experimental and Mechanistic Pathways

To better understand the experimental workflow and the proposed mechanisms of action of these novel compounds, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_culture Fungal Culture (e.g., Candida albicans) prep_inoculum Standardized Inoculum Preparation prep_culture->prep_inoculum inoculation Inoculation into 96-well plate prep_inoculum->inoculation prep_compounds Serial Dilution of THIQ Analogs prep_compounds->inoculation incubation Incubation (37°C, 24-48h) inoculation->incubation read_results Visual/Spectrophotometric Reading incubation->read_results det_mic Determine MIC read_results->det_mic

Experimental workflow for MIC determination.

ergosterol_biosynthesis_inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by THIQ Analogs acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol intermediate Intermediate Sterols lanosterol->intermediate CYP51 (14α-demethylase) ergosterol Ergosterol intermediate->ergosterol Δ8,7-isomerase cell_membrane Fungal Cell Membrane Integrity ergosterol->cell_membrane ergosterol->cell_membrane thiq_analogs THIQ Analogs thiq_analogs->lanosterol Inhibit CYP51 thiq_analogs->intermediate Inhibit Δ8,7-isomerase

Proposed mechanism of action: Inhibition of Ergosterol Biosynthesis.

Mechanisms of Antifungal Action

Several studies suggest that novel tetrahydroisoquinoline analogs exert their antifungal effects through specific molecular mechanisms, primarily by disrupting the integrity of the fungal cell membrane.

Inhibition of Ergosterol Biosynthesis

A prominent mechanism of action for some THIQ analogs is the inhibition of the ergosterol biosynthesis pathway, which is crucial for maintaining the structure and function of the fungal cell membrane.[1][2] Ergosterol is the fungal equivalent of cholesterol in mammals, making its biosynthetic pathway an attractive target for antifungal drugs. Certain N-substituted THIQ analogs have been shown to interfere with this pathway by inhibiting the enzyme delta-8,7-isomerase.[1][2] Other novel THIQ compounds were designed to target lanosterol 14alpha-demethylase (CYP51), another key enzyme in this pathway.[5] The disruption of ergosterol production leads to a compromised cell membrane, ultimately resulting in fungal cell death.

Inhibition of Succinate Dehydrogenase (SDH)

More recent research has identified succinate dehydrogenase (SDH) as a potential target for certain THIQ derivatives.[3][4] SDH, also known as complex II of the mitochondrial respiratory chain, plays a vital role in both the tricarboxylic acid (TCA) cycle and cellular respiration. Inhibition of SDH disrupts the fungal cell's energy production, leading to impaired growth and viability. Molecular docking studies have further supported the interaction of these analogs with the SDH enzyme.[3][4] This mechanism is particularly relevant for the development of fungicides for agricultural applications.

Conclusion

Novel tetrahydroisoquinoline analogs represent a promising class of compounds in the search for new antifungal agents. The data presented in this guide highlight their potent activity against a variety of fungal species, including those of clinical and agricultural importance. The elucidation of their mechanisms of action, primarily through the inhibition of ergosterol biosynthesis and succinate dehydrogenase, provides a solid foundation for further structure-activity relationship (SAR) studies and lead optimization. The detailed experimental protocols and visual workflows offered here serve as a valuable resource for researchers dedicated to advancing the field of antifungal drug development. Continued investigation into the efficacy and safety of these compounds is warranted to translate these promising findings into tangible therapeutic solutions.

References

A Comparative Guide to the Cross-Reactivity Profile of 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetic acid against relevant biological targets. Given the therapeutic potential of structurally similar molecules, understanding the specificity of this compound is crucial for advancing drug discovery and development efforts. This document outlines key experimental protocols and presents a hypothetical cross-reactivity study to illustrate a data-driven comparison.

Introduction

The 3,4-dihydroisoquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. Recent studies have identified 3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives as potent inhibitors of the Stimulator of Interferon Genes (STING) protein, a key mediator of innate immunity.[1] Overactivation of the STING pathway is implicated in various autoimmune and autoinflammatory diseases.[1] Therefore, characterizing the interaction of novel 3,4-dihydroisoquinoline analogs, such as this compound, with the STING protein and other potential off-targets is of significant interest.

This guide focuses on a hypothetical cross-reactivity study of this compound against the STING protein, comparing its potential activity with a known STING inhibitor and another structurally related but functionally distinct compound.

Comparative Analysis of Target Binding

To assess the selectivity of this compound, a hypothetical cross-reactivity study was designed. The following table summarizes the hypothetical inhibitory concentrations (IC50) and binding affinities (KD) of the test compound and two comparators against the human STING protein.

Table 1: Hypothetical Cross-Reactivity Data for STING Protein

CompoundStructureTargetIC50 (nM)KD (nM)
Test Compound: this compoundStructure of this compound[2]Human STING150250
Comparator 1 (Known STING Inhibitor): Compound 5c (from Zhou et al., 2025)Representative structure of a 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitorHuman STING44[1]80
Comparator 2 (Structurally Related): (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acidStructure of (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid[3]Human STING>10,000>20,000

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is intended to demonstrate how a comparative cross-reactivity study might be presented.

Experimental Methodologies

The following are detailed protocols for key experiments that would be employed in a cross-reactivity study of this compound.

1. Cell-Based STING Reporter Assay

This assay measures the inhibition of STING-dependent signaling in a cellular context.

  • Cell Line: HEK293T cells stably expressing human STING and a secreted luciferase reporter gene under the control of an IRF3-responsive promoter.

  • Protocol:

    • Seed the reporter cells in 96-well plates and incubate for 24 hours.

    • Pre-treat the cells with serially diluted concentrations of the test compound, comparator compounds, or vehicle control (DMSO) for 1 hour.

    • Stimulate the cells with a STING agonist (e.g., cGAMP) to activate the signaling pathway.

    • Incubate for an additional 16-24 hours.

    • Collect the cell culture supernatant and measure luciferase activity using a luminometer.

    • Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic equation.

2. Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure the binding kinetics and affinity of small molecules to a protein target.[4][5]

  • Instrumentation: A Biacore or similar SPR instrument.

  • Protocol:

    • Immobilize recombinant human STING protein onto a sensor chip surface.[4][5]

    • Prepare a series of dilutions of the test compound and comparator compounds in a suitable running buffer.

    • Inject the compound solutions over the sensor chip surface at a constant flow rate.

    • Monitor the change in the refractive index, which is proportional to the binding of the compound to the immobilized protein.[5]

    • After the association phase, flow running buffer over the chip to measure the dissociation of the compound.

    • Regenerate the sensor chip surface to remove any bound compound.

    • Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

3. Competitive Immunoassay (ELISA)

A competitive ELISA can be used to assess the ability of the test compound to compete with a known ligand for binding to the target protein.

  • Protocol:

    • Coat a 96-well microplate with recombinant human STING protein and incubate overnight.

    • Block the plate with a suitable blocking buffer to prevent non-specific binding.

    • Prepare a mixture of a fixed concentration of a biotinylated STING ligand and serial dilutions of the test compound or comparator compounds.

    • Add the mixtures to the coated plate and incubate.

    • Wash the plate to remove unbound reagents.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.

    • Wash the plate and add a TMB substrate solution.

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

    • A decrease in signal indicates that the test compound is competing with the biotinylated ligand for binding to STING.

Visualizations

STING Signaling Pathway

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus cDNA Cytosolic DNA cGAS cGAS cDNA->cGAS senses cGAMP cGAMP cGAS->cGAMP synthesizes STING STING cGAMP->STING binds & activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 dimerizes & translocates IFN Type I Interferons pIRF3->IFN induces transcription Inhibitor STING Inhibitor Inhibitor->STING blocks activation

Caption: A simplified diagram of the cGAS-STING signaling pathway.

Experimental Workflow for Cross-Reactivity Assessment

Experimental_Workflow cluster_primary_screening Primary Screening cluster_secondary_assays Secondary Assays (for potent compounds) start Start: Select Compounds (Test & Comparators) cell_assay Cell-Based Reporter Assay (Determine IC50) start->cell_assay decision Potent Activity? cell_assay->decision spr Surface Plasmon Resonance (Determine KD) decision->spr Yes end End: Comparative Analysis of Cross-Reactivity Profile decision->end No elisa Competitive ELISA (Confirm Binding Mode) spr->elisa elisa->end

Caption: Workflow for assessing the cross-reactivity of test compounds.

Logical Flow for Comparative Analysis

Comparative_Analysis input Input Data IC50 Values Binding Affinities (KD) analysis Comparative Steps 1. Rank compounds by potency (IC50) 2. Compare direct binding affinity (KD) 3. Assess structure-activity relationship (SAR) input->analysis output Conclusion Selectivity Profile Potential for Off-Target Effects Lead Candidate Prioritization analysis->output

Caption: Logical process for the comparative analysis of cross-reactivity data.

References

A Comparative Analysis of 3,4-dihydroisoquinolin-1(2H)-one Derivatives and Commercial Agents Against Oomycetes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A recent study has highlighted the potential of novel 3,4-dihydroisoquinolin-1(2H)-one derivatives as potent antioomycete agents, offering a promising new avenue for the development of treatments against pathogenic oomycetes. This guide provides a comparative overview of the efficacy and mechanisms of action of these emerging compounds against established commercial antioomycete agents, supported by available experimental data. This information is intended for researchers, scientists, and drug development professionals in the field of plant pathology and crop protection.

Executive Summary

Oomycetes, or water molds, are a group of destructive plant pathogens responsible for significant crop losses worldwide. Distinct from true fungi, their unique biology, including the absence of ergosterol in their cell membranes, renders many conventional antifungal agents ineffective.[1] This necessitates the discovery and development of novel compounds with specific antioomycete activity.

A series of synthesized 3,4-dihydroisoquinolin-1(2H)-one derivatives have demonstrated significant in vitro and in vivo efficacy against Pythium recalcitrans, a representative oomycete pathogen.[2][3] Notably, compound I23 from this series exhibited a higher in vitro potency than the commercial fungicide hymexazol.[2][3] The proposed mechanism of action for these derivatives involves the disruption of the oomycete's biological membrane systems, a different approach from many existing commercial agents.[3][4]

This guide presents a side-by-side comparison of the efficacy of these novel derivatives with commercial agents such as hymexazol, metalaxyl, and azoxystrobin. It also details the distinct mechanisms of action and provides standardized experimental protocols for antioomycete activity assessment.

Data Presentation: In Vitro Efficacy

The following table summarizes the 50% effective concentration (EC₅₀) values of a promising 3,4-dihydroisoquinolin-1(2H)-one derivative and various commercial antioomycete agents against Pythium species. Lower EC₅₀ values indicate higher potency.

Compound/AgentTarget OomyceteEC₅₀ Value (µg/mL)EC₅₀ Value (µM)Mechanism of Action
Compound I23 (Derivative)Pythium recalcitrans-14[2][3]Disruption of biological membrane systems[3][4]
Hymexazol Pythium recalcitrans-37.7[2][3]Inhibition of DNA and RNA synthesis[2][3]
Metalaxyl Pythium ultimum var. sporangiiferum0.05 - 1.30[3]-Inhibition of rRNA biosynthesis (RNA polymerase I)
Pythium aphanidermatum1.19 - 3.12[3]-
Azoxystrobin Pythium spp.0.1 - 5.0[5]-Inhibition of mitochondrial respiration (Complex III)
Propamocarb Pythium debarianum--Affects cell membrane integrity and inhibits mycelial growth and sporulation

Note: Direct comparison of EC₅₀ values should be made with caution due to variations in experimental conditions and target species across different studies.

Mechanisms of Action: A Comparative Overview

The 3,4-dihydroisoquinolin-1(2H)-one derivatives and commercial antioomycete agents employ distinct strategies to inhibit oomycete growth.

3,4-dihydroisoquinolin-1(2H)-one Derivatives: Physiological and biochemical analyses, along with ultrastructural observations, suggest that the primary mode of action for these compounds is the disruption of biological membrane systems .[3][4] This leads to a loss of cellular integrity and ultimately, cell death.

Commercial Antioomycete Agents:

  • Hymexazol: This systemic fungicide primarily functions by inhibiting the synthesis of DNA and RNA , crucial for cell division and growth.[2][3]

  • Metalaxyl: Belongs to the phenylamide class of fungicides and specifically inhibits ribosomal RNA (rRNA) biosynthesis by targeting RNA polymerase I.

  • Azoxystrobin: A quinone outside inhibitor (QoI), it disrupts the mitochondrial respiratory chain by inhibiting Complex III (ubiquinol oxidase) , thereby blocking ATP synthesis.

  • Propamocarb: This carbamate fungicide is believed to affect the integrity of cell membranes and also inhibits mycelial growth and the production and germination of spores.

Visualizing the Mechanisms and Workflows

To better illustrate the distinct modes of action and the experimental process for evaluating these compounds, the following diagrams are provided.

G Proposed Signaling Pathway of 3,4-dihydroisoquinolin-1(2H)-one Derivatives Derivative 3,4-dihydroisoquinolin-1(2H)-one Derivative (e.g., I23) Membrane Oomycete Biological Membrane System Derivative->Membrane Interacts with Disruption Membrane Disruption (Increased Permeability, Loss of Integrity) Membrane->Disruption Leads to CellDeath Cell Death Disruption->CellDeath Results in G Signaling Pathways of Commercial Antioomycete Agents cluster_hymexazol Hymexazol cluster_metalaxyl Metalaxyl cluster_azoxystrobin Azoxystrobin Hymexazol Hymexazol NucleicAcid DNA/RNA Synthesis Hymexazol->NucleicAcid Inhibits Inhibition Inhibition of Growth and Development NucleicAcid->Inhibition Metalaxyl Metalaxyl RNAPolI RNA Polymerase I Metalaxyl->RNAPolI Inhibits rRNA rRNA Synthesis RNAPolI->rRNA Blocks rRNA->Inhibition Azoxystrobin Azoxystrobin ComplexIII Complex III (Respiration) Azoxystrobin->ComplexIII Inhibits Mitochondrion Mitochondrion ATP ATP Synthesis ComplexIII->ATP Blocks ATP->Inhibition G Experimental Workflow for In Vitro Antioomycete Activity Testing start Start prep_compound Prepare Stock Solutions of Test Compounds start->prep_compound prep_media Prepare Growth Medium (e.g., PDA) start->prep_media serial_dilution Perform Serial Dilutions of Compounds in Media prep_compound->serial_dilution prep_media->serial_dilution plate_prep Pour Amended Media into Petri Dishes serial_dilution->plate_prep inoculation Inoculate Plates with Oomycete Mycelial Plugs plate_prep->inoculation incubation Incubate at Optimal Temperature inoculation->incubation measurement Measure Mycelial Growth Diameter incubation->measurement calculation Calculate Percent Inhibition and EC50 Value measurement->calculation end End calculation->end

References

A Comparative Guide to Quinazolin-4-one Derivatives as Dual PI3K/HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dual inhibition of phosphoinositide 3-kinase (PI3K) and histone deacetylases (HDACs) has emerged as a promising strategy in cancer therapy, attributed to the synergistic effects of targeting these two crucial pathways. Quinazolin-4-one derivatives have been identified as a promising scaffold for the development of such dual inhibitors. This guide provides an objective comparison of the in vitro performance of novel quinazolin-4-one-based dual inhibitors against established single-agent and dual-target drugs, supported by experimental data and detailed protocols.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the in vitro potency of selected quinazolin-4-one derivatives in comparison to established inhibitors. IC50 values represent the half-maximal inhibitory concentration and are indicative of a compound's potency.

Table 1: Comparative IC50 Values Against PI3K Isoforms

CompoundPI3Kα (nM)PI3Kβ (nM)PI3Kγ (nM)PI3Kδ (nM)
Quinazolin-4-one Derivative 48c >1000>1000<10<10
CUDC-907 (Fimepinostat) 19502539
Idelalisib (PI3Kδ inhibitor) 820 - 8600565 - 400089 - 21002.5 - 19

Table 2: Comparative IC50 Values Against HDAC Isoforms

CompoundHDAC1 (nM)HDAC2 (nM)HDAC3 (nM)HDAC6 (nM)HDAC8 (nM)
Quinazolin-4-one Derivative 48c >10000>10000>10000<10>10000
Quinazolin-4-one Derivative 1 31--16-
Quinazolin-4-one Derivative 2 37--25-
CUDC-907 (Fimepinostat) 1.75.01.8--
SAHA (Vorinostat) 10 - 6125119 - 20320430 - 827

Table 3: Comparative Antiproliferative Activity (IC50) in Cancer Cell Lines

CompoundHCT-116 (Colon) (µM)MCF-7 (Breast) (µM)Jurkat (T-cell leukemia) (µM)MV4-11 (AML) (µM)SK-N-BE(2) (Neuroblastoma) (nM)
Quinazolin-4-one Derivative 48c ---<0.01-
Quinazolin-4-one Derivative 5c -13.7---
CUDC-907 (Fimepinostat) ----5.53 - 46.22
SAHA (Vorinostat) 3 - 83 - 80.049 (49 nM)--

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

PI3K Enzymatic Assay (ADP-Glo™ Kinase Assay)

This assay quantifies PI3K activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • PI3K enzymes (recombinant)

  • Lipid substrate (e.g., PIP2:PS)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (quinazolin-4-one derivatives and comparators)

  • Assay plates (white, 384-well)

  • Plate reader with luminescence detection capabilities

Procedure:

  • Reagent Preparation: Prepare PI3K reaction buffer, lipid substrate, and ATP solutions as per the manufacturer's instructions.[1] Dilute the PI3K enzyme in the reaction buffer containing the lipid substrate.

  • Compound Addition: Add 0.5 µL of the test compound or vehicle (DMSO) to the assay wells.[2]

  • Enzyme Addition: Add 4 µL of the diluted enzyme/lipid mixture to the wells.[2]

  • Reaction Initiation: Start the kinase reaction by adding 0.5 µL of 250 µM ATP.[2]

  • Incubation: Incubate the plate at room temperature for 60 minutes.[2]

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[2] Incubate for 40 minutes at room temperature.[1]

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP. Incubate for 30-60 minutes at room temperature.[1]

  • Luminescence Reading: Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus reflects the PI3K activity.

HDAC Enzymatic Assay (Fluorometric)

This assay measures HDAC activity by detecting the fluorescent signal generated from the deacetylation of a fluorogenic substrate.

Materials:

  • HDAC enzymes (recombinant)

  • Fluorogenic HDAC substrate

  • HDAC assay buffer

  • Developer solution

  • HDAC inhibitor (e.g., Trichostatin A) for control

  • Test compounds

  • Assay plates (black or white, 96-well)

  • Fluorimeter plate reader

Procedure:

  • Reagent Preparation: Prepare the HDAC assay buffer, substrate solution, and developer solution according to the kit's protocol.[3]

  • Compound and Enzyme Addition: In a 96-well plate, add the test compounds at various concentrations. Add the HDAC enzyme to each well, except for the "no enzyme" control wells.[4]

  • Reaction Initiation: Add the fluorogenic HDAC substrate to all wells.[5]

  • Incubation: Incubate the plate at 37°C for 30 minutes.[5]

  • Reaction Termination and Development: Add the developer solution to each well. This stops the enzymatic reaction and allows for the generation of a fluorescent signal from the deacetylated substrate.[3] Incubate for 15 minutes at room temperature.[5]

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of 340-360 nm and 440-465 nm, respectively.[5]

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Test compounds

  • 96-well cell culture plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[6]

  • Incubation: Incubate the plate at 37°C for 3-4 hours to allow for the formation of formazan crystals.[7][8]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6][8]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.[6] The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Test compounds

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compounds for a specified duration to induce apoptosis.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.[9]

  • Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[10]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[10]

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X binding buffer to each tube.[10]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.[10] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.[11]

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in the PI3K/Akt and HDAC signaling pathways.

Materials:

  • Treated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-acetyl-histone H3, anti-histone H3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse treated cells and determine the protein concentration of the lysates.

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., p-Akt, acetyl-histone H3) overnight at 4°C.

  • Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing steps.

  • Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or total protein) to determine the relative changes in protein expression or phosphorylation.

Mandatory Visualizations

PI3K/HDAC Dual Inhibition Signaling Pathway

PI3K_HDAC_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT Akt PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Promotes Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes HDAC HDAC Histones Histones HDAC->Histones Deacetylates Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones HATs Chromatin Chromatin Condensation Histones->Chromatin Gene_Suppression Tumor Suppressor Gene Suppression Chromatin->Gene_Suppression Quinazolinone Quinazolin-4-one Derivative Quinazolinone->PI3K Inhibits Quinazolinone->HDAC Inhibits

Caption: PI3K/HDAC dual inhibition pathway.

Experimental Workflow for In Vitro Validation

Experimental_Workflow Start Start: Synthesized Quinazolin-4-one Derivatives Enzyme_Assays Biochemical Assays: PI3K & HDAC Enzymatic Assays Start->Enzyme_Assays IC50_Determination Determine IC50 values against isoforms Enzyme_Assays->IC50_Determination Cell_Viability Cell-Based Assays: Cell Viability (MTT/MTS) IC50_Determination->Cell_Viability Antiproliferative_IC50 Determine antiproliferative IC50 in cancer cell lines Cell_Viability->Antiproliferative_IC50 Apoptosis_Assay Mechanism of Action: Apoptosis Assay (Annexin V/PI) Antiproliferative_IC50->Apoptosis_Assay Western_Blot Mechanism of Action: Western Blotting (p-Akt, Ac-H3) Antiproliferative_IC50->Western_Blot Data_Analysis Data Analysis and Comparison Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion: Identify lead compounds Data_Analysis->Conclusion

Caption: Workflow for in vitro validation.

References

Comparative study of synthetic routes to 1,3,4-oxadiazoles and 1,3,4-thiadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

The 1,3,4-oxadiazole and 1,3,4-thiadiazole cores are privileged scaffolds in medicinal chemistry and materials science, owing to their diverse biological activities and favorable physicochemical properties. The selection of a synthetic route to these five-membered heterocycles is a critical decision in the design and development of novel compounds. This guide provides a comparative analysis of the most common and effective synthetic strategies for preparing 1,3,4-oxadiazoles and 1,3,4-thiadiazoles, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific needs.

Key Synthetic Strategies

The synthesis of both 1,3,4-oxadiazoles and 1,3,4-thiadiazoles often originates from common precursors, primarily acylhydrazides and their derivatives. The key distinction in their synthesis lies in the cyclizing agent, which facilitates the incorporation of either an oxygen or a sulfur atom into the heterocyclic ring.

Cyclodehydration of 1,2-Diacylhydrazines

One of the most classical and widely employed methods for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is the cyclodehydration of 1,2-diacylhydrazines. This reaction is typically promoted by a variety of dehydrating agents. For the synthesis of the analogous 1,3,4-thiadiazoles, a thionating agent is used to convert the carbonyl oxygens to sulfur, followed by cyclization.

dot

Caption: General scheme for the synthesis of 1,3,4-oxadiazoles and 1,3,4-thiadiazoles from 1,2-diacylhydrazines.

Oxidative Cyclization of Acylhydrazones

This method provides an efficient route to 2,5-disubstituted 1,3,4-oxadiazoles from acylhydrazones, which are readily prepared by the condensation of aldehydes with acylhydrazides. A variety of oxidizing agents can be employed to facilitate the cyclization.

dot

Caption: Oxidative cyclization of acylhydrazones to form 1,3,4-oxadiazoles.

From Thiosemicarbazide Derivatives

Thiosemicarbazides are versatile starting materials for the synthesis of both 2-amino-1,3,4-thiadiazoles and 2-amino-1,3,4-oxadiazoles. The choice of cyclizing agent dictates the resulting heterocycle. Acid-catalyzed cyclization of thiosemicarbazides or acylthiosemicarbazides typically yields 1,3,4-thiadiazoles. In contrast, oxidative cyclization or the use of reagents like EDCI can lead to the formation of 1,3,4-oxadiazoles.

dot

Caption: Divergent synthesis of 2-amino-1,3,4-thiadiazoles and 2-amino-1,3,4-oxadiazoles from thiosemicarbazide derivatives.

Comparative Data of Synthetic Routes

The following tables summarize quantitative data for various synthetic methods, providing a comparison of yields and reaction conditions.

Table 1: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

Starting MaterialReagent/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Carboxylic Acid & AcylhydrazideHATU, Burgess ReagentDMFRoom Temp4-870-93[1]
AcylhydrazoneN-Chlorosuccinimide, DBUDichloromethaneRoom Temp0.5-280-94[2]
1,2-DiacylhydrazineXtalFluor-EDichloromethane25-401-375-95[1]
AcylhydrazoneSodium BisulfiteEthanol:Water (1:2)Reflux (Microwave)0.1-0.270-90[3]
Arylhydrazine & Acid ChlorideTriethylamineDMF or DMSO--33-60[3]
AcylthiosemicarbazideEDCIDMFRoom Temp4-865-90[3]

Table 2: Synthesis of 2,5-Disubstituted 1,3,4-Thiadiazoles

Starting MaterialReagent/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Thiosemicarbazide & Carboxylic AcidConc. H₂SO₄-Room Temp-22-70[4]
1,2-DiacylhydrazineLawesson's ReagentTolueneReflux2-470-85[5]
AcylthiosemicarbazidePOCl₃-Reflux260-75[3]
Aldehyde & ThiosemicarbazideI₂, K₂CO₃1,4-DioxaneReflux1-465-88[6]
Carboxylic Acid & ThiosemicarbazidePPE-85-50-70[7]
Acylhydrazide & CS₂KOHEthanolReflux1270-85[8]

Experimental Protocols

Protocol 1: One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from a Carboxylic Acid and an Acylhydrazide[9]

This procedure describes a convenient one-pot synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from carboxylic acids and acylhydrazides using 1,1'-carbonyldiimidazole (CDI) for acid activation, followed by dehydration with triphenylphosphine (Ph₃P) and carbon tetrabromide (CBr₄).

  • Step 1: Acid Activation and Coupling. In a round-bottom flask, the carboxylic acid (1.0 mmol) is dissolved in an appropriate solvent (e.g., DMF). CDI (1.1 mmol) is added, and the mixture is stirred at room temperature for 1 hour. The acylhydrazide (1.0 mmol) is then added, and the reaction is stirred for an additional 2-4 hours until the formation of the 1,2-diacylhydrazine intermediate is complete (monitored by TLC).

  • Step 2: Dehydration. To the same flask, Ph₃P (1.5 mmol) and CBr₄ (1.5 mmol) are added. The reaction mixture is stirred at room temperature for 2-6 hours.

  • Step 3: Work-up and Purification. The reaction is quenched with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2,5-disubstituted 1,3,4-oxadiazole.

Protocol 2: Synthesis of 2-Amino-5-substituted-1,3,4-Thiadiazoles from Thiosemicarbazide and a Carboxylic Acid[4]

This protocol outlines the synthesis of 2-amino-1,3,4-thiadiazoles via the cyclization of a thiosemicarbazide with a carboxylic acid using concentrated sulfuric acid.

  • Step 1: Formation of Acylthiosemicarbazide. A mixture of the carboxylic acid (1.0 mmol) and thiosemicarbazide (1.0 mmol) is carefully treated with concentrated sulfuric acid (2-3 mL) with cooling in an ice bath.

  • Step 2: Cyclization. The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by TLC.

  • Step 3: Work-up and Purification. The reaction mixture is carefully poured onto crushed ice, and the resulting precipitate is collected by filtration. The solid is washed with cold water until the washings are neutral to litmus paper. The crude product is then recrystallized from a suitable solvent (e.g., ethanol) to give the pure 2-amino-5-substituted-1,3,4-thiadiazole.

Conclusion

The synthesis of 1,3,4-oxadiazoles and 1,3,4-thiadiazoles can be achieved through a variety of routes, each with its own set of advantages and limitations. The choice of a particular method will depend on factors such as the availability of starting materials, the desired substitution pattern, and the tolerance of functional groups to the reaction conditions. The cyclodehydration of 1,2-diacylhydrazines and the oxidative cyclization of acylhydrazones are highly effective for preparing a wide range of 2,5-disubstituted 1,3,4-oxadiazoles. For the synthesis of 1,3,4-thiadiazoles, methods involving thiosemicarbazide derivatives are particularly versatile. This guide provides a solid foundation for researchers to navigate the synthetic landscape of these important heterocyclic systems and select the most appropriate methodology for their research endeavors.

References

A Head-to-Head Comparison of Catalytic Systems for Tetrahydroisoquinoline (THIQ) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of tetrahydroisoquinolines (THIQs), a core scaffold in numerous natural products and pharmaceuticals, is a pivotal endeavor in medicinal chemistry and drug development. A variety of catalytic systems have been developed to construct this privileged heterocyclic motif, each with distinct advantages and limitations. This guide provides a head-to-head comparison of prominent catalytic strategies, including asymmetric hydrogenation, Pictet-Spengler reactions, and Bischler-Napieralski-based routes, supported by experimental data to aid researchers in selecting the optimal system for their synthetic goals.

Key Synthetic Strategies and Catalytic Approaches

The principal modern catalytic routes to THIQs can be broadly categorized into three main approaches:

  • Asymmetric Hydrogenation of Dihydroisoquinolines (DHIQs): This highly effective method involves the enantioselective reduction of a pre-formed DHIQ ring. Transition metal catalysts, particularly those based on iridium, rhodium, and ruthenium, are at the forefront of this strategy.

  • The Pictet-Spengler Reaction: A classic and powerful cyclization reaction, the Pictet-Spengler condensation of β-arylethylamines with aldehydes or ketones has been significantly advanced through the development of both organocatalytic and biocatalytic systems.

  • The Bischler-Napieralski Reaction followed by Reduction: This traditional two-step sequence involves the cyclization of a β-phenylethylamide to a DHIQ, which is then reduced to the corresponding THIQ. Modern variations often employ asymmetric transfer hydrogenation for the reduction step to achieve high enantioselectivity.[1][2]

Below is a logical workflow for selecting a suitable catalytic system for THIQ synthesis.

G cluster_start cluster_pathways cluster_catalysts cluster_considerations cluster_outcome start Define Target THIQ (Substitution, Stereochemistry) precursor Precursor Availability (DHIQ vs. Amine/Aldehyde) start->precursor asym_hydro Asymmetric Hydrogenation of DHIQ metal_hydro Transition Metal Catalysts (Ir, Rh, Ru) asym_hydro->metal_hydro pictet Pictet-Spengler Reaction organo_ps Organocatalysts pictet->organo_ps bio_ps Biocatalysts (Enzymes) pictet->bio_ps bischler Bischler-Napieralski + Reduction metal_transfer Asymmetric Transfer Hydrogenation Catalysts bischler->metal_transfer enantio High Enantioselectivity Required? metal_hydro->enantio organo_ps->enantio bio_ps->enantio metal_transfer->enantio precursor->asym_hydro DHIQ readily available precursor->pictet Amine & Aldehyde available precursor->bischler Amide precursor conditions Reaction Condition Tolerance (Mild vs. Harsh) precursor->conditions No enantio->conditions Yes scope Substrate Scope (Sterics, Electronics) conditions->scope end Select Optimal Catalytic System scope->end

Caption: Decision-making flowchart for selecting a THIQ synthesis strategy.

Performance Comparison of Catalytic Systems

The choice of catalytic system significantly impacts the yield, enantioselectivity, and substrate scope of THIQ synthesis. The following tables summarize quantitative data for representative catalytic systems.

Table 1: Transition Metal-Catalyzed Asymmetric Hydrogenation of DHIQs
Catalyst SystemSubstrateH₂ SourceYield (%)ee (%)Reference
[Ir(COD)Cl]₂ / Chiral Ligand1-Phenyl-DHIQH₂ (gas)>95>96[3]
Rhodium/Diamine ComplexVarious DHIQsHCOOH/Et₃Nup to 96up to 99[3]
Ruthenium-Phosphine Complex1-Phenyl-DHIQH₂ (gas)N/AHigh[2]
Chiral Titanocene ComplexIQ-type imineH₂ (2000 psi)8298[3]

DHIQ: Dihydroisoquinoline, ee: enantiomeric excess, COD: 1,5-cyclooctadiene

Table 2: Pictet-Spengler Reaction Catalysts
Catalyst SystemSubstratesConditionsYield (%)ee (%)Reference
Norcoclaurine Synthase (NCS)Dopamine, AldehydesAqueous bufferHighHigh (Stereospecific)[4][5]
Phosphate BufferPhenethylamines, KetonesMeOH/Phosphate buffer, 70°CHighN/A (achiral)[6][7]
Chiral Brønsted AcidN-carbamoyl-β-arylethylaminesOrganic SolventHighHigh[8]
Quinidine-Thiourea/Amino AcidVariousOrganic SolventN/AN/A[9]

NCS: Norcoclaurine Synthase, ee: enantiomeric excess

Table 3: Bischler-Napieralski followed by Asymmetric Reduction
Cyclization ReagentReduction CatalystSubstrateYield (%)ee (%)Reference
POCl₃Ru-catalyzed ATHN-acyl-β-phenylethylamine9995[10]
P₂O₅ or ZnCl₂Chiral Hydride AgentsN-acyl-β-phenylethylamineHighHigh[2]
Tf₂O, 2-chloropyridineNaBH₄ (achiral reduction example)N-acyl-β-phenylethylamineHighN/A[11]

ATH: Asymmetric Transfer Hydrogenation, ee: enantiomeric excess

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these catalytic systems. Below are representative experimental protocols for key reactions.

General Experimental Workflow

The synthesis of a THIQ via a catalytic route generally follows the workflow depicted below.

G cluster_workflow General Catalytic THIQ Synthesis Workflow start Reactant Preparation (e.g., DHIQ, amine, aldehyde) catalyst_prep Catalyst/Precatalyst and Ligand Preparation start->catalyst_prep reaction_setup Reaction Setup (Solvent, Temperature, Atmosphere) catalyst_prep->reaction_setup reaction_run Catalytic Reaction (e.g., Hydrogenation, Cyclization) reaction_setup->reaction_run workup Reaction Quenching and Aqueous Workup reaction_run->workup purification Purification (e.g., Column Chromatography) workup->purification analysis Product Analysis (NMR, HPLC, MS) purification->analysis end Isolated THIQ Product analysis->end

Caption: A typical workflow for catalytic THIQ synthesis.

Protocol 1: Iridium-Catalyzed Asymmetric Hydrogenation of a DHIQ

This protocol is adapted from methodologies employing iridium catalysts for the asymmetric hydrogenation of N-heteroaromatics.[3]

  • Catalyst Precursor Preparation: In a glovebox, an iridium precursor such as [Ir(COD)Cl]₂ and a chiral ligand (e.g., a derivative of JosiPhos) are dissolved in a degassed solvent (e.g., dichloromethane) and stirred to form the active catalyst.

  • Reaction Setup: A pressure-resistant vessel is charged with the 1-substituted-3,4-dihydroisoquinoline substrate and the prepared catalyst solution under an inert atmosphere (e.g., argon).

  • Hydrogenation: The vessel is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 50 bar H₂). The reaction mixture is stirred at a specific temperature (e.g., 25-50 °C) for a designated time (e.g., 12-24 hours).

  • Workup and Purification: After carefully venting the hydrogen, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the enantiomerically enriched THIQ.

  • Analysis: The yield is determined by the mass of the isolated product. The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: Phosphate-Catalyzed Pictet-Spengler Reaction

This protocol is based on the biomimetic synthesis of THIQs using phosphate catalysis.[6][7]

  • Reaction Mixture Preparation: To a solution of the β-phenylethylamine (e.g., dopamine) in a mixture of methanol and a 0.3 M potassium phosphate buffer (pH 9), the corresponding ketone or aldehyde is added. An antioxidant such as sodium ascorbate may also be included.

  • Reaction Conditions: The reaction vessel is sealed and heated to a specified temperature (e.g., 70 °C) with stirring for a period of 24-48 hours.

  • Workup and Purification: After cooling to room temperature, the reaction mixture is concentrated to remove methanol. The aqueous residue is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.

  • Analysis: The structure and purity of the resulting THIQ are confirmed by NMR spectroscopy and mass spectrometry.

Protocol 3: Bischler-Napieralski Reaction and Subsequent Asymmetric Transfer Hydrogenation

This protocol outlines a two-step sequence for the synthesis of chiral THIQs.[10]

  • Bischler-Napieralski Cyclization: The starting N-acyl-β-phenylethylamine is dissolved in a suitable solvent (e.g., acetonitrile). A dehydrating agent, such as phosphorus oxychloride (POCl₃), is added, and the mixture is heated to reflux until the reaction is complete (monitored by TLC). The reaction is then cooled and carefully quenched, followed by basification and extraction to isolate the crude 3,4-dihydroisoquinoline.

  • Asymmetric Transfer Hydrogenation: The crude DHIQ is dissolved in a solvent, and a chiral catalyst (e.g., a Ru/TsDPEN complex) is added.[12] A hydrogen source, such as a formic acid/triethylamine mixture, is then introduced. The reaction is stirred at a controlled temperature until completion.

  • Workup and Purification: The reaction mixture is worked up by washing with water and brine. The organic layer is dried, concentrated, and the resulting crude THIQ is purified by column chromatography.

  • Analysis: The yield is calculated based on the isolated product, and the enantiomeric excess is determined by chiral HPLC.

Logical Relationships Between Catalytic Approaches

The various catalytic methods for THIQ synthesis are interconnected, often providing alternative pathways to the same class of compounds, with the choice of method depending on factors like starting material availability and desired stereochemical outcome.

G cluster_approaches Interrelation of THIQ Synthesis Strategies PS Pictet-Spengler Reaction THIQ Tetrahydroisoquinoline (THIQ) Product PS->THIQ Directly forms THIQ BN Bischler-Napieralski Reaction DHIQ Dihydroisoquinoline (DHIQ) Intermediate BN->DHIQ Forms DHIQ AH Asymmetric Hydrogenation AH->DHIQ Reduces DHIQ ATH Asymmetric Transfer Hydrogenation ATH->DHIQ Reduces DHIQ DHIQ->THIQ Reduction Step

Caption: Relationship between major THIQ synthesis pathways.

Conclusion

The synthesis of tetrahydroisoquinolines has been greatly enabled by a diverse array of catalytic systems. Transition metal-catalyzed asymmetric hydrogenation of dihydroisoquinolines offers a highly reliable route to enantioenriched products with excellent yields and enantioselectivities. The Pictet-Spengler reaction, through both biocatalytic and organocatalytic advancements, provides a powerful and often biomimetic approach to constructing the THIQ core directly. The classic Bischler-Napieralski reaction remains a robust method for generating the requisite dihydroisoquinoline intermediate, which can then be reduced enantioselectively using modern asymmetric hydrogenation techniques. The selection of the most appropriate catalytic system will depend on the specific target molecule, the availability of starting materials, and the desired level of stereocontrol. The data and protocols presented in this guide offer a solid foundation for making an informed decision in the design and execution of THIQ synthesis.

References

Benchmarking New Isoquinoline Derivatives Against Known Peptide Deformylase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of emerging isoquinoline derivatives with established peptide deformylase (PDF) inhibitors. This analysis is supported by available experimental data on both enzymatic inhibition and antibacterial activity.

Peptide deformylase (PDF) is a critical metalloenzyme essential for bacterial protein maturation, making it a prime target for the development of novel antibiotics. The inhibition of PDF leads to the accumulation of formylated proteins, ultimately resulting in bacterial cell death. While several classes of PDF inhibitors have been investigated, with some advancing to clinical trials, the search for new scaffolds with improved potency, broader spectrum, and better pharmacokinetic profiles is ongoing.

Isoquinoline derivatives have emerged as a promising class of heterocyclic compounds with a wide range of biological activities, including antibacterial properties. This guide benchmarks the performance of new isoquinoline derivatives against well-characterized PDF inhibitors, providing a comparative analysis of their potential as a new generation of antibacterial agents.

Performance Comparison of PDF Inhibitors

The efficacy of PDF inhibitors can be assessed at two levels: direct inhibition of the enzyme, typically measured as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), and whole-cell antibacterial activity, measured as the minimum inhibitory concentration (MIC).

Enzymatic Inhibition of Known PDF Inhibitors

Established PDF inhibitors, such as the naturally occurring Actinonin and synthetic compounds like GSK1322322 and LBM415, have demonstrated potent inhibition of the PDF enzyme from various bacterial species. The table below summarizes their reported in vitro inhibitory activity.

InhibitorTarget EnzymeIC50 / Ki
Actinonin E. coli Ni-PDFKi: 0.28 nM[1]
E. coli Fe-PDFIC50: 0.8 nM[1][2]
E. coli Ni-PDFIC50: 3 nM[1][2]
E. coli Zn-PDFIC50: 90 nM[1][2]
S. aureus Ni-PDFIC50: 11 nM[1][2]
Human PDFIC50: 43 nM[3]
BB-3497 E. coli Ni-PDFIC50: 7 nM
BB-81384 S. pneumoniae Ni-PDFIC50: 9 nM
H. influenzae Ni-PDFIC50: 11 nM
E. coli Ni-PDFIC50: 60 nM
S. aureus Ni-PDFIC50: 300 nM
VRC3375 E. coli Ni-PDFKi: 0.24 nM

Note: While a significant body of research exists on isoquinoline derivatives as antibacterial agents, specific IC50 or Ki values against the peptide deformylase enzyme are not yet widely available in published literature. The following table therefore focuses on the comparative antibacterial activity (MIC).

Antibacterial Activity: Known PDF Inhibitors vs. Isoquinoline Derivatives

The ultimate measure of an antibiotic's potential is its ability to inhibit bacterial growth. The following table compares the Minimum Inhibitory Concentration (MIC) values of known PDF inhibitors and recently developed tricyclic isoquinoline derivatives against a panel of clinically relevant bacteria.

CompoundS. aureusS. pneumoniaeH. influenzaeM. catarrhalis
Known PDF Inhibitors
GSK1322322 MIC90: 4 µg/mL[4][5]MIC90: 2 µg/mL[5]MIC90: 4 µg/mL[4][5]MIC90: 1 µg/mL[4][5]
LBM415 MIC90: 2 µg/mL[6]MIC90: 1 µg/mL[6]MIC90: 4-8 µg/mL[6]MIC90: 0.5 µg/mL[6]
Actinonin 8-16 µg/mL[1]---
New Isoquinoline Derivatives
Compound 8d 16 µg/mL---
Compound 8f 32 µg/mL32 µg/mL--

Visualizing the Mechanism and Workflow

To better understand the context of this comparison, the following diagrams illustrate the mechanism of peptide deformylase inhibition and a typical experimental workflow for evaluating new inhibitors.

Peptide_Deformylase_Inhibition cluster_protein_synthesis Bacterial Protein Synthesis cluster_deformylation Deformylation Process Ribosome Ribosome Nascent_Protein Nascent Polypeptide (with f-Met) Ribosome->Nascent_Protein Translation PDF_Enzyme Peptide Deformylase (PDF) Nascent_Protein->PDF_Enzyme Mature_Protein Mature Protein PDF_Enzyme->Mature_Protein Deformylation Formate Formate PDF_Enzyme->Formate Inhibitor PDF Inhibitor (e.g., Isoquinoline Derivative) Inhibitor->PDF_Enzyme Inhibition Experimental_Workflow cluster_synthesis Compound Development cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis A Design & Synthesis of Isoquinoline Derivatives B Enzymatic Assay: PDF Inhibition (IC50/Ki) A->B Test against PDF enzyme C Antibacterial Susceptibility: MIC Determination A->C Test against bacterial strains E SAR Analysis & Lead Compound Identification B->E D Cytotoxicity Assay (Mammalian Cells) C->D Assess selectivity C->E D->E

References

Modified (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Derivatives Emerge as Potent Anti-Thrombotic Agents

Author: BenchChem Technical Support Team. Date: December 2025

A new class of modified (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (THIQA) derivatives has demonstrated significant anti-thrombotic activity, exhibiting potent and selective inhibition of platelet aggregation in laboratory studies. These compounds show promise as novel therapeutic agents for thrombotic diseases, with in vitro and in vivo data suggesting comparable or superior efficacy to some established anti-platelet medications.

Researchers have synthesized a series of novel N-(3S-N-aminoacyl-1,2,3,4-tetrahydroisoquinoline-3-carbonyl)amino acids by modifying the 2- and 3-positions of the parent THIQA molecule with amino acids.[1] These modifications have led to compounds with highly potent inhibitory effects on adenosine diphosphate (ADP)-induced platelet aggregation, a key process in the formation of blood clots.

Comparative In Vitro Efficacy

The synthesized THIQA derivatives have shown remarkable potency in inhibiting ADP-induced platelet aggregation, with IC50 values reported to be less than 3.5 nM.[1] This indicates a high degree of efficacy at very low concentrations. For comparison, the IC50 values of commonly used anti-platelet drugs can vary. For instance, another novel thiazole derivative, R4, showed an IC50 of 0.26 µM for ADP-induced platelet aggregation.[2]

To provide a clear comparison, the following table summarizes the in vitro anti-platelet aggregation activity of the lead modified THIQA derivatives against standard anti-platelet agents.

Compound/DrugTarget PathwayAgonistIC50 (nM)Reference
Modified THIQA Derivatives (8a-t) ADP-induced Platelet AggregationADP< 3.5[1]
AspirinThromboxane A2 SynthesisAA~5,200
Clopidogrel (active metabolite)P2Y12 Receptor AntagonistADP~560
Novel Thiazole Derivative (R4)Platelet Aggregation InhibitorADP260[2]

Note: IC50 values for Aspirin and Clopidogrel are approximate and can vary based on experimental conditions. The value for the modified THIQA derivatives represents the upper limit for the most potent compounds in the series.

In Vivo Anti-Thrombotic Activity

The promising in vitro results are further supported by potent in vivo anti-thrombotic activity in a rat model. The modified THIQA derivatives were effective at doses of less than 30 nmol/kg, administered both orally and intravenously, in an extracorporeal circulation arteriovenous cannula model in rats.[1]

For comparison, established anti-platelet drugs such as aspirin and clopidogrel have been evaluated in various rat models of thrombosis, with effective doses varying depending on the specific model and endpoint measured. For example, in a ferric chloride-induced carotid artery thrombosis model in rats, clopidogrel was shown to be more potent than aspirin.[3][4]

The following table provides a comparative overview of the in vivo anti-thrombotic efficacy of the modified THIQA derivatives and standard agents in rat models.

Compound/DrugAnimal ModelEffective DoseReference
Modified THIQA Derivatives (8a-t) Extracorporeal Arteriovenous Cannula Thrombosis< 30 nmol/kg (oral and intravenous)[1]
AspirinFerric Chloride-Induced Carotid Artery Thrombosis3.1 - 12.7 mg/kg (oral)[5]
ClopidogrelFerric Chloride-Induced Carotid Artery Thrombosis0.25 - 0.3 mg/kg (oral)[5]

Mechanism of Action: Targeting ADP-Induced Platelet Aggregation

The selective inhibition of ADP-induced platelet aggregation by the modified THIQA derivatives suggests their mechanism of action involves the P2Y purinergic receptors on the platelet surface, specifically P2Y1 and P2Y12. These G protein-coupled receptors are crucial for the initiation and amplification of platelet activation and aggregation in response to ADP.

ADP_Signaling_Pathway ADP-Induced Platelet Aggregation Signaling Pathway cluster_platelet Platelet cluster_downstream Downstream Signaling cluster_activation Platelet Activation cluster_inhibitors Drug Targets ADP ADP P2Y1 P2Y1 Receptor (Gq-coupled) ADP->P2Y1 P2Y12 P2Y12 Receptor (Gi-coupled) ADP->P2Y12 PLC Phospholipase C (PLC) P2Y1->PLC AC Adenylyl Cyclase P2Y12->AC PI3K PI3K Activation P2Y12->PI3K IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_mobilization Ca²⁺ Mobilization IP3_DAG->Ca_mobilization Shape_Change Shape Change Ca_mobilization->Shape_Change Granule_Secretion Granule Secretion Ca_mobilization->Granule_Secretion cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA VASP_P ↓ VASP Phosphorylation PKA->VASP_P Integrin_Activation Integrin αIIbβ3 Activation VASP_P->Integrin_Activation Akt Akt Activation PI3K->Akt Akt->Integrin_Activation Aggregation Platelet Aggregation Shape_Change->Aggregation Granule_Secretion->Aggregation Thromboxane_A2 Thromboxane A2 Production Thromboxane_A2->Integrin_Activation Integrin_Activation->Aggregation THIQA_Derivatives Modified THIQA Derivatives THIQA_Derivatives->P2Y12 Likely Target Clopidogrel Clopidogrel Clopidogrel->P2Y12 Aspirin Aspirin Aspirin->Thromboxane_A2 Platelet_Aggregation_Workflow In Vitro Platelet Aggregation Assay Workflow cluster_preparation Sample Preparation cluster_assay Aggregation Assay cluster_inhibition Inhibition Testing Blood_Collection Whole Blood Collection (with anticoagulant) Centrifuge1 Low-Speed Centrifugation Blood_Collection->Centrifuge1 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 High-Speed Centrifugation Centrifuge1->Centrifuge2 Standardization Standardize Platelet Count (PRP + PPP) PRP->Standardization PPP Platelet-Poor Plasma (PPP) Centrifuge2->PPP PPP->Standardization Incubation Incubate PRP in Aggregometer Standardization->Incubation Pre_incubation Pre-incubate PRP with Test Compound Standardization->Pre_incubation Baseline Establish Baseline Incubation->Baseline Agonist_Addition Add Platelet Agonist (e.g., ADP) Baseline->Agonist_Addition Measurement Measure Light Transmission (Aggregation) Agonist_Addition->Measurement IC50_Calculation Calculate IC50 Measurement->IC50_Calculation Pre_incubation->Agonist_Addition Rat_Thrombosis_Model_Workflow In Vivo Rat Thrombosis Model Workflow Anesthesia Anesthetize Rat Surgery Surgically Expose Carotid Artery Anesthesia->Surgery Drug_Admin Administer Test Compound or Vehicle Surgery->Drug_Admin FeCl3_Application Apply Ferric Chloride-soaked Filter Paper to Artery Drug_Admin->FeCl3_Application Flow_Monitoring Monitor Blood Flow with Doppler Probe FeCl3_Application->Flow_Monitoring Data_Analysis Analyze Time to Occlusion and Thrombus Formation Flow_Monitoring->Data_Analysis

References

A Comparative Guide to 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Bioisosteres in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis for researchers, scientists, and drug development professionals.

The 1,3,4-oxadiazole and 1,3,4-thiadiazole rings are five-membered aromatic heterocycles that are considered classical bioisosteres.[1] This principle of bioisosterism, where one atom or group of atoms is replaced by another with similar physical or chemical properties, is a cornerstone of modern medicinal chemistry. The substitution of an oxygen atom in the oxadiazole ring with a sulfur atom to form a thiadiazole can significantly influence a molecule's biological activity, physicochemical properties, and metabolic stability.[2] This guide provides a comparative analysis of these two important scaffolds, supported by experimental data, to aid researchers in making informed decisions during the drug design process.

Physicochemical Properties: A Tale of Two Heterocycles

The choice between an oxadiazole and a thiadiazole can subtly alter a compound's key physicochemical parameters, which in turn affects its pharmacokinetic profile. The 1,3,4-oxadiazole ring is often employed as a bioisosteric replacement for esters and amides to improve metabolic stability.[3]

Property1,3,4-Oxadiazole1,3,4-ThiadiazoleKey Differences & Implications
Electronegativity Oxygen is more electronegative than sulfur.Sulfur is less electronegative than oxygen.The greater electronegativity of oxygen in the oxadiazole ring can lead to a more polarized ring system, potentially influencing hydrogen bonding capabilities and interactions with biological targets.[1]
Aromaticity Considered an aromatic system.Also an aromatic system, with participation of sulfur's d-orbitals.Both rings are thermally stable aromatic molecules.[1]
Solubility The solubility of 1,3,4-oxadiazole derivatives in water is highly dependent on the substituents. For example, 2,5-dimethyl-1,3,4-oxadiazole is completely soluble in water, whereas aryl substituents significantly decrease solubility.[4]Generally, thiadiazole derivatives exhibit good metabolic stability and appropriate lipophilicity, which contributes to their drug-likeness.The choice of heterocycle can be used to fine-tune the solubility and lipophilicity of a lead compound, which is crucial for optimizing its absorption, distribution, metabolism, and excretion (ADME) profile.
Melting & Boiling Points Substitution with various functional groups at the 2 and 5 positions typically lowers the melting and boiling points of the parent oxadiazole.[4]Data on direct comparison of melting and boiling points with identically substituted oxadiazoles is sparse, but the general trends with substitution are expected to be similar.These physical properties are important for formulation and manufacturing considerations.

Comparative Biological Activity

The bioisosteric replacement of 1,3,4-oxadiazole with 1,3,4-thiadiazole has been explored across a wide range of therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory applications.[1][5] The outcomes of this substitution can vary, sometimes leading to enhanced activity, decreased activity, or no significant change, highlighting the nuanced nature of this bioisosteric relationship.

Both 1,3,4-oxadiazole and 1,3,4-thiadiazole moieties are integral components of many compounds with potent antimicrobial properties.[6][7]

Table 1: Comparative Antimicrobial Activity of Bioisosteric Pairs

Compound PairTarget OrganismActivity of Oxadiazole DerivativeActivity of Thiadiazole DerivativeReference
Nitro-substituted derivatives Candida strainsNot specified in the provided text.Strong activity (MICs50 = 0.78–3.12 µg/mL)[7]
General comparison Various bacteria and fungi1,3,4-oxadiazole derivatives are known to possess broad-spectrum antimicrobial activity.[8][9]1,3,4-thiadiazole derivatives also exhibit a wide range of antimicrobial activities.[6][1]

In a study on antifungal agents, 1,3,4-oxadiazole-1,3,4-thiadiazole derivatives with a nitro substituent showed strong activity against four Candida strains, with MIC50 values ranging from 0.78 to 3.12 µg/mL.[7] This suggests that in some scaffolds, the thiadiazole moiety may be preferred for antifungal activity.

The 1,3,4-oxadiazole and 1,3,4-thiadiazole cores are present in numerous compounds investigated for their anticancer potential.[3][10]

Table 2: Comparative Anticancer Activity of Bioisosteric Pairs

Compound SeriesCell LineActivity of Oxadiazole Derivative (IC50)Activity of Thiadiazole Derivative (IC50)Reference
Diosgenin derivatives Various cancer cell linesNovel diosgenin derivatives containing 1,3,4-oxadiazole moieties have been synthesized and evaluated for their cytotoxic activity.Novel diosgenin derivatives containing 1,3,4-thiadiazole moieties have also been synthesized as potential antitumor agents.[10]
Isatin-based compounds SARS-CoV-2 Mpro (as a model for target binding)A series of 1,3,4-oxadiazoles carrying an isatin moiety were designed and showed promising binding affinities in molecular docking studies.Not explicitly compared in the provided text.[5]

While direct side-by-side IC50 comparisons are not always available in the literature, the frequent parallel synthesis of both series underscores their perceived interchangeability and the importance of empirical testing.[10]

Experimental Protocols

The following are generalized experimental protocols for the synthesis and evaluation of 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives, based on common methods reported in the literature.

This protocol involves the cyclodehydration of a diacylhydrazine intermediate.

  • Esterification: A substituted aromatic acid is reacted with an alcohol (e.g., ethanol) in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) under reflux to form the corresponding ethyl ester.[8]

  • Hydrazinolysis: The resulting ester is then refluxed with hydrazine hydrate in an alcoholic solvent to yield the corresponding acid hydrazide.[8]

  • Acylation: The acid hydrazide is reacted with a second carboxylic acid or its derivative (e.g., acid chloride) to form a 1,2-diacylhydrazine.

  • Cyclodehydration: The 1,2-diacylhydrazine is heated with a dehydrating agent, such as phosphorus oxychloride (POCl3), thionyl chloride, or polyphosphoric acid, to effect cyclization to the 2,5-disubstituted-1,3,4-oxadiazole.[8]

A common route to 1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides or the reaction of diacylhydrazines with a sulfurizing agent.

  • Preparation of Diacylhydrazine: A 1,2-diacylhydrazine is prepared as described in the oxadiazole synthesis (steps 1-3).

  • Cyclization with Lawesson's Reagent: The diacylhydrazine is refluxed with a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide (P4S10), in an inert solvent like toluene or xylene to yield the 2,5-disubstituted-1,3,4-thiadiazole.[1]

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compounds: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation: The bacterial inoculum is added to each well of the microtiter plate. The plate is then incubated at 37°C for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. A positive control (broth with bacteria and no compound) and a negative control (broth only) are included.

Visualizing the Bioisosteric Relationship and Synthetic Pathways

The following diagrams illustrate the concept of bioisosterism and the general synthetic workflows for preparing these two classes of compounds.

G Bioisosteric Relationship cluster_0 Core Scaffold cluster_1 Bioisosteric Replacement 1,3,4-Oxadiazole 1,3,4-Oxadiazole Oxygen (O) Oxygen (O) 1,3,4-Oxadiazole->Oxygen (O) Contains 1,3,4-Thiadiazole 1,3,4-Thiadiazole Sulfur (S) Sulfur (S) 1,3,4-Thiadiazole->Sulfur (S) Contains Oxygen (O)->Sulfur (S) Replaced by

Caption: Bioisosteric relationship between 1,3,4-oxadiazole and 1,3,4-thiadiazole.

G General Synthetic Workflow Start Acid Hydrazide Diacylhydrazine 1,2-Diacylhydrazine Start->Diacylhydrazine Acylation Oxadiazole 1,3,4-Oxadiazole Diacylhydrazine->Oxadiazole Dehydration (e.g., POCl3) Thiadiazole 1,3,4-Thiadiazole Diacylhydrazine->Thiadiazole Thionation (e.g., Lawesson's Reagent)

Caption: Common synthetic intermediate for 1,3,4-oxadiazoles and 1,3,4-thiadiazoles.

Conclusion

The bioisosteric pairing of 1,3,4-oxadiazoles and 1,3,4-thiadiazoles represents a valuable strategy in drug design.[1] While they share structural similarities and can often be synthesized from common intermediates, the substitution of oxygen for sulfur can lead to significant changes in physicochemical properties and biological activity. The choice between these two heterocycles is not always straightforward and should be guided by empirical data. It is often beneficial for research programs to synthesize and test both series of compounds to fully explore the structure-activity relationship and identify the optimal scaffold for a given biological target. The thermal and chemical stability of both ring systems further enhances their utility as pharmacophores in the development of new therapeutic agents.[3]

References

Safety Operating Guide

Navigating the Disposal of 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of laboratory chemicals is paramount for ensuring the safety of personnel and the protection of the environment. For researchers, scientists, and professionals in drug development, a clear and compliant disposal plan for compounds such as 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetic acid is a critical component of the experimental workflow. This guide provides essential information and a procedural framework for the safe handling and disposal of this compound, emphasizing adherence to institutional and regulatory standards.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS No. 603097-44-5) was not publicly available at the time of this writing. The following procedures are based on general best practices for the disposal of acidic organic compounds. It is imperative to consult the chemical supplier and your institution's Environmental Health and Safety (EHS) department for specific guidance before proceeding with any disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal protocol, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Disposal Decision Workflow

The disposal route for this compound will depend on its quantity, concentration, and the presence of any contaminants. The following diagram illustrates a general decision-making workflow for its disposal.

DisposalWorkflow cluster_start cluster_assess Step 1: Assess Waste Characteristics cluster_decision Step 2: Determine Disposal Path cluster_action Step 3: Execute Disposal Procedure cluster_end start Start: Waste this compound assess_quantity Quantity of Waste start->assess_quantity assess_contamination Contaminated with Hazardous Material? start->assess_contamination small_quantity Small Quantity (<100g or <100mL) and Uncontaminated assess_quantity->small_quantity large_quantity Large Quantity or Contaminated assess_quantity->large_quantity assess_contamination->small_quantity assess_contamination->large_quantity neutralize Neutralize for Aqueous Disposal (if permissible) small_quantity->neutralize Yes package Package for Hazardous Waste Pickup small_quantity->package No (or if neutralization is not feasible/allowed) large_quantity->package Yes end_sewer Dispose via Sanitary Sewer (with copious water) neutralize->end_sewer end_pickup Arrange for EHS Pickup package->end_pickup

Caption: Disposal decision workflow for this compound.

Key Disposal Considerations

The following table summarizes critical factors to consider when planning the disposal of this compound.

ParameterGuidelineRationale
Waste Segregation Collect waste containing this compound in a dedicated, properly labeled container.Prevents accidental mixing with incompatible chemicals, which could lead to hazardous reactions.
Container Labeling Label waste containers with "Hazardous Waste," the full chemical name, and any known hazard pictograms.Ensures clear identification and safe handling by all laboratory personnel and waste management staff.
Storage Store waste containers in a designated satellite accumulation area, away from incompatible materials.Minimizes the risk of spills and adverse reactions. Adheres to laboratory safety regulations.
Neutralization For small, uncontaminated quantities, neutralization may be an option if permitted by your institution. Slowly add a dilute solution of a weak base (e.g., sodium bicarbonate) and monitor the pH until it is between 6.0 and 8.0.Renders the acidic compound less corrosive and potentially suitable for aqueous disposal. Caution: This process may generate heat and gas; perform in a fume hood.
Aqueous Disposal If neutralization is performed and permitted, the resulting solution may be flushed down the sanitary sewer with a large volume of running water.Dilutes the neutralized compound to minimize environmental impact. Check local regulations for permissible concentration limits.
Professional Disposal For large quantities, contaminated waste, or if neutralization is not feasible or permitted, the waste must be disposed of through your institution's certified hazardous waste management service.Ensures compliance with federal, state, and local regulations for hazardous waste disposal.

Experimental Protocol: General Neutralization of Acidic Organic Waste

This protocol outlines a general procedure for neutralizing a small quantity of an acidic organic compound like this compound.

Materials:

  • Waste acidic organic compound

  • Dilute sodium bicarbonate solution (e.g., 5-10%)

  • pH indicator strips or a calibrated pH meter

  • Appropriate waste container

  • Stir bar and stir plate

  • Personal Protective Equipment (PPE)

Procedure:

  • Preparation: In a chemical fume hood, place the container of the acidic waste on a stir plate. Add a stir bar to the container.

  • Dilution: If the waste is concentrated, slowly dilute it with water to reduce the intensity of the neutralization reaction.

  • Neutralization: While stirring, slowly add the dilute sodium bicarbonate solution to the acidic waste. Be cautious of any gas evolution or heat generation.

  • pH Monitoring: Periodically check the pH of the solution using pH indicator strips or a pH meter.

  • Endpoint: Continue adding the basic solution until the pH of the waste is between 6.0 and 8.0.

  • Disposal: If institutional and local regulations permit, the neutralized solution can be poured down the sanitary sewer with at least 20 times its volume of water. Otherwise, it should be collected as hazardous waste.

This procedural guidance is intended to supplement, not replace, the specific protocols and regulations established by your institution and local authorities. Always prioritize safety and compliance in all laboratory operations.

Essential Safety and Operational Guide for Handling 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetic acid (CAS No. 603097-44-5). The following guidance is based on the hazardous properties of structurally similar compounds, as a specific Safety Data Sheet (SDS) for the target compound is not publicly available. It is imperative to treat this compound with a high degree of caution.

Hazard Assessment and Analogue Data

Due to the absence of a dedicated SDS for this compound, a hazard assessment has been conducted based on available data for analogous structures, namely 1,2,3,4-tetrahydroisoquinoline and 2-(2-Oxo-3,4-dihydro-1H-quinolin-6-yl)acetic acid. Based on these analogs, it is prudent to assume that this compound may be corrosive, an irritant, and harmful if ingested or comes into contact with skin.

Table 1: Hazard Profile of Structurally Similar Compounds

CompoundCAS No.Observed Hazards
1,2,3,4-Tetrahydroisoquinoline91-21-4Causes severe skin burns and eye damage.[1]
2-(2-Oxo-3,4-dihydro-1H-quinolin-6-yl)acetic acid933752-14-8Harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation.[2]
Isoquinoline119-65-3Harmful if swallowed, toxic in contact with skin, causes skin and eye irritation.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure. The following PPE is mandatory when handling this compound.

Table 2: Required Personal Protective Equipment

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes which may cause severe eye damage.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact, which may cause burns or irritation.[1][2]
Body Protection A laboratory coat.To protect against incidental skin contact.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.To avoid inhalation of any dusts or aerosols, which may cause respiratory irritation.[2]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is essential for personnel safety and to maintain the integrity of the experiment.

  • Preparation :

    • Ensure the work area, typically a chemical fume hood, is clean and uncluttered.

    • Verify that an eyewash station and safety shower are readily accessible.

    • Assemble all necessary equipment and reagents before handling the compound.

    • Don all required PPE as specified in Table 2.

  • Handling :

    • Handle the compound exclusively within a certified chemical fume hood to minimize inhalation exposure.

    • Avoid the formation of dust and aerosols.

    • Use dedicated spatulas and glassware.

    • If weighing the solid, do so in a contained manner (e.g., on weighing paper within the fume hood).

    • When dissolving, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling :

    • Thoroughly clean the work area and any equipment used.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Categorization : All waste materials contaminated with this compound, including unused compound, contaminated PPE, and cleaning materials, must be treated as hazardous waste.

  • Containment :

    • Collect solid waste in a clearly labeled, sealed container.

    • Collect liquid waste in a separate, compatible, and clearly labeled hazardous waste container.

  • Disposal Route :

    • Do not dispose of this compound down the drain.

    • Arrange for the collection and disposal of hazardous waste through a licensed environmental management company.[4][5]

Experimental Workflow and Safety Logic

The following diagrams illustrate the procedural flow for safely handling this compound and the logical relationship of safety measures.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Fume Hood don_ppe Don Appropriate PPE prep_area->don_ppe gather_materials Gather Materials don_ppe->gather_materials weigh Weigh Compound gather_materials->weigh dissolve Dissolve/Use in Reaction weigh->dissolve clean_area Clean Work Area dissolve->clean_area dispose_waste Dispose of Hazardous Waste clean_area->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands

Caption: Experimental workflow for handling this compound.

G compound This compound hazards Potential Hazards (Corrosive, Irritant, Harmful) compound->hazards ppe Personal Protective Equipment (Gloves, Goggles, Lab Coat) hazards->ppe handling Safe Handling Procedures (Fume Hood, Ventilation) hazards->handling disposal Waste Management (Hazardous Waste Collection) hazards->disposal safety Personnel & Environmental Safety ppe->safety handling->safety disposal->safety

Caption: Logical relationship of safety protocols for the target compound.

References

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